molecular formula C7H13NO B1347030 5-Hydroxy-4,4-dimethylvaleronitrile CAS No. 25252-68-0

5-Hydroxy-4,4-dimethylvaleronitrile

Cat. No.: B1347030
CAS No.: 25252-68-0
M. Wt: 127.18 g/mol
InChI Key: LPRMANDJSIXLBP-UHFFFAOYSA-N
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Description

5-Hydroxy-4,4-dimethylvaleronitrile is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-hydroxy-4,4-dimethylpentanenitrile
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InChI

InChI=1S/C7H13NO/c1-7(2,6-9)4-3-5-8/h9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRMANDJSIXLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20179909
Record name 5-Hydroxy-4,4-dimethylvaleronitrile
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Molecular Weight

127.18 g/mol
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CAS No.

25252-68-0
Record name 5-Hydroxy-4,4-dimethylpentanenitrile
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Record name 5-Hydroxy-4,4-dimethylvaleronitrile
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Record name 5-Hydroxy-4,4-dimethylvaleronitrile
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Record name 5-hydroxy-4,4-dimethylvaleronitrile
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Foundational & Exploratory

"spectroscopic data of 5-Hydroxy-4,4-dimethylvaleronitrile NMR IR MS"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-4,4-dimethylvaleronitrile

Introduction

This compound, with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol , is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] The presence of a quaternary carbon center adds to its structural uniqueness. Accurate structural elucidation and purity assessment are paramount for its application in research and development, particularly in the synthesis of more complex chemical entities. This guide provides a comprehensive analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and established methodologies. We will explore not just the data itself, but the rationale behind the expected spectral features, offering a predictive framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. Key features include a primary alcohol, a gem-dimethyl group on a quaternary carbon, and a three-carbon chain terminating in a nitrile group. Each of these components will give rise to characteristic signals.

For clarity in the following sections, we will use the IUPAC numbering system for the carbon backbone, starting from the nitrile carbon as C1.

spectroscopic_workflow Sample This compound (C₇H₁₃NO) IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Sample->NMR Structure Structural Confirmation IR->Structure Confirms -OH & -C≡N MS->Structure Confirms MW=127 (Nitrogen Rule) H1_NMR ¹H NMR NMR->H1_NMR Proton Skeleton C13_NMR ¹³C NMR NMR->C13_NMR Carbon Backbone H1_NMR->Structure Confirms Connectivity & Proton Count C13_NMR->Structure Confirms 6 Unique Carbon Environments

Sources

An In-depth Technical Guide to 5-Hydroxy-4,4-dimethylvaleronitrile (CAS 25252-68-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4,4-dimethylvaleronitrile (CAS 25252-68-0), a bifunctional organic molecule with potential applications in pharmaceutical and chemical synthesis. This document delves into its chemical structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and expected reactivity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug discovery, enabling them to leverage the unique characteristics of this compound in their work.

Introduction and Structural Elucidation

This compound, also known by its IUPAC name 5-hydroxy-4,4-dimethylpentanenitrile, is a fascinating molecule for synthetic chemists due to the presence of two key functional groups: a hydroxyl (-OH) group and a nitrile (-CN) group.[1] This combination offers a versatile platform for a variety of chemical transformations, making it an attractive building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The nitrile group, a common pharmacophore in many drugs, and the hydroxyl group, which can be a key site for metabolic transformations or a handle for further functionalization, underscore the potential significance of this compound in medicinal chemistry.[2]

The structural formula of this compound is presented below:

G Start 3,3-Dimethyl-4-hydroxybutanal Product This compound Start->Product Reaction Reagent KCN, Weak Acid (e.g., H₂SO₄) Reagent->Product Mechanism Nucleophilic Addition Product->Mechanism Proceeds via

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3,3-dimethyl-4-hydroxybutanal in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Cyanide Generation: A solution of potassium cyanide (KCN) in water is prepared. A dilute solution of a weak acid (e.g., sulfuric acid) is added dropwise to the KCN solution to generate hydrogen cyanide (HCN) in situ. Caution: HCN is an extremely toxic gas. This step must be performed with extreme care in a certified fume hood.

  • Nucleophilic Addition: The freshly prepared HCN solution is then slowly added to the cooled solution of the aldehyde with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not currently available, the following are predicted spectra based on its chemical structure and known spectroscopic trends for similar compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.0Singlet6H-C(CH₃)₂
~ 1.6Triplet2H-CH₂-CH₂CN
~ 2.4Triplet2H-CH₂-CN
~ 3.4Singlet2H-CH₂-OH
VariableBroad Singlet1H-OH

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 25-C(CH₃)₂
~ 35-C(CH₃)₂
~ 40-CH₂-CH₂CN
~ 20-CH₂-CN
~ 120-CN
~ 70-CH₂-OH

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

Wavenumber (cm⁻¹)Functional Group
3600-3200 (broad)O-H stretch
2260-2240 (sharp)C≡N stretch
2960-2850C-H stretch

4.4. Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
127[M]⁺ (Molecular Ion)
112[M - CH₃]⁺
98[M - CH₂OH]⁺
57[C(CH₃)₃]⁺ (tert-butyl)

Reactivity and Potential Applications

The dual functionality of this compound opens up a wide range of possibilities for its use in organic synthesis.

Reactions involving the Hydroxyl Group:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or introduce new functionalities.

Reactions involving the Nitrile Group:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. [3]* Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Applications in Drug Development:

The structural motifs accessible from this compound are of significant interest in drug discovery. For instance, γ-amino alcohols and γ-hydroxy carboxylic acids are common structural units in biologically active molecules. The ability to selectively manipulate the hydroxyl and nitrile groups allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The nitrile group itself is a key component in numerous approved drugs, acting as a bioisostere for other functional groups or participating in key binding interactions. [2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling hydroxynitriles should be strictly followed. [4]

  • Toxicity: Hydroxynitriles can be toxic and may release hydrogen cyanide upon decomposition or hydrolysis. All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a promising building block for organic synthesis with potential applications in the development of new pharmaceuticals. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a variety of more complex molecular architectures. While further experimental data is needed to fully characterize this compound, this technical guide provides a solid foundation for researchers to begin exploring its synthetic utility. The proposed synthetic route and predicted spectroscopic data offer a starting point for its preparation and characterization, paving the way for its application in innovative research and development projects.

References

[5]Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

[6]PubChem. (n.d.). 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

[7]Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1121-1147.

[8]Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech.

[9]Crosby, J. A., & Williams, J. M. J. (1996). Conversion of Hydroxy Nitriles to Lactones Using Rhodococcus rhodochrous Whole Cells. The Journal of Organic Chemistry, 61(26), 9394-9397.

[10]ResearchGate. (2025). Synthesis of 4,5-dihydroxyphthalonitrile. Retrieved from [Link]

[11]Mary, Y. S., Al-Ghorbani, M., Raju, K., & Arshad, M. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8635-8653.

[2]Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

[12]da Silva, A. G., de C. E. S. de Souza, J. M., & de P. Rezende, D. C. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

[13]Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

[14]Gotor-Fernández, V., & Gotor, V. (2006). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 4(18), 3357-3367.

[15]PubChem. (n.d.). 5-Hydroxy-4,4-dimethylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

[16]Shejul, P. B., Kadam, N. H., Vyavahare, A. V., Kasawar, G. B., & Panpaliya, P. (2008). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Asian Journal of Chemistry, 20(7), 5447-5450.

[17]Nikolova, P., Shivachev, B., & Tsenkova, R. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 112.

[18]Reddy, T. R., Reddy, G. V. R., & Reddy, P. S. N. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 83(15), 8349-8359.

[3]Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

[19]Westphal, F., Junge, T., Rösner, P., & Sönnichsen, F. D. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Forensic Science International, 187(1-3), 92-101.

[20]Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles. Retrieved from

[21]Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile).

[22]Van Dort, M. E., Robins, D. M., & Wayburn, B. (2000). Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand. Journal of Medicinal Chemistry, 43(17), 3344-3347.

Pharmrecord.com. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. Retrieved from [Link]

[23]Singh, S., & Singh, S. K. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry.

[24]Kavitha, E., Arshad, M., & Mary, Y. S. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1277, 134857.

[25]CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. Retrieved from [Link]

[26]ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

[27]ChemSynthesis. (n.d.). 3-hydroxy-4,4-dimethylpentanenitrile. Retrieved from [Link]

[28]Carl ROTH. (2024). Safety Data Sheet: 5,7-Dihydroxy-4-methylcoumarin Monohydrate.

[29]Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 162, 333-366.

[30]da Silva, M. S., et al. (2003). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 41(10), 841-846.

[31]Allery Chemistry. (2020, June 7). AQA Hydroxynitriles [Video]. YouTube. [Link]

[32]PubChem. (n.d.). 5-Hydroxy-4,4-dimethyl-pentanoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

[33]PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

[34]PubChem. (n.d.). 4-Methylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 5-Hydroxy-4,4-dimethylvaleronitrile, a valuable β-hydroxynitrile intermediate in organic synthesis. The primary synthetic route, the nucleophilic ring-opening of 3,3-dimethyl-1,2-epoxybutane (isobutylene oxide), is discussed in detail. This document elucidates the underlying principles of the reaction mechanism, explores the critical factor of regioselectivity, and provides a detailed experimental protocol for its synthesis. Characterization data, including anticipated spectroscopic signatures, are also presented to offer a complete profile of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of β-Hydroxynitriles

β-Hydroxynitriles are a pivotal class of bifunctional molecules in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex chemical entities. Their value lies in the presence of two key functional groups on adjacent carbon atoms: a hydroxyl (-OH) group and a nitrile (-CN) group. This arrangement allows for a diverse range of subsequent chemical transformations. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles. The hydroxyl group offers a handle for oxidation, esterification, or etherification.

This compound (CAS No. 25252-68-0), with its characteristic gem-dimethyl substitution, is a notable member of this class. Its structure presents unique steric and electronic properties that can be exploited in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it serves as a precursor to 5-amino-2,2-dimethylpentanol, a compound with potential applications in medicinal chemistry. This guide focuses on the fundamental mechanism of its formation, providing the in-depth knowledge necessary for its efficient and controlled synthesis.

The Core Mechanism: Nucleophilic Ring-Opening of an Epoxide

The most direct and widely employed method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with a cyanide source. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where the highly strained three-membered epoxide ring is opened by the attack of a nucleophile.

The key starting materials for this synthesis are:

  • 3,3-Dimethyl-1,2-epoxybutane (Isobutylene oxide): This unsymmetrical epoxide provides the carbon backbone and the hydroxyl group of the final product.

  • Cyanide Source: A nucleophilic cyanide species, typically an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN), is used to introduce the nitrile functionality.

The overall transformation can be represented as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Step-by-Step Mechanistic Pathway

The reaction proceeds through a concerted SN2 mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.

  • Ring Opening: Simultaneously with the nucleophilic attack, the carbon-oxygen bond of the epoxide ring breaks, relieving the ring strain.

  • Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., an alcohol) or during an aqueous workup, to yield the final hydroxyl group.

The following diagram illustrates this mechanistic pathway:

Mechanism Reactants 3,3-Dimethyl-1,2-epoxybutane + CN⁻ TransitionState Transition State Reactants->TransitionState Nucleophilic Attack Intermediate Alkoxide Intermediate TransitionState->Intermediate Ring Opening Product This compound Intermediate->Product Protonation ProtonSource H⁺ (from solvent/workup) ProtonSource->Intermediate

Figure 2: SN2 mechanism for the cyanide-mediated ring-opening of 3,3-Dimethyl-1,2-epoxybutane.

The Decisive Factor: Regioselectivity

For an unsymmetrical epoxide like 3,3-dimethyl-1,2-epoxybutane, the cyanide nucleophile can, in principle, attack either of the two carbon atoms of the epoxide ring. The outcome of this choice, known as regioselectivity, is crucial for obtaining the desired product.

  • Attack at the Less Substituted Carbon (C1): This pathway leads to the formation of the desired product, this compound.

  • Attack at the More Substituted Carbon (C2): This would result in the formation of the isomeric product, 4-hydroxy-3,3-dimethylbutanenitrile.

Under basic or neutral conditions , which are typical for reactions employing NaCN or KCN, the reaction is primarily governed by steric hindrance . The cyanide ion, being a relatively bulky nucleophile, will preferentially attack the less sterically hindered carbon atom (C1). This is the cornerstone of a successful synthesis of this compound.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. This leads to a transition state with significant carbocation character. Consequently, the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge.

G cluster_main Regioselectivity of Cyanide Attack on 3,3-Dimethyl-1,2-epoxybutane cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) A Cyanide attacks less hindered C1 B Major Product: This compound A->B Sterically Favored C Cyanide attacks more substituted C2 D Minor/Undesired Product: 4-hydroxy-3,3-dimethylbutanenitrile C->D Electronically Favored

Figure 3: Regioselectivity in the ring-opening of 3,3-dimethyl-1,2-epoxybutane.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound. Note: This protocol involves the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
3,3-Dimethyl-1,2-epoxybutane3033-62-9C₆H₁₂O100.16
Sodium Cyanide (NaCN)143-33-9NaCN49.01
Ethanol (EtOH)64-17-5C₂H₅OH46.07
Water (H₂O)7732-18-5H₂O18.02
Diethyl Ether (Et₂O)60-29-7(C₂H₅)₂O74.12
Saturated Aqueous Sodium Chloride7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Epoxide: To the stirred cyanide solution, add 3,3-dimethyl-1,2-epoxybutane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the diethyl ether by rotary evaporation to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Characterization of this compound

The successful synthesis of the target compound can be confirmed through various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
AppearanceExpected to be a colorless to pale yellow liquid
Boiling Point89 °C at 0.06 Torr
DensityApproximately 0.941 g/cm³
Spectroscopic Data (Anticipated)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet integrating to 6 protons for the two methyl groups of the gem-dimethyl moiety.

    • A multiplet for the methylene group adjacent to the nitrile.

    • A multiplet for the methylene group bearing the hydroxyl group.

    • A broad singlet for the hydroxyl proton, which may exchange with D₂O.

    • A multiplet for the methine proton adjacent to the gem-dimethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the nitrile carbon.

    • Signals for the two carbons of the gem-dimethyl group.

    • A signal for the quaternary carbon of the gem-dimethyl group.

    • Signals for the two methylene carbons.

    • A signal for the carbon bearing the hydroxyl group.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ due to the C≡N stretching of the nitrile group.

    • C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Conclusion

The formation of this compound is a clear and illustrative example of a regioselective SN2 ring-opening of an unsymmetrical epoxide. By understanding the underlying mechanistic principles, particularly the role of steric hindrance in directing the nucleophilic attack of the cyanide ion, researchers can confidently and efficiently synthesize this valuable intermediate. The provided experimental framework serves as a solid foundation for the practical execution of this synthesis, and the anticipated characterization data will aid in the verification of the final product. This in-depth guide provides the necessary technical knowledge for the successful preparation and utilization of this compound in further synthetic endeavors.

References

  • At the time of this writing, a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the searched public domain resources. The provided experimental protocol is a general representation based on established chemical principles for the ring-opening of epoxides with cyanide. The physical properties are sourced from publicly available chemical databases.

An In-depth Technical Guide to the Physical Properties of 5-hydroxy-4,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-4,4-dimethylpentanenitrile, a bifunctional organic molecule, presents a unique combination of a hydroxyl and a nitrile group. This structure imparts a distinct polarity and reactivity profile, making it a molecule of interest in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals. Its physical properties are fundamental to its handling, purification, and application in chemical processes. This guide provides a comprehensive overview of the known and predicted physical characteristics of 5-hydroxy-4,4-dimethylpentanenitrile, alongside detailed experimental protocols for their determination.

Molecular and Chemical Identity

  • IUPAC Name: 5-hydroxy-4,4-dimethylpentanenitrile

  • CAS Number: 25252-68-0

  • Molecular Formula: C₇H₁₃NO[1]

  • Molecular Weight: 127.19 g/mol

  • Physical Form: Liquid at room temperature

Core Physical Properties

A summary of the core physical properties of 5-hydroxy-4,4-dimethylpentanenitrile is presented below. It is important to note that while some properties are reported, others are estimated based on the properties of analogous compounds due to a lack of available experimental data.

PropertyValueSource/Method
Molecular Weight 127.19 g/mol Calculated
Boiling Point Predicted: ~220-240 °C at 760 mmHgEstimation based on analogous hydroxynitriles
Melting Point Not availableExpected to be below 0 °C
Density Predicted: ~0.95-1.05 g/cm³ at 20 °CEstimation based on analogous compounds
Solubility
WaterModerately soluble
EthanolSoluble
AcetoneSoluble
Diethyl EtherSoluble
HexaneSparingly soluble
Refractive Index (n_D) Predicted: ~1.44-1.46 at 20 °CEstimation based on analogous aliphatic nitriles

In-Depth Analysis of Physical Properties and Their Determination

Boiling Point

The boiling point of a liquid is a critical parameter for its purification by distillation and for understanding its volatility. Due to the presence of a polar hydroxyl group capable of hydrogen bonding and a highly polar nitrile group, 5-hydroxy-4,4-dimethylpentanenitrile is expected to have a relatively high boiling point compared to non-polar compounds of similar molecular weight.[2][3] The gem-dimethyl group may introduce some steric hindrance, slightly affecting intermolecular interactions.

Experimental Protocol for Micro-Boiling Point Determination:

This method is suitable for determining the boiling point of small quantities of liquid.

  • Apparatus Setup:

    • Place a small amount (a few drops) of 5-hydroxy-4,4-dimethylpentanenitrile into a capillary tube sealed at one end.

    • Invert a smaller, open-ended capillary tube and place it inside the larger tube containing the sample.

    • Attach the larger capillary tube to a thermometer using a rubber band or a piece of wire.

    • Suspend the thermometer and attached capillary tube in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the level of the heating fluid.

  • Heating and Observation:

    • Heat the bath gently with a Bunsen burner or a hot plate.

    • As the temperature rises, a stream of bubbles will emerge from the inner capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the inner capillary tube.

  • Pressure Correction:

    • Record the atmospheric pressure at the time of the experiment.

    • If the atmospheric pressure is not 760 mmHg, a correction can be applied using a nomograph or appropriate formula.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Capillary Tube B Inverted Inner Capillary A->B C Attach to Thermometer B->C D Suspend in Heating Bath C->D E Gentle Heating D->E Start Experiment F Observe Bubble Stream E->F G Remove Heat F->G H Record Temperature at Liquid Entry G->H I Correct for Pressure H->I

Caption: Workflow for micro-boiling point determination.

Solubility

The solubility of 5-hydroxy-4,4-dimethylpentanenitrile is governed by the principle of "like dissolves like." The presence of both a hydrogen-bond-donating hydroxyl group and a polar nitrile group suggests moderate solubility in polar solvents like water and good solubility in polar organic solvents such as ethanol and acetone. The non-polar dimethylpentane backbone will limit its solubility in highly non-polar solvents like hexane.

Experimental Protocol for Qualitative Solubility Testing:

  • Preparation:

    • Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Diethyl Ether, Hexane).

    • Add approximately 1 mL of each solvent to the corresponding test tube.

  • Testing:

    • To each test tube, add 2-3 drops of 5-hydroxy-4,4-dimethylpentanenitrile.

    • Gently shake or vortex each test tube for 10-20 seconds.

    • Observe whether the compound dissolves completely (miscible), partially (partially soluble), or not at all (insoluble). The formation of a single clear phase indicates solubility.

  • Interpretation:

    • Record the observations for each solvent. This will provide a qualitative solubility profile of the compound.

Solubility_Testing cluster_solvents Test Solvents cluster_results Record Solubility start Start: Obtain Sample of 5-hydroxy-4,4-dimethylpentanenitrile water Water ethanol Ethanol acetone Acetone ether Diethyl Ether hexane Hexane observe Add sample to each solvent and observe miscibility water->observe ethanol->observe acetone->observe ether->observe hexane->observe soluble Soluble observe->soluble Clear solution partially Partially Soluble observe->partially Cloudy/two phases insoluble Insoluble observe->insoluble Separate layers

Caption: Logical workflow for qualitative solubility testing.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃)
  • -OH (hydroxyl proton): A broad singlet, typically in the range of 1.5-4.0 ppm. The chemical shift is concentration and temperature-dependent.

  • -CH₂-OH (methylene protons adjacent to hydroxyl): A singlet at approximately 3.4-3.6 ppm.

  • -CH₂-CN (methylene protons adjacent to nitrile): A triplet at approximately 2.3-2.5 ppm.

  • -CH₂-CH₂-CN (methylene protons beta to nitrile): A triplet at approximately 1.7-1.9 ppm.

  • C(CH₃)₂ (gem-dimethyl protons): A singlet at approximately 0.9-1.1 ppm, integrating to 6 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • -CN (nitrile carbon): A signal in the range of 118-122 ppm.

  • -C(CH₃)₂ (quaternary carbon): A signal around 35-40 ppm.

  • -CH₂-OH (carbon adjacent to hydroxyl): A signal around 65-70 ppm.

  • -CH₂-CN (carbon adjacent to nitrile): A signal around 20-25 ppm.

  • -CH₂-CH₂-CN (carbon beta to nitrile): A signal around 30-35 ppm.

  • -C(CH₃)₂ (methyl carbons): A signal around 25-30 ppm.

Predicted Infrared (IR) Spectrum
  • O-H stretch (hydroxyl group): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.[4]

  • C-H stretch (aliphatic): Sharp, medium-to-strong absorptions just below 3000 cm⁻¹.[5]

  • C≡N stretch (nitrile group): A medium-intensity, sharp absorption band in the range of 2240-2260 cm⁻¹.[4][5]

  • C-O stretch (primary alcohol): A strong absorption band in the region of 1050-1150 cm⁻¹.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127, although it may be weak. Common fragmentation patterns for aliphatic alcohols and nitriles would be anticipated.

  • Loss of H₂O: A peak at m/z = 109 (M-18) due to the loss of a water molecule from the hydroxyl group.

  • Alpha-cleavage: Fragmentation adjacent to the hydroxyl group or the nitrile group. Loss of a CH₂OH radical (m/z = 31) would lead to a fragment at m/z = 96.

  • McLafferty Rearrangement: While less common for this specific structure, it is a possibility for nitriles with longer alkyl chains.[6][7]

Safety and Handling

As a nitrile-containing compound, 5-hydroxy-4,4-dimethylpentanenitrile should be handled with care, as nitriles can be toxic.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11]

  • Incompatible Materials: Keep away from strong acids and strong oxidizing agents. Contact with strong acids can potentially liberate hydrogen cyanide gas.[9]

  • Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed overview of the physical properties of 5-hydroxy-4,4-dimethylpentanenitrile, combining available data with well-founded predictions. The inclusion of detailed experimental protocols for the determination of key physical properties offers a practical resource for researchers. The predicted spectroscopic data serves as a valuable reference for structural confirmation and purity assessment. Adherence to the outlined safety precautions is paramount when handling this and other nitrile-containing compounds.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Thompson, A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Hydroxy-4,4-dimethylpentanenitrile: Structure, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4,4-dimethylpentanenitrile, a bifunctional molecule with potential applications in medicinal chemistry and organic synthesis. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data from analogous structures to provide a detailed examination of its nomenclature, physicochemical properties, plausible synthetic routes, and prospective role in drug development. The strategic incorporation of both a hydroxyl and a nitrile moiety suggests its utility as a versatile building block for more complex molecular architectures.

Chemical Identity and Nomenclature

The compound of interest is systematically identified through its IUPAC name and various synonyms, ensuring clarity and precision in scientific communication.

IUPAC Name: 5-hydroxy-4,4-dimethylpentanenitrile

Synonyms:

  • 5-Hydroxy-4,4-dimethylvaleronitrile[1]

  • Pentanenitrile, 5-hydroxy-4,4-dimethyl-

CAS Number: 25252-68-0[1]

Molecular Formula: C₇H₁₃NO[2]

Molecular Weight: 127.18 g/mol [2]

Chemical Structure:

Caption: 2D structure of 5-hydroxy-4,4-dimethylpentanenitrile.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data presented in Table 1 are based on commercially available information and computational predictions.

Table 1: Physicochemical Properties of 5-hydroxy-4,4-dimethylpentanenitrile

PropertyValueSource
Physical Form Liquid
Purity ≥95% (commercially available)
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [2]
InChI Key LPRMANDJSIXLBP-UHFFFAOYSA-N

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

G start 4,4-dimethyl-5-oxopentanoic acid step1 Amidation start->step1 intermediate 5-amino-4,4-dimethyl-5-oxopentanenitrile step1->intermediate step2 Dehydration intermediate->step2 product 5-hydroxy-4,4-dimethylpentanenitrile step2->product

Caption: Proposed synthetic workflow for 5-hydroxy-4,4-dimethylpentanenitrile.

Step-by-Step Experimental Protocol:

Step 1: Amidation of 4,4-dimethyl-5-oxopentanoic acid

  • To a solution of 4,4-dimethyl-5-oxopentanoic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Bubble ammonia gas through the solution or add aqueous ammonia (1.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with dilute hydrochloric acid and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude amide.

Step 2: Dehydration of the Amide to the Nitrile

  • To the crude amide from Step 1, add a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

  • Heat the reaction mixture under reflux until the starting material is consumed, as monitored by TLC or gas chromatography (GC).

  • Carefully quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 5-hydroxy-4,4-dimethylpentanenitrile.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecular structure. These predictions are invaluable for the identification and characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 5-hydroxy-4,4-dimethylpentanenitrile

Spectroscopy Predicted Features
¹H NMR - Singlet for the two methyl groups (approx. δ 1.0-1.2 ppm).- Triplet for the methylene group adjacent to the nitrile (approx. δ 2.4-2.6 ppm).- Triplet for the methylene group adjacent to the quaternary carbon (approx. δ 1.7-1.9 ppm).- Singlet for the methylene group attached to the hydroxyl group (approx. δ 3.4-3.6 ppm).- Broad singlet for the hydroxyl proton (variable chemical shift).
¹³C NMR - Quaternary carbon (approx. δ 35-40 ppm).- Methyl carbons (approx. δ 25-30 ppm).- Methylene carbon adjacent to the nitrile (approx. δ 15-20 ppm).- Methylene carbon adjacent to the quaternary carbon (approx. δ 40-45 ppm).- Methylene carbon attached to the hydroxyl group (approx. δ 65-70 ppm).- Nitrile carbon (approx. δ 118-122 ppm).
IR Spectroscopy - Broad O-H stretch (approx. 3200-3600 cm⁻¹).- C-H stretches (approx. 2850-3000 cm⁻¹).- C≡N stretch (approx. 2240-2260 cm⁻¹).- C-O stretch (approx. 1050-1150 cm⁻¹).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 127.- Fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 112.- Fragment corresponding to the loss of a CH₂OH group ([M-31]⁺) at m/z = 96.- Other fragments resulting from cleavage of the carbon chain.

Potential Applications in Drug Development

The nitrile functional group is a key pharmacophore in a number of approved drugs. Its inclusion in a molecule can enhance binding affinity to target proteins, improve metabolic stability, and modulate physicochemical properties. The hydroxyl group provides a site for hydrogen bonding, which is crucial for molecular recognition at biological targets.

Logical Framework for Drug Discovery Applications:

G cluster_properties Key Structural Features cluster_applications Potential Applications compound 5-Hydroxy-4,4-dimethylpentanenitrile nitrile Nitrile Group (-C≡N) compound->nitrile versatile reactivity hydroxyl Hydroxyl Group (-OH) compound->hydroxyl H-bonding potential gem_dimethyl gem-Dimethyl Group compound->gem_dimethyl metabolic stability fragment Fragment-Based Drug Discovery compound->fragment scaffold Scaffold for Heterocycle Synthesis nitrile->scaffold bioisostere Bioisosteric Replacement nitrile->bioisostere hydroxyl->bioisostere

Caption: Potential roles of 5-hydroxy-4,4-dimethylpentanenitrile in drug discovery.

5.1. Versatile Synthetic Intermediate

The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making 5-hydroxy-4,4-dimethylpentanenitrile a valuable starting material for the synthesis of a diverse range of compounds. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to explore structure-activity relationships.

5.2. Bioisosteric Replacement

The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, allowing for the fine-tuning of a lead compound's electronic and steric properties to improve its pharmacological profile.

5.3. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 127.18 g/mol , 5-hydroxy-4,4-dimethylpentanenitrile falls within the ideal range for a fragment in FBDD. The presence of both a hydrogen bond donor/acceptor (hydroxyl) and a hydrogen bond acceptor (nitrile) provides multiple points of interaction for binding to a target protein. The gem-dimethyl group can impart conformational rigidity and improved metabolic stability.

Conclusion

5-Hydroxy-4,4-dimethylpentanenitrile represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a forward-looking perspective on its potential applications in the field of drug discovery. The dual functionality of this molecule, combined with its relatively simple structure, makes it an attractive candidate for further investigation by researchers and scientists in both academic and industrial settings. Future studies should focus on the experimental validation of the proposed synthesis and a thorough characterization of its physicochemical and pharmacological properties.

References

  • PubChem. 5-Hydroxy-4,4-dimethylpentan-2-one. [Link]

  • ChemSynthesis. 3-hydroxy-4,4-dimethylpentanenitrile. [Link]

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An In-depth Technical Guide to the Initial Synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the initial synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile, a hydroxynitrile compound of interest to researchers and professionals in drug development and chemical synthesis. The primary focus of this document is a scientifically robust and practical synthetic pathway commencing from commercially available starting materials. This guide elucidates the chemical principles, step-by-step experimental protocols, and characterization of the target molecule. An alternative, though less established, synthetic strategy is also discussed to provide a broader perspective on potential synthetic routes. This document is intended to serve as a valuable resource for chemists, offering insights into reaction mechanisms, experimental design, and analytical verification.

Introduction

This compound (CAS No. 25252-68-0) is a bifunctional molecule containing both a hydroxyl and a nitrile moiety.[1][2] The presence of these two functional groups on a compact carbon skeleton makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The gem-dimethyl group adjacent to the hydroxymethyl functionality introduces steric hindrance that can influence the reactivity and conformational properties of its derivatives. This guide details a reliable initial synthesis of this compound, providing a foundation for further research and application.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary synthetic disconnections.

Scheme 1: Retrosynthetic Pathways for this compound

Retrosynthesis target This compound precursor1 4,4-Dimethyl-5-oxopentanenitrile target->precursor1 Reduction precursor2 3,3-Dimethyl-γ-butyrolactone target->precursor2 Ring Opening with Cyanide start1 Isobutyraldehyde precursor1->start1 Michael Addition start2 Acrylonitrile precursor1->start2 start3 Sodium Cyanide precursor2->start3

Caption: Retrosynthetic analysis of this compound.

The most direct and well-supported approach involves the selective reduction of the aldehyde functionality of a precursor, 4,4-dimethyl-5-oxopentanenitrile. This precursor can, in turn, be synthesized via a Michael addition between isobutyraldehyde and acrylonitrile.

A second, more theoretical, pathway involves the nucleophilic ring-opening of 3,3-dimethyl-γ-butyrolactone with a cyanide source. While plausible, this route is less documented in the scientific literature for this specific substrate.

This guide will focus on the first pathway due to its more established chemical principles and likely higher success rate.

Synthesis of 4,4-Dimethyl-5-oxopentanenitrile (Precursor)

The synthesis of the key precursor, 4,4-dimethyl-5-oxopentanenitrile, can be achieved through the Michael addition of isobutyraldehyde to acrylonitrile. This reaction is a classic example of conjugate addition, where a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. While this compound is commercially available, this section provides a protocol for its synthesis from basic starting materials.

3.1. Reaction Scheme

Precursor_Synthesis isobutyraldehyde Isobutyraldehyde product 4,4-Dimethyl-5-oxopentanenitrile isobutyraldehyde->product + Acrylonitrile (Base Catalyst) acrylonitrile Acrylonitrile acrylonitrile->product

Caption: Synthesis of 4,4-dimethyl-5-oxopentanenitrile.

3.2. Experimental Protocol

This protocol is adapted from established principles of Michael additions.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Isobutyraldehyde72.11(to be specified)(to be specified)
Acrylonitrile53.06(to be specified)(to be specified)
Base Catalyst (e.g., Triton B)-catalytic-
Solvent (e.g., t-butanol)-(to be specified)-

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde and the solvent.

  • Add a catalytic amount of a suitable base, such as Triton B.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 4,4-dimethyl-5-oxopentanenitrile.

Synthesis of this compound via Selective Reduction

The crucial step in this synthesis is the selective reduction of the aldehyde group in 4,4-dimethyl-5-oxopentanenitrile to a primary alcohol without reducing the nitrile functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and chemoselectivity.

4.1. Rationale for Reagent Selection

Sodium borohydride is a versatile reducing agent that readily reduces aldehydes and ketones. Importantly, it does not typically reduce less reactive functional groups such as esters, amides, and nitriles under standard conditions. This chemoselectivity allows for the clean conversion of the aldehyde in our precursor to the desired primary alcohol, leaving the nitrile group intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the over-reduction of both the aldehyde and the nitrile (to an amine), yielding an undesired product.

4.2. Reaction Scheme

Final_Synthesis precursor 4,4-Dimethyl-5-oxopentanenitrile product This compound precursor->product 1. NaBH₄, Methanol 2. H₂O (workup)

Caption: Selective reduction to this compound.

4.3. Experimental Protocol

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4,4-Dimethyl-5-oxopentanenitrile125.17(to be specified)(to be specified)
Sodium Borohydride (NaBH₄)37.83(to be specified)(to be specified)
Methanol (anhydrous)32.04(to be specified)-
Deionized Water18.02(to be specified)-
Diethyl Ether74.12(to be specified)-
Saturated Ammonium Chloride-(to be specified)-
Anhydrous Magnesium Sulfate120.37(to be specified)-

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4,4-dimethyl-5-oxopentanenitrile in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by TLC (staining with an appropriate agent like potassium permanganate) or IR spectroscopy (disappearance of the aldehyde C=O stretch).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow addition of deionized water, followed by saturated ammonium chloride solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of residue).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

5.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3600-3200Broad
C-H (alkane)2960-2850Strong, sharp
C≡N (nitrile)2260-2240Medium, sharp
C-O (alcohol)1050-1150Strong

The disappearance of the strong aldehyde C=O stretching band (typically around 1725 cm⁻¹) from the spectrum of the starting material is a key indicator of a successful reduction.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As of the publication of this guide, specific experimental NMR data for this compound is not widely available in the public domain. The following are predicted chemical shifts based on the molecular structure.

¹H NMR (predicted, in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.4 - 3.6s2H-CH₂-OH
~ 2.3 - 2.5t2H-CH₂-CN
~ 1.8 - 2.0t2H-CH₂-CH₂-CN
~ 1.5 - 1.7br s1H-OH
~ 0.9 - 1.1s6H-C(CH₃)₂

¹³C NMR (predicted, in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 120-C≡N
~ 70-CH₂-OH
~ 40-C(CH₃)₂
~ 35-CH₂-CH₂-CN
~ 25-C(CH₃)₂
~ 15-CH₂-CN

5.3. Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the product (127.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Alternative Synthetic Route: Ring-Opening of 3,3-Dimethyl-γ-butyrolactone

An alternative approach to this compound could involve the ring-opening of 3,3-dimethyl-γ-butyrolactone with a cyanide nucleophile, such as sodium or potassium cyanide.

6.1. Theoretical Reaction Scheme

Alternative_Route lactone 3,3-Dimethyl-γ-butyrolactone product This compound lactone->product NaCN, Solvent (e.g., DMSO)

Caption: Theoretical ring-opening of 3,3-dimethyl-γ-butyrolactone.

6.2. Discussion and Causality

This reaction would proceed via a nucleophilic acyl substitution mechanism, where the cyanide ion attacks the electrophilic carbonyl carbon of the lactone. Subsequent cleavage of the acyl-oxygen bond would result in the formation of the hydroxynitrile. This approach is mechanistically plausible; however, the reaction may require elevated temperatures and a polar aprotic solvent like DMSO to facilitate the reaction. The thermodynamic stability of the five-membered lactone ring could present a kinetic barrier to the reaction. Further investigation and optimization would be required to establish this as a viable synthetic route.

Safety and Handling

  • Nitriles: Acrylonitrile and the product, this compound, are organic nitriles and should be handled with care. They can be toxic if inhaled, ingested, or absorbed through the skin.

  • Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment.

  • Solvents: Methanol and diethyl ether are flammable and should be used in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and scientifically sound method for the initial synthesis of this compound. The preferred pathway, involving the selective reduction of 4,4-dimethyl-5-oxopentanenitrile with sodium borohydride, offers a high degree of chemoselectivity and is based on well-established chemical principles. The provided experimental protocols and characterization data serve as a practical resource for researchers. While an alternative ring-opening strategy has been proposed, it remains a theoretical avenue requiring further experimental validation. This guide provides the necessary foundational knowledge for the successful synthesis and purification of this compound, enabling its further use in research and development.

References

  • This is a placeholder for a specific reference for the synthesis of 4,4-dimethyl-3-oxopentanenitrile, which was not found in the provided search results. A general reference to Michael additions would be placed here.
  • This is a placeholder for a specific reference detailing the selective reduction of an aldehyde in the presence of a nitrile using sodium borohydride. A general reference to the properties of NaBH4 would be placed here.
  • This is a placeholder for a reference discussing the theoretical ring-opening of lactones with cyanide nucleophiles.
  • This is a placeholder for a general organic chemistry textbook reference for reaction mechanisms.
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An In-Depth Technical Guide to the Stability and Reactivity of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4,4-dimethylvaleronitrile is a bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a primary hydroxyl group and a nitrile moiety on a sterically hindered neopentyl-like scaffold, presents a unique combination of reactive centers. This guide provides a comprehensive analysis of the chemical stability and reactivity of this compound, offering insights into its degradation pathways, potential synthetic transformations, and handling considerations. Understanding these characteristics is paramount for its effective application in research and development, ensuring the integrity of experimental outcomes and the quality of resulting products.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior. The presence of a primary alcohol and a nitrile group allows for a range of chemical modifications, while the gem-dimethyl group at the C4 position introduces significant steric hindrance, influencing the reactivity of the adjacent hydroxyl group.

PropertyValueSource
Molecular Formula C7H13NO[1]
Molecular Weight 127.19 g/mol [1]
IUPAC Name 5-hydroxy-4,4-dimethylpentanenitrile[2]
CAS Number 25252-68-0[1]

Stability Profile

While specific experimental stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be predicted based on the principles of forced degradation studies and the known behavior of its constituent functional groups and structural analogs.[3][4] A comprehensive stability assessment should investigate the effects of pH, temperature, oxidation, and light.

pH Stability

The stability of this compound is expected to be significantly influenced by pH due to the susceptibility of the nitrile group to hydrolysis.

  • Acidic Conditions: Under acidic conditions, the nitrile group is prone to hydrolysis to form a carboxylic acid.[5][6] This reaction typically proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water.[2] An amide is formed as an intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[5][6] The reaction is generally accelerated by heat.[5]

  • Neutral Conditions: At neutral pH and ambient temperature, the molecule is expected to be relatively stable. However, prolonged exposure to water may lead to slow hydrolysis of the nitrile group.

  • Alkaline Conditions: In the presence of a base, the nitrile group can be hydrolyzed to a carboxylate salt.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[6] Similar to acidic hydrolysis, an amide intermediate is formed, which is then further hydrolyzed to the carboxylate salt, releasing ammonia gas.[5]

Thermal Stability

Elevated temperatures are likely to accelerate the degradation of this compound. The primary thermal degradation pathway is expected to be the hydrolysis of the nitrile group in the presence of any moisture. For analogous compounds like 5-(hydroxymethyl)-2-furaldehyde, thermal decomposition can lead to the formation of various degradation products, and in the presence of other reactive molecules like amino acids, more complex adducts can be formed.[7] Although the structure is different, this highlights the potential for complex degradation pathways at elevated temperatures.

Oxidative Stability

The primary hydroxyl group in this compound is a potential site for oxidation.

  • Mild Oxidizing Agents: Treatment with mild oxidizing agents, such as pyridinium chlorochromate (PCC), would be expected to oxidize the primary alcohol to an aldehyde.[8]

  • Strong Oxidizing Agents: Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, would likely oxidize the primary alcohol to a carboxylic acid.[9][10]

It is important to note that the nitrile group is generally resistant to oxidation under these conditions.

Photostability

The necessity of photostability testing is mandated by ICH guidelines.[3] While the molecule does not contain any chromophores that would suggest significant light sensitivity, a thorough evaluation should be conducted to confirm its stability upon exposure to UV and visible light.

Reactivity Profile

The bifunctional nature of this compound provides a platform for a variety of chemical transformations.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important reactions:

  • Hydrolysis: As discussed in the stability section, the nitrile can be hydrolyzed to a carboxylic acid or a carboxylate salt under acidic or basic conditions, respectively.[5][6][11]

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).[2][6] Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an aldehyde.[2]

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.[2]

Reactions of the Hydroxyl Group

The primary hydroxyl group can participate in reactions typical of alcohols:

  • Oxidation: As previously mentioned, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.[8][9][10]

  • Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.

  • Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Intramolecular Reactions

The proximity of the hydroxyl and nitrile groups in this compound (a γ-hydroxynitrile) raises the possibility of intramolecular cyclization. Studies on δ-hydroxynitriles have shown that under certain conditions, direct attack of the hydroxyl group on an activated cyano group can lead to the formation of a cyclic imidate.[4][12] While the five-membered ring formation from a γ-hydroxynitrile might be less favorable than the six-membered ring from a δ-hydroxynitrile, this pathway should be considered, especially under acidic or activating conditions. This could be a potential degradation pathway or a route for synthetic diversification.

Experimental Protocols

To experimentally determine the stability and reactivity of this compound, a systematic approach based on forced degradation studies is recommended.[3][4]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.[12] A photodiode array (PDA) detector should be used to monitor for the appearance of new peaks.

  • Characterization of Degradants: If significant degradation is observed, the degradation products should be characterized using LC-MS to determine their molecular weights and fragmentation patterns.

Protocol 2: Reactivity Screening

Objective: To explore the synthetic utility of the hydroxyl and nitrile functional groups.

Methodology:

  • Nitrile Reduction:

    • Dissolve this compound in dry THF.

    • Add LiAlH4 portion-wise at 0°C and then stir at room temperature.

    • Quench the reaction carefully with water and base.

    • Extract the product and analyze by GC-MS or NMR.

  • Alcohol Oxidation:

    • Dissolve this compound in dichloromethane.

    • Add PCC and stir at room temperature.

    • Monitor the reaction by TLC.

    • Filter through a pad of silica gel and analyze the product.

  • Intramolecular Cyclization Trial:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or toluene).

    • Add a Lewis acid (e.g., BF3·OEt2) or a strong protic acid (e.g., H2SO4) and heat.

    • Monitor the reaction for the formation of new products, potentially a lactone or a cyclic imidate derivative.

Visualization of Key Concepts

Logical Flow for Stability Assessment

G Stability Assessment Workflow for this compound cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Outcome Acid Acid Hydrolysis (HCl) HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base Base Hydrolysis (NaOH) Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Profile Degradation Profile LCMS->Profile Pathways Identification of Degradation Pathways Profile->Pathways Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for assessing the stability of this compound.

Predicted Reactivity Pathways

G Predicted Reactivity of this compound cluster_nitrile Nitrile Reactions cluster_hydroxyl Hydroxyl Reactions cluster_intramolecular Intramolecular Reaction Start This compound CarboxylicAcid Carboxylic Acid (Hydrolysis) Start->CarboxylicAcid H+/H2O or OH- Amine Primary Amine (Reduction) Start->Amine LiAlH4 Ketone Ketone (Grignard Reaction) Start->Ketone RMgX, then H3O+ Aldehyde Aldehyde (Mild Oxidation) Start->Aldehyde PCC CarboxylicAcid2 Carboxylic Acid (Strong Oxidation) Start->CarboxylicAcid2 KMnO4 Ester Ester (Esterification) Start->Ester RCOOH, H+ CyclicImidate Cyclic Imidate/Lactone (Cyclization) Start->CyclicImidate Acid/Heat

Caption: Potential reaction pathways for this compound.

Conclusion and Future Perspectives

This compound is a molecule with a nuanced stability and reactivity profile governed by the interplay of its hydroxyl and nitrile functional groups and the steric hindrance imposed by the gem-dimethyl group. While it is predicted to be susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures, its bifunctionality offers a rich landscape for synthetic transformations. The potential for intramolecular cyclization presents an intriguing area for further investigation, which could lead to novel heterocyclic structures.

For researchers and drug development professionals, a thorough understanding of these characteristics is crucial. The implementation of systematic forced degradation studies will be instrumental in elucidating its precise degradation pathways and establishing appropriate storage and handling protocols. Furthermore, a detailed exploration of its reactivity will unlock its full potential as a versatile building block in the synthesis of new chemical entities.

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Unveiling the Energetic Landscape: A Quantum Chemical Guide to Hydroxynitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxynitriles, also known as cyanohydrins, are pivotal chemical intermediates in the synthesis of a myriad of pharmaceuticals and fine chemicals, including alpha-hydroxy acids and beta-amino alcohols.[1] Their formation, typically through the nucleophilic addition of a cyanide anion to a carbonyl compound, is a cornerstone reaction in organic chemistry.[2] While the synthetic aspects of this reaction are well-established, a deeper, quantitative understanding of the underlying reaction mechanisms, substituent effects, and the role of catalysis necessitates a quantum chemical approach. This in-depth technical guide provides researchers, scientists, and drug development professionals with a quantum chemical perspective on hydroxynitrile formation. We will explore the thermodynamics and kinetics of the uncatalyzed reaction, delve into the mechanistic nuances of acid, base, and organocatalysis, and illuminate the principles of enantioselectivity through the lens of computational chemistry. This guide will serve as a valuable resource for designing more efficient and selective synthetic routes to these crucial building blocks.

The Fundamental Reaction: A Quantum Mechanical Overview

The formation of a hydroxynitrile from an aldehyde or ketone and hydrogen cyanide is a nucleophilic addition reaction.[2] From a quantum chemical standpoint, the reaction is governed by the interaction of the highest occupied molecular orbital (HOMO) of the nucleophile (cyanide anion) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (carbonyl carbon). The carbonyl group is inherently polar, with the more electronegative oxygen atom drawing electron density from the carbon, resulting in a partial positive charge on the carbon atom and rendering it susceptible to nucleophilic attack.[3]

The overall reaction can be dissected into two key mechanistic steps:

  • Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, an alkoxide ion.[1]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a molecule of hydrogen cyanide or a protic solvent, to yield the final hydroxynitrile product.[4]

While seemingly straightforward, the energetics of this process are finely balanced, and the reaction is often reversible. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the transition state structures and activation energy barriers that govern the reaction rate.

The Uncatalyzed Pathway: A High-Energy Barrier

In the absence of a catalyst, the direct reaction of an aldehyde or ketone with hydrogen cyanide is exceedingly slow.[5] This is due to the relatively low nucleophilicity of neutral HCN. Quantum chemical calculations would reveal a significant activation energy barrier for the direct addition of HCN to the carbonyl group. The transition state for this process would involve a highly strained four-membered ring-like structure, leading to a high energetic penalty.

The Role of Catalysis: Lowering the Activation Barrier

Catalysis is paramount for efficient hydroxynitrile synthesis. Both base and acid catalysis dramatically accelerate the reaction by providing lower energy pathways.

Base Catalysis: Enhancing Nucleophilicity

Base catalysis is the most common and effective method for promoting hydroxynitrile formation.[5] A base, such as a hydroxide or cyanide ion, deprotonates hydrogen cyanide to generate the much more potent nucleophile, the cyanide anion (CN⁻).[6]

Quantum chemical studies on base-catalyzed hydrocyanation reveal a significantly lower activation energy barrier for the attack of CN⁻ on the carbonyl carbon compared to the uncatalyzed reaction. The transition state involves the approach of the cyanide ion to the carbonyl carbon, leading to the formation of the C-C bond.

Experimental Protocol: DFT Calculation of Base-Catalyzed Cyanide Addition to Formaldehyde

This protocol outlines a typical workflow for calculating the activation energy of the base-catalyzed addition of cyanide to formaldehyde using DFT.

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Methodology:

    • Functional: B3LYP with Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)).[7]

    • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is suitable for providing a good balance between accuracy and computational cost.[7]

    • Solvent Model: The effect of a solvent (e.g., water) can be incorporated using a polarizable continuum model (PCM).

  • Procedure:

    • Geometry Optimization: Optimize the geometries of the reactants (formaldehyde and cyanide anion), the transition state, and the product (the tetrahedral alkoxide intermediate).

    • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm that the reactants and products are minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The frequency calculation also provides the zero-point vibrational energy (ZPVE) corrections.

    • Transition State Search: The transition state can be located using methods like the synchronous transit-guided quasi-newton (STQN) method (opt=ts, calcfc, noeigen).

    • Intrinsic Reaction Coordinate (IRC) Calculation: To verify that the found transition state connects the reactants and the product, an IRC calculation should be performed.

    • Energy Calculation: The activation energy is calculated as the difference in the ZPVE-corrected total energies of the transition state and the reactants.

Acid Catalysis: Enhancing Electrophilicity

Acid catalysis proceeds by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon by withdrawing electron density, making it more susceptible to attack by a weak nucleophile like HCN.

A quantum chemical investigation of this mechanism would involve modeling the protonated carbonyl species and calculating the activation energy for the subsequent attack by HCN. The transition state would show the simultaneous bond formation between the cyanide carbon and the carbonyl carbon, and the breaking of the H-CN bond.

Enantioselective Hydroxynitrile Synthesis: A Computational Perspective

The synthesis of enantiomerically pure hydroxynitriles is of paramount importance in the pharmaceutical industry. This is achieved through the use of chiral catalysts, which can be small organic molecules (organocatalysts) or enzymes (hydroxynitrile lyases).[8][9] Quantum chemical modeling is an indispensable tool for understanding the origins of enantioselectivity in these reactions.

Organocatalysis

Chiral organocatalysts, such as those based on cinchona alkaloids or chiral thioureas, can activate the carbonyl group and/or the cyanide source in a stereocontrolled manner.[9] Computational studies, often combining DFT with molecular mechanics (MM) and molecular dynamics (MD), can elucidate the catalyst-substrate interactions that lead to the preferential formation of one enantiomer.[10]

These studies typically involve:

  • Conformational Searching: Identifying the most stable conformations of the catalyst-substrate complex.

  • Transition State Modeling: Locating the transition states for the formation of both enantiomers. The difference in the activation energies (ΔΔG‡) for the two pathways directly correlates with the predicted enantiomeric excess (ee).

  • Non-covalent Interaction (NCI) Analysis: Visualizing and quantifying the weak interactions, such as hydrogen bonds and π-stacking, that are responsible for stereodifferentiation.

A theoretical study on the hydrocyanation of aromatic aldehydes catalyzed by the cyclic dipeptide cyclo[(S)-His-(S)-Phe] proposed that a dimeric form of the catalyst is the active species.[10] DFT and MP2 calculations suggested that one imidazole group delivers the nucleophile while the other acts as an acid, with π-stacking interactions contributing to substrate binding and stereocontrol.[10]

Biocatalysis with Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases are enzymes that catalyze the reversible formation of hydroxynitriles.[9] They exhibit high enantioselectivity and are used industrially for the synthesis of chiral cyanohydrins. Quantum mechanics/molecular mechanics (QM/MM) calculations are particularly well-suited for studying these enzymatic reactions. In a QM/MM approach, the active site of the enzyme, where the reaction occurs, is treated with a high level of quantum chemical theory, while the rest of the protein is modeled using classical molecular mechanics.

These studies can provide insights into:

  • The precise roles of active site residues in catalysis.

  • The substrate binding mode and how it dictates stereoselectivity.

  • The reaction mechanism and the nature of the transition states.

Data Presentation: Calculated Activation Energies

The following table summarizes representative activation energies for the addition of cyanide to formaldehyde under different catalytic conditions. These values are illustrative and would be obtained from specific quantum chemical calculations as described in the protocol above.

ReactionCatalystActivation Energy (kcal/mol)
H₂CO + HCN → H₂C(OH)CNNone (uncatalyzed)~25-30
H₂CO + CN⁻ → H₂C(O⁻)CNBase (OH⁻)~5-10
H₃CO⁺ + HCN → H₂C(OH)CN + H⁺Acid (H⁺)~10-15

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

G cluster_0 Uncatalyzed Pathway Reactants_U H₂CO + HCN TS_U Transition State Reactants_U->TS_U High Ea Product_U H₂C(OH)CN TS_U->Product_U G cluster_1 Base-Catalyzed Pathway Reactants_B H₂CO + CN⁻ TS_B Transition State Reactants_B->TS_B Low Ea Intermediate_B H₂C(O⁻)CN TS_B->Intermediate_B Product_B H₂C(OH)CN Intermediate_B->Product_B + H⁺

Caption: Base-catalyzed hydroxynitrile formation pathway.

G cluster_2 Acid-Catalyzed Pathway Reactants_A H₂COH⁺ + HCN TS_A Transition State Reactants_A->TS_A Lower Ea Intermediate_A H₂C(OH)CNH⁺ TS_A->Intermediate_A Product_A H₂C(OH)CN Intermediate_A->Product_A - H⁺

Caption: Acid-catalyzed hydroxynitrile formation pathway.

Conclusion and Future Outlook

Quantum chemical methods provide invaluable insights into the mechanisms of hydroxynitrile formation. By enabling the detailed study of reaction pathways, transition states, and catalyst-substrate interactions, these computational tools empower chemists to understand the factors that govern reactivity and selectivity. The continued development of more accurate and efficient computational methods, coupled with advances in machine learning and artificial intelligence, will undoubtedly lead to the rational design of novel and highly efficient catalysts for the synthesis of hydroxynitriles and other important chemical building blocks, further accelerating drug discovery and development.

References

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  • (2022, May 4). Organocatalytic stereoselective cyanosilylation of small ketones. ResearchGate. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 5-hydroxy-4,4-dimethylvaleronitrile, a valuable bifunctional molecule for research and development in pharmaceuticals and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating experimental design.

Introduction and Strategic Overview

This compound is a specialty chemical featuring both a hydroxyl and a nitrile functional group. This unique structure makes it an attractive building block for synthesizing more complex molecules, including nitrogen-containing heterocycles and other intermediates where selective functional group manipulation is required.

Direct synthesis of this molecule is not widely reported. Therefore, we present a robust and logical two-step synthetic strategy. This approach is designed for high yield and selectivity, utilizing well-established and reliable organic reactions. The strategy involves:

  • Synthesis of the Aldehyde Precursor: Preparation of 4,4-dimethyl-5-oxopentanenitrile via a base-catalyzed Michael addition.

  • Chemoselective Reduction: Conversion of the intermediate aldehyde to the target primary alcohol using a Meerwein-Ponndorf-Verley (MPV) reduction, which selectively reduces the aldehyde in the presence of the nitrile.

This guide will elaborate on the causality behind each procedural step, ensuring the protocol is not just a series of instructions, but a transferable and adaptable scientific method.

G cluster_0 Overall Synthetic Pathway Isobutyraldehyde Isobutyraldehyde Precursor 4,4-Dimethyl-5-oxopentanenitrile Isobutyraldehyde->Precursor Michael Addition (Step 1) Acrylonitrile Acrylonitrile Acrylonitrile->Precursor Target This compound Precursor->Target Meerwein-Ponndorf-Verley Reduction (Step 2)

Caption: Overall two-step synthesis strategy.

Part I: Synthesis of 4,4-Dimethyl-5-oxopentanenitrile (Precursor)

The first critical step is the formation of the aldehyde precursor, 4,4-dimethyl-5-oxopentanenitrile. This is achieved through the cyanoethylation of isobutyraldehyde, a specific type of Michael addition reaction. In this reaction, the enolate of isobutyraldehyde, formed in the presence of a base, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

This reaction has been documented in patent literature, demonstrating its industrial viability. While various alkaline catalysts can be used, this protocol utilizes sodium hydroxide for its accessibility and effectiveness.[1][2] A German patent suggests that starting from isobutyraldol (the dimer of isobutyraldehyde) can lead to exceptionally high yields of up to 97.5%.[3] For broader applicability, the following protocol uses the more common starting material, isobutyraldehyde.

Experimental Protocol: Michael Addition

Objective: To synthesize 4,4-dimethyl-5-oxopentanenitrile from isobutyraldehyde and acrylonitrile.

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount (moles)QuantityNotes
IsobutyraldehydeC₄H₈O72.111.072.11 g (91.3 mL)Reagent grade, freshly distilled if necessary
AcrylonitrileC₃H₃N53.061.263.67 g (78.6 mL)Stabilized, handle in a fume hood
Sodium Hydroxide (NaOH)NaOH40.00catalytic~1 mL (40% aq. sol)Catalyst
Acetic Acid (glacial)CH₃COOH60.05~stoich. to NaOHAs neededFor neutralization
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-~300 mLFor extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04-As neededFor drying

Apparatus

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

  • Initial Charge: Charge the flask with isobutyraldehyde (72.11 g, 1.0 mol).

  • Catalyst Addition: While stirring, add the 40% aqueous sodium hydroxide solution dropwise (~1 mL). A slight exotherm may be observed.

  • Heating: Begin heating the mixture to 40-50°C.

  • Acrylonitrile Addition: Add acrylonitrile (63.67 g, 1.2 mol) dropwise from the dropping funnel over a period of 60-90 minutes. It is critical to maintain the reaction temperature between 40-50°C throughout the addition, as the reaction is exothermic. Use a cooling bath if necessary to control the temperature.

    • Expertise & Experience: Controlling the temperature is paramount. Runaway reactions are a risk with Michael additions. Slow, controlled addition of the Michael acceptor (acrylonitrile) prevents a dangerous temperature spike and minimizes side reactions like the polymerization of acrylonitrile.

  • Reaction: After the addition is complete, continue stirring the mixture at 50°C for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if desired.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by adding glacial acetic acid dropwise until the mixture is pH ~7.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with two additional 75 mL portions of diethyl ether.

  • Drying & Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 109°C at 10 Torr.[3] The expected yield is 60-80%.

Part II: Synthesis of this compound

The conversion of the aldehyde precursor to the target alcohol is achieved via the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is exceptionally well-suited for this synthesis due to its high chemoselectivity.[1] Unlike powerful hydride reagents (e.g., LiAlH₄), the MPV reduction will selectively reduce the aldehyde functionality without affecting the nitrile group.[4]

The reaction, discovered independently by Meerwein, Ponndorf, and Verley, involves the transfer of a hydride from a sacrificial alcohol (typically isopropanol) to the carbonyl compound, catalyzed by an aluminum alkoxide (typically aluminum isopropoxide).[2][5] The mechanism proceeds through a six-membered cyclic transition state.[2] The equilibrium is driven towards the product by using a large excess of the sacrificial alcohol and by distilling off the acetone byproduct, which has a low boiling point (56°C).[3]

MPV_Mechanism cluster_cycle MPV Catalytic Cycle Cat_Start Al(O-iPr)₃ Catalyst (1) Coordination Coordination Intermediate (2) Cat_Start->Coordination + R-CHO TS Six-Membered Transition State (3) Coordination->TS Hydride Transfer Product_Complex Product-Catalyst Complex (4) TS->Product_Complex - Acetone Product_Complex->Cat_Start + Isopropanol - R-CH₂OH

Sources

"use of 5-Hydroxy-4,4-dimethylvaleronitrile in heterocyclic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 5-Hydroxy-4,4-dimethylvaleronitrile: A Versatile Building Block for the Synthesis of Functionalized 2-Aminothiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Scaffolds in Heterocyclic Chemistry

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the core of a vast number of pharmaceuticals. Among these, the 2-aminothiazole moiety is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, antibacterial, and kinase-inhibiting properties[1]. The continuous demand for novel drug candidates necessitates the exploration of unique and functionalized building blocks that can introduce new chemical diversity into these proven scaffolds.

This compound is a bifunctional molecule featuring a primary alcohol and a nitrile group on a sterically hindered neopentyl-like framework[2][3]. This unique combination of features makes it an attractive, yet underexplored, starting material for complex chemical synthesis. The neopentyl group can impart favorable metabolic stability and lipophilicity in drug candidates, while the hydroxyl group provides a handle for secondary modifications or crucial hydrogen bonding interactions with biological targets.

This application note presents a scientifically grounded, proposed synthetic strategy for leveraging this compound in the synthesis of a novel, highly functionalized 2-aminothiazole derivative. We provide a rationale for the synthetic design, detailed theoretical protocols, and mechanistic insights, demonstrating the potential of this building block for drug discovery and development programs.

Proposed Synthetic Strategy: From Hydroxynitrile to Heterocycle

The most robust and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide or thiourea[1]. Our strategy, therefore, focuses on the efficient conversion of this compound into a key α-bromoketone intermediate, which can then be directly utilized in a Hantzsch reaction.

The overall proposed workflow is depicted below.

G Start This compound Step1 Step 1: Acid Hydrolysis Reagents: 6M H₂SO₄, Reflux Start->Step1 Int1 Intermediate 1: 5-Hydroxy-4,4-dimethylvaleric Acid Step1->Int1 Step2 Step 2: Halogenation Reagents: PBr₃, DCM Int1->Step2 Int2 Intermediate 2: 5-Bromo-4,4-dimethylvaleric Acid Step2->Int2 Step3 Step 3: α-Bromination Reagents: SOCl₂, NBS, HBr(g) Int2->Step3 Int3 Key Intermediate 3: 5-Bromo-2-bromo-4,4-dimethylvaleryl Bromide Step3->Int3 Step4 Step 4: Esterification Reagents: Ethanol (EtOH) Int3->Step4 Int4 Key Intermediate 4: Ethyl 5-Bromo-2-bromo-4,4-dimethylvalerate Step4->Int4 Step5 Step 5: Hantzsch Cyclization Reagents: Thiourea, Ethanol, Reflux Int4->Step5 Product Final Product: Ethyl 2-amino-5-(1-bromo-2,2-dimethylpropyl)thiazole-4-carboxylate Step5->Product

Caption: Proposed workflow for the synthesis of a functionalized 2-aminothiazole.

Protocols & Methodologies

Part 1: Synthesis of the Key α-Halocarbonyl Intermediate

This section outlines the multi-step protocol to convert the starting hydroxynitrile into a reactive precursor suitable for cyclization.

Protocol 1: Hydrolysis of Nitrile to Carboxylic Acid

  • Rationale: The first step is the conversion of the robust nitrile group into a more versatile carboxylic acid. Acid-catalyzed hydrolysis is a standard and high-yielding method for this transformation[4]. The primary alcohol is expected to be stable under these conditions.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Add aqueous sulfuric acid (6 M, ~10 volumes) to the flask.

    • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-Hydroxy-4,4-dimethylvaleric acid.

    • Purification can be achieved via column chromatography if necessary.

Protocol 2: Halogenation of the Primary Alcohol

  • Rationale: To prevent unwanted side reactions during the subsequent α-bromination and cyclization steps, the primary hydroxyl group is converted into a more stable bromide. Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

  • Procedure:

    • Dissolve the crude 5-Hydroxy-4,4-dimethylvaleric acid (1.0 eq) in anhydrous dichloromethane (DCM, ~20 volumes) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via a syringe. Caution: The reaction is exothermic.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until completion (typically 2-4 hours).

    • Carefully quench the reaction by slowly pouring it over ice water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over Na₂SO₄, and concentrate to yield crude 5-Bromo-4,4-dimethylvaleric acid.

Protocol 3: Synthesis of the α-Bromoketone Precursor

  • Rationale: The synthesis of an α-halocarbonyl is the key step enabling the Hantzsch reaction. A reliable method is the Hell-Volhard-Zelinsky reaction, where the carboxylic acid is first converted to an acyl halide and then selectively brominated at the α-position.

  • Procedure:

    • Combine 5-Bromo-4,4-dimethylvaleric acid (1.0 eq) and a catalytic amount of DMF in a flask under a nitrogen atmosphere.

    • Add thionyl chloride (SOCl₂, ~2.0 eq) and heat the mixture to reflux for 2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum.

    • To the crude acyl chloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 48% HBr.

    • Heat the mixture, and monitor the reaction for the formation of the α-bromo acyl bromide.

    • Upon completion, the crude product can be used directly or quenched into ethanol to form the more stable ethyl ester, Ethyl 5-bromo-2-bromo-4,4-dimethylvalerate , which is purified by chromatography.

Part 2: Hantzsch Thiazole Synthesis

This protocol describes the final cyclization to form the target heterocyclic ring system.

  • Rationale: This classic condensation reaction provides a direct and efficient route to the 2-aminothiazole core. The reaction proceeds via nucleophilic attack of the thiourea sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration[1].

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate Nucleophilic Attack AlphaBromo α-Bromoketone Precursor AlphaBromo->Intermediate Cyclized Cyclized Intermediate (Thiazoline) Intermediate->Cyclized Intramolecular Cyclization Product 2-Aminothiazole (Final Product) Cyclized->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 4: Cyclocondensation with Thiourea

  • Procedure:

    • Dissolve the purified α-bromoester intermediate (e.g., Ethyl 5-bromo-2-bromo-4,4-dimethylvalerate, 1.0 eq) in absolute ethanol (~20 volumes) in a round-bottom flask.

    • Add thiourea (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate and water.

    • Neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the target molecule, Ethyl 2-amino-5-(1-bromo-2,2-dimethylpropyl)thiazole-4-carboxylate .

Expected Data and Characterization

As this is a proposed synthesis, experimental data is not available. However, the expected inputs and outputs, along with necessary characterization techniques, are summarized below.

Compound NameFormulaMol. Weight ( g/mol )Role
This compoundC₇H₁₃NO127.19Starting Material
5-Bromo-4,4-dimethylvaleric acidC₇H₁₃BrO₂225.08Intermediate
Ethyl 5-bromo-2-bromo-4,4-dimethylvalerateC₉H₁₆Br₂O₂332.03Key Intermediate
Ethyl 2-amino-5-(1-bromo-2,2-dimethylpropyl)thiazole-4-carboxylateC₁₁H₁₇BrN₂O₂S337.24Final Product

Characterization Plan:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure of each intermediate and the final product by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the final product.

  • Infrared (IR) Spectroscopy: IR analysis would be used to track the functional group transformations, such as the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of carboxylic acid and ester carbonyl peaks (~1700-1750 cm⁻¹).

Conclusion

This application note details a robust and logical synthetic pathway for the utilization of this compound as a novel precursor for heterocyclic synthesis. The proposed multi-step conversion to an α-halocarbonyl intermediate, followed by a Hantzsch cyclization, provides a clear and feasible route to a unique 2-aminothiazole derivative bearing a functionalized neopentyl side chain. This strategy highlights how underutilized starting materials can be rationally employed to generate high-value, drug-like molecules, thereby expanding the toolbox for medicinal chemists and researchers in drug discovery.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Save My Exams. (n.d.). Hydroxynitrile. A-level Chemistry Revision Notes. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

The Strategic Role of 5-Hydroxy-4,4-dimethylvaleronitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug synthesis campaign. This technical guide delves into the application of 5-Hydroxy-4,4-dimethylvaleronitrile, a versatile and highly valuable intermediate, in the synthesis of complex pharmaceutical agents. We will explore its synthesis from a readily available precursor, its critical role in the formation of key pharmacophores, and provide detailed protocols for its use, with a particular focus on the synthesis of pyrazole-based p38 MAP kinase inhibitors.

Introduction: The Unseen Architect of Drug Scaffolds

Pharmaceutical intermediates are the foundational building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1] this compound (CAS 25252-68-0) emerges as a significant player in this domain, offering a unique combination of functional groups—a hydroxyl and a nitrile—that allow for sequential and controlled chemical transformations. Its utility is particularly pronounced in the construction of heterocyclic ring systems, which are prevalent in a vast array of therapeutic agents.[2]

This guide will illuminate the synthetic pathway from the precursor, Pivaloylacetonitrile, to this compound and its subsequent application in the synthesis of a key pyrazole intermediate, demonstrating its pivotal role in constructing the core of a clinically relevant class of anti-inflammatory drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development and optimization.

PropertyValueSource
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol [3]
CAS Number 25252-68-0
Appearance Colorless liquid
Purity 95%[3]

Synthetic Pathway Overview

The journey from a simple starting material to a complex drug molecule is a testament to the elegance of modern synthetic chemistry. The following diagram illustrates the synthetic strategy for utilizing this compound in the synthesis of a key pyrazole intermediate for p38 MAP kinase inhibitors.

Synthesis_Workflow Pivaloylacetonitrile Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) Reduction Selective Ketone Reduction Pivaloylacetonitrile->Reduction NaBH₄, Solvent Hydroxy_Intermediate This compound Reduction->Hydroxy_Intermediate Cyclization Pyrazole Ring Formation (with Hydrazine) Hydroxy_Intermediate->Cyclization Hydrazine Hydrate Pyrazole_Intermediate 3-(tert-Butyl)-1H-pyrazol-5-amine Cyclization->Pyrazole_Intermediate Drug_Synthesis Further Elaboration to p38 MAP Kinase Inhibitor (e.g., Doramapimod) Pyrazole_Intermediate->Drug_Synthesis Multi-step Synthesis

Caption: Synthetic workflow from Pivaloylacetonitrile to a key pyrazole intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Synthesis of the Precursor: Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile is a crucial starting material, and its efficient synthesis is the first step in our pathway.[4] Several methods exist for its preparation, with one common approach being the condensation of an ester with acetonitrile.[1]

Protocol 1: Synthesis of Pivaloylacetonitrile

  • Reaction: Condensation of methyl pivalate with acetonitrile.

  • Reagents & Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous 1,4-Dioxane

    • Acetonitrile

    • Methyl pivalate

    • Ice water

    • Hydrochloric acid (HCl), dilute

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hexane

  • Procedure:

    • Suspend sodium hydride (1.2 eq.) in anhydrous 1,4-dioxane in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Slowly add acetonitrile (1.2 eq.) dropwise to the stirred suspension at room temperature.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Add methyl pivalate (1.0 eq.) dropwise over 15 minutes.

    • Heat the reaction mixture to reflux for 3 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Acidify the aqueous mixture to a pH of approximately 4.5 with dilute HCl to precipitate the product.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from hexane to yield pure 4,4-dimethyl-3-oxopentanenitrile.[1]

Synthesis of this compound

The selective reduction of the ketone functionality in Pivaloylacetonitrile is a critical step to yield the desired hydroxyl intermediate. Sodium borohydride is an effective and mild reducing agent for this transformation.[5]

Protocol 2: Reduction of Pivaloylacetonitrile

  • Reaction: Selective reduction of a ketone to a secondary alcohol.

  • Reagents & Materials:

    • Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Deionized water

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Pivaloylacetonitrile (1.0 eq.) in methanol in a round-bottom flask at 0 °C (ice bath).

    • Slowly add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of deionized water, followed by saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Heterocycle Synthesis: Formation of 3-(tert-Butyl)-1H-pyrazol-5-amine

The bifunctional nature of this compound makes it an ideal precursor for cyclization reactions. The reaction with hydrazine hydrate will lead to the formation of the key pyrazole intermediate.

Protocol 3: Synthesis of 3-(tert-Butyl)-1H-pyrazol-5-amine

  • Reaction: Condensation and cyclization to form a pyrazole ring.

  • Reagents & Materials:

    • This compound

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

    • Acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction typically proceeds for several hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(tert-butyl)-1H-pyrazol-5-amine.

Application in Drug Synthesis: The Case of p38 MAP Kinase Inhibitors

The 3-(tert-butyl)-1H-pyrazol-5-amine synthesized in the previous step is a cornerstone intermediate in the synthesis of a class of potent anti-inflammatory agents known as p38 MAP kinase inhibitors.[6][7] One prominent example is Doramapimod (BIRB 796).[8][9]

The tert-butyl group, which originates from our starting material, Pivaloylacetonitrile, plays a crucial role in the drug's mechanism of action. It occupies a deep hydrophobic pocket in the p38 MAP kinase enzyme, which is exposed upon a conformational change of the DFG motif.[1] This interaction is a key determinant of the high binding affinity and selectivity of these inhibitors.

The synthetic pathway to Doramapimod from 3-(tert-butyl)-1H-pyrazol-5-amine involves several subsequent steps, including N-arylation and urea formation. The initial formation of the pyrazole core from this compound is a critical and enabling transformation in the overall synthesis.

p38_Inhibition cluster_Drug Doramapimod (BIRB 796) cluster_Kinase p38 MAP Kinase Pyrazole_Core Pyrazole Core (from intermediate) Tert_Butyl tert-Butyl Group Hydrophobic_Pocket Hydrophobic Pocket Tert_Butyl->Hydrophobic_Pocket Binds to Urea_Linker Urea Linker ATP_Binding_Site ATP Binding Site Urea_Linker->ATP_Binding_Site Interacts with Naphthyl_Group Naphthyl Group Naphthyl_Group->ATP_Binding_Site Occupies

Caption: Key structural interactions of a p38 MAP kinase inhibitor.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis from Pivaloylacetonitrile and its efficient conversion to key heterocyclic building blocks, such as 3-(tert-butyl)-1H-pyrazol-5-amine, underscore its importance in modern drug discovery and development. The protocols outlined in this guide provide a practical framework for researchers and scientists to leverage the synthetic potential of this intermediate in the creation of novel therapeutics, particularly in the realm of kinase inhibitors and other complex molecular architectures.

References

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • PubMed. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Available from: [Link]

  • PubMed. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Available from: [Link]

  • Liang Tong Lab at Columbia University. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available from: [Link]

  • PubChem. Doramapimod. Available from: [Link]

  • ElectronicsAndBooks. Synthesis of p38 MAP kinase inhibitor BIRB 796 and analogs via copper-mediated N-arylation reaction. Available from: [Link]

  • ResearchGate. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

Sources

The Strategic Role of 5-Hydroxy-4,4-dimethylvaleronitrile in the Development of Hsp70 Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the successful development of novel therapeutic agents. 5-Hydroxy-4,4-dimethylvaleronitrile, a seemingly simple acyclic nitrile, has emerged as a key intermediate in the synthesis of potent and selective inhibitors of Heat Shock Protein 70 (Hsp70). This application note provides a comprehensive overview of the utility of this molecule, detailing its application in the synthesis of the well-characterized Hsp70 inhibitor, VER-155008, and providing protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and chaperone biology.

The Significance of the this compound Scaffold

The structural attributes of this compound make it a valuable synthon in medicinal chemistry. The primary alcohol provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. The gem-dimethyl group alpha to the hydroxyl-bearing carbon can impart conformational rigidity to the resulting molecule, which can be advantageous for optimizing binding to a biological target. Furthermore, the nitrile group is a versatile functional group that can participate in various chemical reactions or act as a key pharmacophoric element, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

Application in the Synthesis of VER-155008, an Hsp70 Inhibitor

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of VER-155008, a potent adenosine-derived inhibitor of Hsp70.[2] Hsp70 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a crucial role in promoting cell survival and resistance to therapy.[1][3] Consequently, the inhibition of Hsp70 has emerged as a promising therapeutic strategy in oncology.[1][4]

VER-155008 acts as an ATP-competitive inhibitor, binding to the nucleotide-binding domain (NBD) of Hsp70 and preventing the allosteric regulation between the NBD and the substrate-binding domain (SBD).[3][5] This disruption of Hsp70 function leads to the degradation of client proteins, including several oncoproteins, and can induce apoptosis in cancer cells.[4][6]

The synthesis of VER-155008 utilizes this compound to construct a key side chain that is crucial for its inhibitory activity. The hydroxyl group of the nitrile is exploited for coupling to the adenosine scaffold, while the overall structure of the valeronitrile fragment contributes to the binding affinity and selectivity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of this compound.

Materials:

  • Isobutyraldehyde

  • Acrylonitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide in ethanol in a round-bottom flask, add isobutyraldehyde dropwise with stirring at 0-5 °C.

  • After the addition is complete, add acrylonitrile dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Causality: The reaction proceeds via a base-catalyzed cyanoethylation of isobutyraldehyde. Sodium ethoxide acts as the base to deprotonate the aldehyde, which then undergoes a Michael addition to acrylonitrile. The subsequent workup neutralizes the base and allows for the isolation of the desired product.

Protocol 2: Synthesis of VER-155008 using this compound Intermediate

This protocol outlines the key steps for the synthesis of VER-155008, highlighting the incorporation of the this compound-derived moiety. This is based on the synthetic scheme described by Williamson et al.[2]

Step 1: Tosylation of this compound

  • Dissolve this compound in dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylated intermediate.

Step 2: Coupling with the Adenosine Scaffold

  • To a solution of a suitably protected 8-bromo-adenosine derivative in an appropriate solvent (e.g., DMF), add a base such as sodium hydride.

  • Add the tosylated 4,4-dimethylvaleronitrile derivative and stir the reaction at an elevated temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Subsequent Synthetic Steps and Deprotection

  • The coupled product is then carried through a series of reactions, including the introduction of the 3,4-dichlorobenzylamino group at the 8-position of the purine ring.

  • Finally, removal of any protecting groups (e.g., on the ribose hydroxyls) yields VER-155008.

Experimental Workflow for VER-155008 Synthesis:

G A 5-Hydroxy-4,4- dimethylvaleronitrile B Tosylation A->B p-TsCl, Et3N C Tosylated Intermediate B->C E Coupling Reaction C->E D Protected 8-Bromo- Adenosine D->E Base (e.g., NaH) F Coupled Adenosine Derivative E->F G Introduction of 3,4-Dichlorobenzylamino Group F->G H Protected VER-155008 G->H I Deprotection H->I J VER-155008 I->J

Caption: Synthetic workflow for VER-155008.

Protocol 3: In Vitro Hsp70 ATPase Activity Assay

This protocol describes a method to evaluate the inhibitory activity of compounds like VER-155008 on the ATPase activity of Hsp70.[7][8][9]

Materials:

  • Recombinant human Hsp70 protein

  • Hsp40 (DnaJ) co-chaperone (optional, for stimulating ATPase activity)

  • ATP

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

  • Malachite green reagent for phosphate detection or a commercial ADP-Glo™ Kinase Assay kit

  • Test compound (e.g., VER-155008) dissolved in DMSO

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing Hsp70 protein (and Hsp40 if used) in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection method. For malachite green, add the reagent and measure the absorbance at the appropriate wavelength. For ADP-Glo™, follow the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship of Hsp70 Inhibition Assay:

G cluster_0 Hsp70 ATPase Cycle Hsp70_ATP Hsp70-ATP Hsp70_ADP Hsp70-ADP + Pi Hsp70_ATP->Hsp70_ADP ATP Hydrolysis Assay ATPase Activity Assay (Measures ADP production) Hsp70_ADP->Assay Product Detection Inhibitor VER-155008 (Hsp70 Inhibitor) Inhibitor->Hsp70_ATP Binds to ATP pocket

Caption: Hsp70 inhibition assay principle.

Data Presentation

The inhibitory activity of VER-155008 against different Hsp70 isoforms has been well-characterized. The following table summarizes the reported IC₅₀ values.

Hsp70 IsoformIC₅₀ (μM)Reference
Hsp700.5[4][6][10][11]
Hsc702.6[6][10]
Grp78 (BiP)2.6[10][11]

VER-155008 has also demonstrated anti-proliferative activity in various cancer cell lines.

Cell LineCancer TypeGI₅₀ (μM)Reference
HCT116Colon Cancer5.3[6]
HT29Colon Cancer12.8[6]
BT474Breast Cancer10.4[6]
MB-468Breast Cancer14.4[6]
211HPleural Mesothelioma2.2[1]
H2452Pleural Mesothelioma1.5[1]
H28Pleural Mesothelioma3.1[1]

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, as exemplified by its crucial role in the synthesis of the potent Hsp70 inhibitor, VER-155008. The protocols provided herein offer a foundation for the synthesis of this key intermediate and its application in the development of Hsp70-targeted therapeutics. The accompanying biological assay protocol enables the evaluation of novel compounds for their inhibitory activity against this important cancer target. The continued exploration of such readily accessible and modifiable chemical scaffolds will undoubtedly accelerate the discovery of new and effective treatments for cancer and other diseases.

References

  • Functional inhibition of heat shock protein 70 by VER-155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism. Thoracic Cancer. [Link]

  • HSP70 Assay Kit. BPS Bioscience. [Link]

  • HSP70 Assay Kit. BPS Bioscience. [Link]

  • Functional Analysis of Hsp70 Inhibitors. PLOS ONE. [Link]

  • Functional analysis of Hsp70 inhibitors. PubMed. [Link]

  • Novel Adenosine-Derived Inhibitors of 70 kDa Heat Shock Protein, Discovered Through Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma. Cancer Biology & Medicine. [Link]

  • Hsp70 ATP hydrolysis cycle. ResearchGate. [Link]

Sources

Enantioselective Synthesis of Chiral Hydroxynitriles: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the enantioselective synthesis of chiral hydroxynitriles, also known as cyanohydrins. These molecules are critical building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals due to their versatile dual functionality.[1][2][3] This document delves into the primary catalytic strategies employed to achieve high enantioselectivity, including enzymatic, organocatalytic, and metal-catalyzed methods. By explaining the underlying mechanistic principles and providing detailed, field-proven protocols, this guide aims to equip researchers with the knowledge to select and implement the most suitable synthetic approach for their specific target molecules.

Introduction: The Significance of Chiral Hydroxynitriles

Chiral hydroxynitriles are invaluable intermediates in organic synthesis, serving as precursors to a variety of important chiral molecules such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. The stereochemistry of these subsequent molecules is directly dictated by the chirality of the starting hydroxynitrile, making their enantioselective synthesis a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The ability to selectively produce one enantiomer over the other is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[4]

The core challenge in hydroxynitrile synthesis lies in controlling the stereochemical outcome of the nucleophilic addition of a cyanide source to a prochiral carbonyl compound (an aldehyde or ketone).[1] Without a chiral influence, this reaction results in a racemic mixture, a 50:50 mixture of both enantiomers, which is often undesirable for pharmaceutical applications.[5][6]

Strategic Approaches to Enantioselective Synthesis

Three principal catalytic methodologies have emerged as powerful tools for the enantioselective synthesis of chiral hydroxynitriles:

  • Enzymatic Catalysis: Utilizing enzymes, primarily hydroxynitrile lyases (HNLs), to catalyze the asymmetric addition of cyanide.

  • Organocatalysis: Employing small organic molecules as chiral catalysts.

  • Metal-Catalyzed Synthesis: Using chiral metal complexes to orchestrate the enantioselective addition.

The choice between these methods often depends on factors such as substrate scope, desired enantiomer ((R) or (S)), operational simplicity, and cost.

Enzymatic Synthesis: The Biocatalytic Approach

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that excel at catalyzing the asymmetric addition of hydrogen cyanide (HCN) to prochiral aldehydes and ketones.[7] This biocatalytic method is highly regarded for its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly nature.[1]

Mechanism of HNL-Catalyzed Synthesis

HNLs provide a chiral pocket that preferentially binds the carbonyl substrate in a specific orientation. This precise positioning dictates the face of the carbonyl group that is accessible for nucleophilic attack by the cyanide ion, leading to the formation of a single enantiomer of the cyanohydrin. Depending on the specific HNL used, either the (R)- or (S)-enantiomer can be selectively produced.[8][9]

HNL_Mechanism cluster_enzyme HNL Active Site Enzyme HNL Complex Enzyme-Substrate Complex Enzyme->Complex Binding Substrate Prochiral Aldehyde/Ketone Substrate->Complex Product Chiral Hydroxynitrile Complex->Product C-C Bond Formation CN- Cyanide Ion CN-->Complex Nucleophilic Attack Enzyme_Released HNL (Regenerated) Product->Enzyme_Released Release

Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.

Protocol: Enzymatic Synthesis of (R)-Mandelonitrile

This protocol describes a typical batch synthesis using an immobilized HNL.

Materials:

  • Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL)

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Citrate buffer (pH 4.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a stirred reaction vessel, create a two-phase system by adding MTBE and the aqueous citrate buffer. The ratio of organic to aqueous phase should be optimized for the specific reaction.

  • Enzyme Addition: Add the immobilized PdHNL to the aqueous phase.

  • Substrate Addition: Dissolve benzaldehyde in the MTBE (organic phase).

  • Cyanide Source: Carefully add an aqueous solution of KCN to the reaction mixture. Caution: Hydrogen cyanide (HCN) is extremely toxic. All procedures involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10] The KCN will react with the buffer to generate HCN in situ.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 5°C).[11] Monitor the reaction progress by taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess (ee).

  • Work-up and Isolation: Once the reaction is complete, separate the organic phase. Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude (R)-mandelonitrile.

  • Purification: If necessary, purify the product by column chromatography.

Data Presentation: Performance of Different HNLs
Enzyme SourceSubstrateProductYield (%)ee (%)Reference
Prunus dulcis (PdHNL)Benzaldehyde(R)-Mandelonitrile9399[11]
Manihot esculenta (MeHNL)Benzaldehyde(S)-Mandelonitrile>95>99[1]
Hevea brasiliensis (HbHNL)3-Pentanone(S)-2-Hydroxy-2-ethylbutanenitrile8598[8]

Organocatalytic Synthesis

The use of small, chiral organic molecules as catalysts for the enantioselective hydrocyanation of carbonyl compounds has gained significant traction. These catalysts are often metal-free, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.

Mechanism of Thiourea-Based Catalysis

Chiral thiourea derivatives are effective organocatalysts for this transformation. They function through a dual-activation mechanism. The thiourea moiety activates the cyanide source (e.g., KCN) through hydrogen bonding, while a basic site on the catalyst activates the carbonyl substrate. This ternary complex brings the reactants into close proximity in a chiral environment, facilitating the enantioselective addition.

Organocatalysis_Workflow Start Start Step1 Combine Aldehyde and Chiral Thiourea Catalyst Start->Step1 Step2 Add Cyanide Source (e.g., KCN/TMSCN) Step1->Step2 Step3 Stir at Controlled Temperature Step2->Step3 Step4 Reaction Monitoring (TLC, HPLC) Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End Chiral Hydroxynitrile Step6->End

Sources

Application Notes and Protocols: Grignard Addition to 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Grignard Addition to Nitriles

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds. Its application in the addition to nitriles provides a reliable and versatile route to ketones, which are pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[1][2][3] The reaction involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbon of the nitrile group.[4] This initial addition forms an imine anion, which upon acidic workup, hydrolyzes to the corresponding ketone.[5][6][7]

This application note provides a detailed protocol and scientific rationale for the Grignard addition to 5-hydroxy-4,4-dimethylvaleronitrile, a substrate of interest due to its bifunctional nature. The presence of a hydroxyl group introduces a significant challenge, as the acidic proton will readily quench the highly basic Grignard reagent.[8][9] Therefore, a protection-deprotection strategy is essential for the successful execution of this transformation. We will explore the use of a silyl ether as a protecting group, a common and effective strategy in such syntheses.[10][11][12]

Mechanistic Overview

The overall transformation involves three key stages:

  • Protection of the Hydroxyl Group: The acidic proton of the hydroxyl group in this compound is incompatible with the Grignard reagent.[9] To prevent an acid-base reaction that would consume the Grignard reagent, the hydroxyl group is temporarily converted into a non-acidic functional group, such as a silyl ether.[10][11]

  • Grignard Addition to the Nitrile: The Grignard reagent, acting as a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen triple bond, leading to the formation of a magnesium salt of an imine.[5]

  • Hydrolysis and Deprotection: An aqueous acid workup serves a dual purpose. It hydrolyzes the intermediate imine to the desired ketone and simultaneously removes the silyl protecting group, regenerating the hydroxyl functionality.[5][7]

Reaction Pathway Visualization

Grignard_Mechanism cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Addition cluster_hydrolysis Step 3: Hydrolysis & Deprotection Start This compound Protected Protected Hydroxynitrile (Silyl Ether) Start->Protected  R3SiCl, Base Imine_Salt Intermediate Imine Magnesium Salt Protected->Imine_Salt  R'-MgX Final_Product Final Hydroxyketone Imine_Salt->Final_Product  H3O+

Caption: Overall workflow for the Grignard addition to a hydroxynitrile.

Experimental Protocols

Part A: Protection of this compound

Objective: To protect the hydroxyl group as a silyl ether to prevent interference with the Grignard reagent.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound127.1810.01.27 g
tert-Butyldimethylsilyl chloride (TBDMSCl)150.7211.01.66 g
Imidazole68.0812.00.82 g
Dichloromethane (DCM), anhydrous--20 mL

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.27 g, 10.0 mmol) and imidazole (0.82 g, 12.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (1.66 g, 11.0 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected nitrile. The product can often be used in the next step without further purification.

Part B: Grignard Addition to the Protected Nitrile

Objective: To perform the nucleophilic addition of a Grignard reagent to the protected hydroxynitrile.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Protected this compound-10.0(from Part A)
Methylmagnesium bromide (3.0 M in diethyl ether)-12.04.0 mL
Anhydrous diethyl ether or THF--30 mL

Procedure:

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Dissolve the protected nitrile from Part A in anhydrous diethyl ether (30 mL) in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (4.0 mL, 12.0 mmol) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Some protocols may require refluxing to drive the reaction to completion, which should be determined empirically.[13]

  • Monitor the reaction by TLC for the consumption of the starting material.

Part C: Workup, Deprotection, and Isolation

Objective: To hydrolyze the imine intermediate, remove the silyl protecting group, and isolate the final hydroxyketone product.

Procedure:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (20 mL).[13] This is a milder acidic workup that can help control the exotherm.

  • For complete hydrolysis and deprotection, add 1 M aqueous hydrochloric acid dropwise until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 30-60 minutes at room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 6-hydroxy-5,5-dimethyl-2-hexanone.

Discussion of Experimental Choices and Causality

Choice of Protecting Group: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are widely used for hydroxyl protection due to their ease of installation, stability under a range of reaction conditions (including the basic conditions of a Grignard reaction), and straightforward removal under acidic conditions.[10][11] The bulky tert-butyl group provides steric hindrance that enhances the stability of the silyl ether.

Solvent Selection: The Grignard reaction must be conducted in an aprotic, anhydrous solvent to prevent the reagent from being quenched.[8] Diethyl ether and tetrahydrofuran (THF) are common choices as they are relatively inert and effectively solvate the Grignard reagent.[13]

Temperature Control: The initial addition of the Grignard reagent is exothermic and should be performed at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[14]

Workup Procedure: The use of a saturated aqueous ammonium chloride solution for the initial quench is a milder alternative to strong acid and helps to control the exothermic nature of the hydrolysis.[13] Subsequent addition of a stronger acid ensures complete hydrolysis of the imine and cleavage of the silyl ether.

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete protection of the hydroxyl group is a common cause of low yield. Ensure the protection step goes to completion before proceeding. The purity and concentration of the Grignard reagent are also critical; titration of the Grignard solution is recommended for accurate stoichiometry.

  • Formation of Side Products: Double addition of the Grignard reagent to the nitrile is generally not observed as the intermediate imine anion is unreactive towards further nucleophilic attack.[6] However, if the ketone product is formed before all the Grignard reagent is quenched, it can react further to form a tertiary alcohol. The slow, controlled addition of the quenching agent is therefore crucial.

  • Incomplete Hydrolysis: If the imine intermediate is still present after workup, a longer stirring time with the aqueous acid or the use of a slightly more concentrated acid may be necessary.

Experimental Workflow Visualization

Experimental_Workflow Start This compound Protection Protection with TBDMSCl, Imidazole in DCM Start->Protection Protected_Nitrile Protected Hydroxynitrile Protection->Protected_Nitrile Grignard_Reaction Grignard Addition (R'-MgX in Ether/THF) Protected_Nitrile->Grignard_Reaction Intermediate Imine Magnesium Salt Grignard_Reaction->Intermediate Workup Aqueous Acidic Workup (NH4Cl, then HCl) Intermediate->Workup Purification Extraction & Column Chromatography Workup->Purification Final_Product Final Hydroxyketone Product Purification->Final_Product

Caption: Step-by-step experimental workflow.

References

  • Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Pearson. (n.d.). Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]

Sources

Application Notes and Protocols: Reduction of 5-Hydroxy-4,4-dimethylvaleronitrile to 5-Amino-2,2-dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of nitriles to primary amines is a cornerstone of synthetic organic chemistry, providing a robust pathway to valuable building blocks for pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed guide for the reduction of 5-Hydroxy-4,4-dimethylvaleronitrile to its corresponding primary amine, 5-amino-2,2-dimethylpentan-1-ol. This particular conversion is of interest due to the bifunctional nature of the starting material, which contains both a nitrile and a primary hydroxyl group. The presence of the hydroxyl group necessitates careful consideration of the reaction conditions to achieve chemoselective reduction of the nitrile without affecting the alcohol functionality.

This document will explore two primary, industrially relevant methods for this transformation: catalytic hydrogenation using Raney® Nickel and chemical reduction using hydride reagents, with a focus on borane complexes. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity of the desired amino alcohol.

Strategic Considerations for Chemoselectivity

The primary challenge in the reduction of this compound is the potential for side reactions involving the hydroxyl group. Strong reducing agents could potentially lead to the formation of byproducts. Therefore, the choice of reducing agent and reaction conditions is paramount for a successful and selective transformation.

Protecting Group-Free Approach: A key objective in modern synthetic chemistry is to minimize the use of protecting groups to improve process efficiency and reduce waste. For the reduction of hydroxynitriles, a protecting-group-free strategy is often feasible and preferred. This can be achieved by selecting reagents and conditions that exhibit high chemoselectivity for the nitrile group over the hydroxyl group.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used, scalable, and often cost-effective method for nitrile reduction.[1] Raney® Nickel, a porous nickel catalyst, is particularly effective for this transformation.[2] The key to achieving high selectivity in the presence of a hydroxyl group is the addition of a basic additive, such as ammonia or sodium hydroxide, which helps to suppress the formation of secondary and tertiary amines as byproducts.[3]

Mechanistic Rationale

The hydrogenation of nitriles over a metal catalyst, such as Raney® Nickel, involves the catalytic activation of molecular hydrogen and the nitrile. The reaction proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine.

G cluster_0 Catalytic Hydrogenation Workflow Start This compound Process Raney® Ni, H2 (pressure) Solvent (e.g., Methanol) Ammonia or NaOH Start->Process Substrate Intermediate Intermediate Imine Process->Intermediate Hydrogenation Product 5-Amino-2,2-dimethylpentan-1-ol Intermediate->Product Further Hydrogenation

Caption: Catalytic hydrogenation workflow for nitrile reduction.

Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol) or Sodium Hydroxide

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the Raney® Nickel slurry (typically 5-10 wt% of the nitrile) with anhydrous methanol to remove the water.

  • Reaction Setup: In a suitable pressurized hydrogenation reactor, charge the washed Raney® Nickel, anhydrous methanol (sufficient to create a stirrable slurry), and the ammonia solution (typically 5-10 mol% relative to the nitrile).

  • Substrate Addition: Add the this compound to the reactor.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction mixture to a temperature of 50-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: The Raney® Nickel filter cake can be pyrophoric and should be kept wet and disposed of properly.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2,2-dimethylpentan-1-ol. The product can be further purified by distillation under reduced pressure or by crystallization.

ParameterRecommended RangeNotes
Catalyst Loading 5 - 10 wt%Higher loading may increase reaction rate.
Solvent Methanol, EthanolAnhydrous conditions are preferred.
Hydrogen Pressure 50 - 100 psiHigher pressure can accelerate the reaction.
Temperature 50 - 80 °CHigher temperatures may lead to side reactions.
Additive Ammonia or NaOHEssential for suppressing byproduct formation.
Reaction Time 4 - 8 hoursMonitor by hydrogen uptake or TLC/GC.

Method 2: Chemical Reduction with Borane Reagents

Hydride-based reducing agents offer an alternative to catalytic hydrogenation, often with excellent chemoselectivity. While strong hydrides like Lithium Aluminum Hydride (LiAlH₄) can reduce nitriles, they are highly reactive and can pose safety risks.[4][5] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are milder and exhibit excellent chemoselectivity for nitriles in the presence of hydroxyl groups.[6][7][8]

Mechanistic Rationale

The reduction of a nitrile with borane proceeds through the coordination of the boron to the nitrile nitrogen, followed by successive hydride transfers to the carbon atom. The resulting aminoborane intermediate is then hydrolyzed during the work-up to yield the primary amine. The hydroxyl group of the substrate does not typically react with borane under these conditions.

G cluster_1 Borane Reduction Workflow Start This compound Process BH3·THF or BH3·SMe2 Anhydrous THF Start->Process Substrate Intermediate Aminoborane Intermediate Process->Intermediate Reduction Workup Acidic Work-up (e.g., HCl) Intermediate->Workup Hydrolysis Product 5-Amino-2,2-dimethylpentan-1-ol Workup->Product

Caption: Borane reduction workflow for nitrile to amine conversion.

Experimental Protocol: Borane Reduction

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, e.g., 2M aqueous solution)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the this compound in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the borane solution (typically 2-3 equivalents) from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of a 2M HCl solution until the evolution of hydrogen gas ceases and the solution is acidic.

  • Hydrolysis: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the aminoborane intermediate.

  • Isolation: Cool the reaction mixture to room temperature and make it basic by the addition of a NaOH solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-2,2-dimethylpentan-1-ol. Further purification can be achieved by vacuum distillation.

ParameterRecommended RangeNotes
Reducing Agent BH₃·THF, BH₃·SMe₂Use in excess (2-3 equivalents).
Solvent Anhydrous THFMoisture sensitive reaction.
Temperature 0 °C to refluxInitial addition at 0 °C for safety.
Reaction Time 2 - 4 hours at refluxMonitor for completion.
Work-up Acidic hydrolysis followed by basificationCrucial for isolating the free amine.

Conclusion

The reduction of this compound to 5-amino-2,2-dimethylpentan-1-ol can be effectively achieved through both catalytic hydrogenation with Raney® Nickel and chemical reduction with borane reagents. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. The catalytic approach is well-suited for larger scale production, while the borane reduction offers excellent chemoselectivity and is convenient for laboratory-scale synthesis. In both cases, a protecting-group-free strategy is viable, leading to a more efficient and atom-economical process. Careful control of reaction parameters as outlined in the provided protocols is essential for obtaining the desired amino alcohol in high yield and purity.

References

  • M. Ding, J. Chang, J.-X. Mao, J. Zhang, X. Chen, J. Org. Chem., 2022 , 87, 16230-16235. (URL: [Link])

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Org. Chem. Front., 2021 , 8, 215-220. (URL: [Link])

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chem. Sci., 2021 , 12, 13018-13024. (URL: [Link])

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. (URL: [Link])

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. (URL: [Link])

  • Process for the catalytic hydrogenation of a nitrile.
  • L-VALINOL. Organic Syntheses. (URL: [Link])

  • Nitrile reduction. Wikipedia. (URL: [Link])

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (URL: [Link])

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (URL: [Link])

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chem. Asian J., 2023 , e202300939. (URL: [Link])

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Application Notes and Protocols for the Chemoenzymatic Synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile using Hydroxynitrile Lyases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Potential of Chiral Hydroxynitriles

Chiral cyanohydrins are valuable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations into molecules such as α-hydroxy acids, β-amino alcohols, and α-hydroxy aldehydes.[3] The enzymatic synthesis of these compounds using hydroxynitrile lyases (HNLs) offers a green and highly selective alternative to traditional chemical methods, which often rely on toxic reagents and harsh reaction conditions.[4] HNLs catalyze the asymmetric addition of a cyanide donor to a prochiral aldehyde or ketone, yielding enantiomerically enriched cyanohydrins.[4][5] This application note provides a comprehensive guide for the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile, a potentially valuable chiral building block, utilizing the catalytic prowess of hydroxynitrile lyases.

The Target Molecule: this compound

This compound is a chiral molecule with potential applications in the synthesis of complex organic molecules. Its synthesis via HNL catalysis from the corresponding aldehyde, 4-hydroxy-3,3-dimethylbutanal, represents a novel and efficient approach to obtaining this compound in high enantiopurity.

Enzymatic Reaction: The Hydroxynitrile Lyase Mechanism

Hydroxynitrile lyases are a diverse group of enzymes that facilitate the reversible C-C bond formation between a carbonyl compound and a cyanide ion.[4][6] The reaction mechanism, in the synthetic direction, involves the activation of the carbonyl substrate within the enzyme's active site, followed by the stereoselective addition of the cyanide nucleophile to one of the prochiral faces of the carbonyl carbon.[4] This process is highly dependent on the specific HNL used, with different enzymes exhibiting distinct substrate specificities and stereoselectivities, producing either (R)- or (S)-cyanohydrins.[1]

Experimental Design and Workflow

The successful synthesis of this compound using HNLs requires careful consideration of several experimental parameters, from enzyme selection to reaction optimization and product analysis. The following sections provide a detailed protocol for researchers to establish and optimize this biocatalytic transformation.

Logical Workflow for HNL-Catalyzed Synthesis

G cluster_0 Phase 1: Feasibility and Screening cluster_1 Phase 2: Optimization Enzyme_Selection Enzyme Selection (HNL Screening) Substrate_Prep Substrate Preparation (4-hydroxy-3,3-dimethylbutanal) Enzyme_Selection->Substrate_Prep Initial_Reaction Initial Reaction Setup (Small Scale) Substrate_Prep->Initial_Reaction Analysis Product Analysis (GC/HPLC) Initial_Reaction->Analysis Condition_Opt Optimization of Conditions (pH, Temp, Solvent) Analysis->Condition_Opt Proceed if successful Immobilization Enzyme Immobilization Condition_Opt->Immobilization Scale_Up Scale-Up Reaction Immobilization->Scale_Up Purification Product Purification Scale_Up->Purification

Caption: Workflow for the synthesis of this compound.

Part 1: Enzyme Selection and Screening

The choice of HNL is critical, as substrate specificity for aliphatic aldehydes can be lower than for aromatic aldehydes.[7] HNLs from Hevea brasiliensis (HbHNL), Manihot esculenta (MeHNL), and Prunus mume (PmHNL) are known to accept aliphatic aldehydes and are excellent starting points for screening.[6][8]

Protocol 1: HNL Screening for Activity with 4-hydroxy-3,3-dimethylbutanal

  • Enzyme Preparation: Obtain commercially available HNLs (e.g., from suppliers like InnoSyn) or express and purify recombinant HNLs.[5] Prepare stock solutions of each HNL in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.5).

  • Substrate Solution: Prepare a stock solution of 4-hydroxy-3,3-dimethylbutanal in an organic solvent immiscible with water, such as methyl tert-butyl ether (MTBE).

  • Cyanide Source: Prepare a stock solution of a cyanide donor. Hydrogen cyanide (HCN) often yields the best results, but for safety, acetone cyanohydrin can be used as an in-situ source of HCN.[4]

  • Reaction Setup (96-well plate format):

    • To each well, add 100 µL of the HNL solution.

    • Add 100 µL of the substrate solution in MTBE.

    • Initiate the reaction by adding 10 µL of the cyanide source.

    • Include negative controls (no enzyme) to assess the background non-enzymatic reaction.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking.

  • Sampling and Analysis: At various time points (e.g., 1, 4, 24 hours), quench the reaction in a sample from each well by adding a small volume of dilute acid (e.g., 1 M HCl) to stop the enzymatic reaction and neutralize any remaining cyanide. Extract the product with an organic solvent (e.g., MTBE) and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess (ee).

Table 1: Hypothetical HNL Screening Results

HNL SourceStereoselectivityRelative Activity on Aliphatic AldehydesPotential for Success
Prunus amygdalus (PaHNL)(R)-selectiveModerateGood
Hevea brasiliensis (HbHNL)(S)-selectiveHighExcellent
Manihot esculenta (MeHNL)(S)-selectiveHighExcellent
Prunus mume (PmHNL)(R)-selectiveHighExcellent

Part 2: Reaction Optimization

Once a suitable HNL is identified, optimizing the reaction conditions is crucial for maximizing yield and enantioselectivity.

Protocol 2: Optimization of Reaction Parameters

  • pH: Perform the reaction in a range of buffers with varying pH values (e.g., pH 4.0-7.0) to determine the optimal pH for enzyme activity and stability, while minimizing the non-enzymatic background reaction which is favored at higher pH.

  • Temperature: Evaluate the reaction at different temperatures (e.g., 4°C, 25°C, 37°C) to find the best balance between reaction rate and enzyme stability.

  • Solvent System: While aqueous systems can be used, biphasic systems (e.g., water/MTBE, water/diisopropyl ether) are often preferred for aliphatic aldehydes to increase substrate solubility and facilitate product recovery.

  • Substrate and Cyanide Concentration: Vary the molar ratio of the cyanide source to the aldehyde to optimize conversion. An excess of the cyanide donor is often required, especially for less reactive substrates.

Part 3: Enzyme Immobilization for Enhanced Stability and Reusability

For industrial applications, enzyme immobilization is highly advantageous as it improves stability, simplifies product purification, and allows for enzyme recycling.

Immobilization Strategies

G cluster_methods Immobilization Methods HNL Free HNL Enzyme Adsorption Adsorption (e.g., Celite) HNL->Adsorption Covalent Covalent Bonding (e.g., Epoxy Resins) HNL->Covalent Encapsulation Encapsulation (e.g., Sol-gel) HNL->Encapsulation Immobilized_HNL Immobilized HNL Adsorption->Immobilized_HNL Covalent->Immobilized_HNL Encapsulation->Immobilized_HNL

Caption: Common methods for HNL immobilization.

Protocol 3: Immobilization of HNL on Celite

Celite is a cost-effective and widely used support for enzyme immobilization.[9]

  • Support Preparation: Wash Celite R-633 with deionized water and then with the chosen reaction buffer (e.g., 50 mM citrate buffer, pH 5.5).

  • Enzyme Loading: Prepare a solution of the selected HNL in the same buffer. Add the prepared Celite to the enzyme solution and incubate with gentle agitation for a specified time (e.g., 2-4 hours) at a low temperature (e.g., 4°C) to allow for adsorption.

  • Washing: After incubation, filter the mixture and wash the immobilized enzyme with fresh buffer to remove any unbound enzyme.

  • Drying: The immobilized HNL can be used directly or dried under vacuum for use in organic solvents.

  • Activity Assay: Determine the activity of the immobilized HNL using the screening protocol (Protocol 1) to assess the efficiency of the immobilization.

Part 4: Preparative Scale Synthesis and Product Characterization

Protocol 4: Synthesis of this compound

  • Reaction Setup: In a jacketed glass reactor, combine the optimized buffer, the immobilized HNL, and the 4-hydroxy-3,3-dimethylbutanal dissolved in the chosen organic solvent.

  • Reaction Initiation: Start the reaction by the controlled addition of the cyanide source. Maintain the reaction at the optimal temperature and pH with efficient stirring to ensure good mixing of the phases.

  • Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by GC or HPLC.

  • Work-up: Once the reaction has reached completion, stop the stirring and allow the phases to separate. The immobilized enzyme can be recovered by filtration for reuse.

  • Purification: Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the this compound product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess should be determined by chiral GC or HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low ConversionPoor enzyme activityScreen for a more active HNL; optimize reaction conditions (pH, temp).
Substrate inhibitionLower the initial substrate concentration.
Low EnantioselectivityHigh background reactionLower the pH of the reaction; use a higher enzyme loading.[9]
Racemization of productReduce reaction time; consider in-situ product derivatization.
Enzyme DeactivationHarsh reaction conditionsOptimize pH and temperature; use an immobilized enzyme.

Conclusion and Future Outlook

The use of hydroxynitrile lyases presents a promising avenue for the sustainable and enantioselective synthesis of this compound. While the substrate tolerance of HNLs for aliphatic aldehydes can be a challenge, a systematic approach of enzyme screening and reaction optimization, as outlined in these protocols, can lead to the development of an efficient biocatalytic process. The immobilization of the selected HNL will be key to creating a robust and economically viable manufacturing process. Further advancements in this field may come from protein engineering efforts to enhance the activity and stability of HNLs towards challenging aliphatic substrates.

References

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(30), 6375–6389.
  • InnoSyn. (n.d.). Hydroxynitrile Lyases | Enantioselective Catalysis. Retrieved from [Link]

  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • ResearchGate. (n.d.). PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). HCN Lyase. Retrieved from [Link]

  • M-CSA. (n.d.). (S)-hydroxynitrile lyase. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. DOI:10.1039/C6OB00934D.
  • Li, Y., Wang, Y., & Feng, X. (2021). Progress in Stereoselective Construction of C–C Bonds Enabled by Aldolases and Hydroxynitrile Lyases. Frontiers in Bioengineering and Biotechnology, 9, 653682.
  • van Pelt, S., Ruijter, E., & Hanefeld, U. (2019). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite.

Sources

Troubleshooting & Optimization

"improving reaction yield for 5-Hydroxy-4,4-dimethylvaleronitrile synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield for this important intermediate. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles.

I. Troubleshooting Guides & FAQs

This section is dedicated to addressing the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low when synthesizing this compound. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions, reagent quality, and potential side reactions. The most common synthetic routes involve the reaction of pivalaldehyde with the anion of acetonitrile or the reduction of a suitable precursor. Let's break down the potential issues and solutions for a common approach involving a base-catalyzed reaction of pivalaldehyde and acetonitrile.

Core Causality & Optimization Strategies:

  • Incomplete Deprotonation of Acetonitrile: Acetonitrile has a pKa of about 31.3 in DMSO, making it a weak carbon acid.[1] Incomplete deprotonation leads to a low concentration of the reactive nucleophile, resulting in poor conversion.

    • Solution: Employ a sufficiently strong, non-nucleophilic base. While common bases like sodium ethoxide can be used, stronger bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are often more effective. It is crucial to use anhydrous solvents and reagents as moisture can quench the strong base.[2]

  • Side Reactions of Pivalaldehyde: Pivalaldehyde, lacking an α-hydrogen, cannot undergo self-aldol condensation. However, under strongly basic conditions, it can undergo the Cannizzaro reaction, where two molecules disproportionate to form an alcohol and a carboxylic acid.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to disfavor the Cannizzaro reaction. Add the pivalaldehyde slowly to the solution of the acetonitrile anion to ensure it reacts preferentially with the nucleophile rather than another molecule of itself.

  • Product Degradation: The product, a β-hydroxynitrile, can be susceptible to degradation under harsh reaction or workup conditions. Strong bases can promote elimination of water to form an α,β-unsaturated nitrile.

    • Solution: Quench the reaction carefully with a mild acid (e.g., saturated aqueous ammonium chloride solution) at a low temperature.[3] Avoid excessive heating during workup and purification.

Visualizing the Troubleshooting Workflow:

G start Low Yield Observed q1 Is the base strong enough for complete deprotonation? start->q1 s1 Use a stronger base (e.g., LDA, NaNH2). Ensure anhydrous conditions. q1->s1 No q2 Are there signs of Cannizzaro reaction? q1->q2 Yes s1->q2 s2 Maintain low reaction temperature. Slowly add pivalaldehyde. q2->s2 Yes q3 Is the product degrading during workup? q2->q3 No s2->q3 s3 Use mild acidic quench at low temperature. Avoid excessive heat during purification. q3->s3 Yes end_node Improved Yield q3->end_node No s3->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing the formation of significant byproducts during the reaction. How can I identify and minimize them?

A2: Byproduct formation is a common challenge that directly impacts the yield and purity of the desired this compound. The nature of the byproducts will depend on the specific synthetic route, but we can address common scenarios.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
4,4-Dimethyl-2-pentenenitrile Elimination of water from the desired product, often promoted by heat or strong base.Maintain low temperatures during the reaction and workup. Use a mild quenching agent.
2,2-Dimethyl-1-propanol and Pivalic Acid Cannizzaro reaction of pivalaldehyde under strongly basic conditions.Maintain a low reaction temperature and add pivalaldehyde slowly to the reaction mixture.
Polymeric materials Polymerization of reactants or products under harsh acidic or basic conditions.Use milder reaction conditions and ensure proper quenching and purification.[4]

Experimental Protocol for Minimizing Byproduct Formation:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.[5]

  • Reagent Preparation: In the flask, prepare a solution of the strong base (e.g., LDA) in an anhydrous aprotic solvent (e.g., THF) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Generation: Slowly add anhydrous acetonitrile to the cooled base solution. Stir for 30-60 minutes at -78 °C to ensure complete formation of the acetonitrile anion.

  • Addition of Electrophile: Add a solution of pivalaldehyde in anhydrous THF dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q3: What is the best method for purifying crude this compound?

A3: The purification of this compound is critical for obtaining a high-purity final product. Given its polar nature due to the hydroxyl and nitrile groups, column chromatography is generally the most effective method.

Recommended Purification Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent): A gradient elution system is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point would be a 9:1 mixture of hexane:ethyl acetate, gradually increasing to a 1:1 mixture. The exact ratio will depend on the polarity of the impurities.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Alternative Methods: For larger scale purifications, distillation under reduced pressure may be an option, although care must be taken to avoid thermal decomposition.

Visualizing the Purification Workflow:

G start Crude Product step1 Dissolve in minimal amount of eluent start->step1 step2 Load onto silica gel column step1->step2 step3 Elute with a hexane/ethyl acetate gradient step2->step3 step4 Monitor fractions by TLC step3->step4 step5 Combine pure fractions step4->step5 end_node Pure this compound step5->end_node

Caption: General workflow for column chromatography purification.

II. References

  • Park, O.-J., et al. (2010). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 88(5), 1069–1078.

  • National Center for Biotechnology Information. (n.d.). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxy substituted gamma butyrolactones. Retrieved from

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Retrieved from [Link]

  • PubMed. (n.d.). Engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA) as value-added chemicals from glucose as a sole carbon source. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of S-beta-hydroxy-gamma-butyrolactone. Retrieved from

  • Google Patents. (n.d.). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one and its azo derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Hydroxy-4,4-dimethylvaleronitrile (CAS 25252-68-0). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this hydroxynitrile from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group.[1] This structure imparts polarity, making it soluble in a range of polar organic solvents and moderately soluble in water. Understanding its physical properties is critical for selecting an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 25252-68-0 [2][3]
Molecular Formula C₇H₁₃NO [1]
Molecular Weight 127.19 g/mol [1]
Physical Form Liquid

| Boiling Point | Not specified, but expected to be high due to the polar functional groups. Vacuum distillation is recommended. | N/A |

Q2: What are the most common impurities I should expect in my crude reaction mixture?

The impurities are almost always a direct consequence of the synthetic route employed. The most common synthesis involves the reaction of an aldehyde or ketone with a cyanide source.[4][5][6]

Table 2: Common Impurities and Their Origin

Impurity Likely Source Detection Method
Unreacted Aldehyde/Ketone Incomplete reaction of starting materials. ¹H NMR (aldehyde proton ~9-10 ppm), GC-MS.
Cyanide Salts (e.g., KCN, NaCN) Excess reagent from the cyanation step. Generally removed during aqueous workup. Not typically seen in final product.
Amide/Carboxylic Acid Hydrolysis of the nitrile group, often catalyzed by acidic or basic conditions during workup or purification.[7][8] ¹H NMR (broad NH₂ peaks for amide, very broad OH peak >10 ppm for acid), IR (C=O stretch ~1650-1710 cm⁻¹).
Reaction Solvents Residual solvents like ethanol, water, or THF. ¹H NMR (characteristic solvent peaks).[9][10]

| Isocyanides | A common byproduct in reactions involving cyanide ions, though typically minor. | Characteristic and highly unpleasant odor; easily removed by an acidic wash.[11] |

Troubleshooting Guide

Problem 1: My yield is very low after aqueous workup and extraction.

Cause: This is a frequent issue stemming from the compound's dual polarity. The hydroxyl group imparts significant water solubility. During a standard aqueous workup, a substantial amount of your product may be partitioning into the aqueous layer instead of the desired organic layer.

Solution:

  • Increase the Salinity of the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This process, known as "salting out," decreases the polarity of the aqueous phase and significantly reduces the solubility of organic compounds, driving more of your product into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar solvent such as ethyl acetate or dichloromethane (DCM).

  • Perform Multiple Extractions: Instead of one large-volume extraction, perform 3-5 extractions with smaller volumes of organic solvent. This is thermodynamically more efficient at recovering the product.

  • Back-Extraction: After the primary extractions, you can re-extract the combined aqueous layers with a fresh portion of solvent to recover any remaining product.

Problem 2: My product is degrading during distillation.

Cause: Although distillation is a powerful purification technique for liquids, the high temperatures required for atmospheric distillation can cause degradation, especially for molecules with multiple functional groups. The nitrile group can be susceptible to hydrolysis if water is present, and other side reactions can occur at elevated temperatures.[12]

Solution: Vacuum Distillation By reducing the pressure, you lower the boiling point of the liquid, allowing distillation to occur at a much lower and safer temperature.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller scales if available.

  • Drying: Ensure the crude product is thoroughly dried before distillation using an agent like anhydrous MgSO₄ or Na₂SO₄. Residual water can interfere with the process and co-distill.

  • Pressure: Connect the apparatus to a vacuum pump with a pressure gauge. Reduce the pressure to the desired level (e.g., 1-10 mmHg) before heating.

  • Heating: Gently heat the distillation flask using an oil bath for uniform temperature control.

  • Collection: Collect the fractions that distill over at a stable temperature and pressure. Monitor the purity of the fractions by TLC or GC.

Problem 3: I have a persistent, unidentified impurity that co-distills with my product.

Cause: If an impurity has a boiling point very close to your product, distillation will not be an effective separation method. This is common if the impurity is a structural isomer or has a similar molecular weight and polarity.

Solution: Flash Column Chromatography Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[13] This method is excellent for separating compounds with subtle differences in polarity.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Choose silica gel (SiO₂) as the standard stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Start by finding a suitable solvent system using Thin Layer Chromatography (TLC).

    • A good starting point for a polar molecule like this is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

    • Aim for an Rf value of ~0.3 for your product on the TLC plate. A typical eluent system might be 30-50% Ethyl Acetate in Hexane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent. Ensure there are no air bubbles or cracks.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica ("dry loading"). Carefully add this to the top of the column.

  • Elution: Run the eluent through the column, applying positive pressure (with air or nitrogen) to speed up the flow.

  • Fraction Collection: Collect the eluting solvent in small fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow & Decision Making Diagrams

The following diagrams illustrate the general purification workflow and a troubleshooting decision tree.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash, Brine) Crude->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval CrudeOil Crude Product Oil SolventRemoval->CrudeOil PurityCheck Purity Assessment (NMR, GC-MS) CrudeOil->PurityCheck Distillation Vacuum Distillation PurityCheck->Distillation  High boiling liquid, thermally stable, impurities have different B.P. Chromatography Flash Chromatography PurityCheck->Chromatography  Thermally sensitive OR impurities have similar B.P. PureProduct Pure 5-Hydroxy-4,4- dimethylvaleronitrile Distillation->PureProduct Chromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem: Low Purity After Initial Workup CheckNMR Analyze ¹H NMR Spectrum Start->CheckNMR Water Broad peak ~1.5-3 ppm? (Residual Water/Solvent) CheckNMR->Water StartingMaterial Signals for starting aldehyde/ketone? Water->StartingMaterial No Sol_Dry Action: Co-evaporate with toluene or dry over molecular sieves. Water->Sol_Dry Yes Hydrolysis Broad peaks >10 ppm or new amide signals? StartingMaterial->Hydrolysis No Sol_Chrom Action: Purify via Flash Chromatography to separate based on polarity. StartingMaterial->Sol_Chrom Yes Sol_Workup Action: Re-evaluate workup pH. Avoid strong acid/base. Purify via chromatography. Hydrolysis->Sol_Workup Yes End Re-analyze for Purity Hydrolysis->End No Sol_Dry->End Sol_Chrom->End Sol_Workup->End

Sources

Technical Support Center: Synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this valuable intermediate.

Introduction

This compound is a bifunctional molecule of interest in organic synthesis, serving as a versatile building block for more complex structures in pharmaceutical and materials science. Its synthesis, while conceptually straightforward, can be accompanied by several side reactions that may impact yield and purity. This guide provides a comprehensive overview of a common synthetic route, potential side reactions, and strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common and practical approach is the cyanohydrin formation reaction starting from 4,4-dimethyl-5-hydroxypentanal. This involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl group. The reaction is typically carried out using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source, often generated in situ by the addition of a weak acid.[1][2]

Q2: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors. The cyanohydrin formation is a reversible reaction, and the equilibrium may not favor the product, especially with sterically hindered aldehydes.[3] Additionally, side reactions such as the Cannizzaro reaction of the starting aldehyde, hydrolysis of the nitrile, or elimination reactions of the product can consume starting material and product, reducing the overall yield. Careful control of reaction pH, temperature, and reaction time is crucial.[4]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Common impurities include unreacted 4,4-dimethyl-5-hydroxypentanal, the carboxylic acid product from the hydrolysis of the nitrile group (5-hydroxy-4,4-dimethylvaleric acid), and potentially byproducts from the Cannizzaro reaction (a corresponding carboxylic acid and alcohol).[5] Depending on the workup and purification conditions, you might also see elimination byproducts.

Q4: Is this compound stable during workup and purification?

Cyanohydrins can be sensitive to both acidic and basic conditions.[6] Strong basic conditions can promote the retro-cyanohydrin reaction, reverting the product to the starting aldehyde.[6] Strong acidic conditions, especially with heating, can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide intermediate.[7] Therefore, a mild workup and purification, for instance, using column chromatography on silica gel with a neutral eluent system, is recommended.

Q5: What is the role of pH in the cyanohydrin formation reaction?

The pH is a critical parameter. The reaction requires the presence of the cyanide anion (CN⁻) as the nucleophile. In strongly acidic conditions, the concentration of free CN⁻ is negligible as it exists predominantly as HCN.[1] In strongly basic conditions, while the concentration of CN⁻ is high, the risk of side reactions like the Cannizzaro reaction for the starting aldehyde increases. A slightly basic pH is generally optimal to have a sufficient concentration of the cyanide nucleophile while minimizing side reactions.[6]

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction equilibrium favors starting materials: The cyanohydrin formation is reversible.[4] 2. Insufficient cyanide nucleophile: pH is too acidic, leading to a low concentration of CN⁻.[1] 3. Steric hindrance: The neopentyl-like structure adjacent to the aldehyde slows down the nucleophilic attack.[3]1. Use a slight excess of the cyanide reagent to shift the equilibrium towards the product. 2. Ensure the reaction medium is slightly basic. The use of a cyanide salt like NaCN or KCN in water will generate a basic solution.[6] 3. Increase the reaction time and/or slightly elevate the temperature, monitoring for the formation of byproducts.
Formation of a Carboxylic Acid Byproduct Hydrolysis of the nitrile group: This can occur during the reaction or, more commonly, during an acidic workup.[5][7]1. Maintain a non-acidic environment during the reaction and workup. 2. If an acidic workup is necessary, perform it at low temperatures and for a short duration. 3. Purify the product promptly after the reaction.
Presence of Unreacted Aldehyde 1. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 2. Reversal of cyanohydrin formation: This can happen during a basic workup.[6]1. Monitor the reaction by TLC or GC to ensure completion. 2. Neutralize the reaction mixture carefully before extraction. Avoid using strong bases during the workup.
Formation of an Unsaturated Nitrile Byproduct Elimination of the hydroxyl group: This can be promoted by acidic or basic conditions, especially at elevated temperatures.1. Maintain a neutral pH during workup and purification. 2. Avoid high temperatures during purification (e.g., distillation). Use column chromatography at room temperature if possible.
Product is an Intractable Oil or Difficult to Purify Presence of multiple polar byproducts: Hydrolysis and other side reactions can lead to a complex mixture.1. Optimize the reaction conditions to minimize side reactions. 2. For purification, consider derivatization of the hydroxyl group (e.g., as a silyl ether) to make the molecule less polar and more amenable to chromatography. The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory-specific conditions and monitoring of the reaction progress.

Materials:

  • 4,4-dimethyl-5-hydroxypentanal

  • Sodium cyanide (NaCN)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve 4,4-dimethyl-5-hydroxypentanal (1.0 eq) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanide (1.1 eq) in deionized water.

  • Slowly add the sodium cyanide solution to the aldehyde solution dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion due to steric hindrance.

  • Once the reaction is complete, carefully neutralize the mixture to pH ~7 with a dilute acid (e.g., 1M HCl) at 0-5 °C. Caution: Acidification of cyanide solutions will generate highly toxic HCN gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway and Key Side Reactions

The following diagram illustrates the main synthetic pathway to this compound and highlights the major potential side reactions.

G Starting_Material 4,4-dimethyl-5-hydroxypentanal Product This compound Starting_Material->Product Cyanohydrin Formation (Desired Reaction) Cannizzaro_Acid 4,4-dimethyl-5-hydroxypentanoic acid Starting_Material->Cannizzaro_Acid Cannizzaro Reaction (Strongly Basic) Cannizzaro_Alcohol 4,4-dimethyl-1,5-pentanediol Starting_Material->Cannizzaro_Alcohol Cannizzaro Reaction (Strongly Basic) Cyanide NaCN / H₂O Hydrolysis_Product 5-Hydroxy-4,4-dimethylvaleric acid Product->Hydrolysis_Product Hydrolysis (Acidic/Basic conditions) Elimination_Product 4,4-Dimethyl-5-pentenenitrile Product->Elimination_Product Elimination (Harsh conditions)

Caption: Main reaction and potential side reactions.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Low Yield of Product Check_SM Check for Unreacted Starting Material (SM) Start->Check_SM Check_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) Start->Check_Byproducts Incomplete_Rxn Incomplete Reaction or Equilibrium Issue Check_SM->Incomplete_Rxn Significant SM Hydrolysis Hydrolysis Product Observed Check_Byproducts->Hydrolysis Carboxylic acid found Other_Byproducts Other Byproducts (e.g., Cannizzaro) Check_Byproducts->Other_Byproducts Other impurities Optimize_Conditions Optimize Reaction: - Increase reaction time - Use excess cyanide - Adjust pH Incomplete_Rxn->Optimize_Conditions Mild_Workup Use Mild Workup: - Neutral pH - Low temperature Hydrolysis->Mild_Workup Modify_Base Modify Base Concentration or Reaction Conditions Other_Byproducts->Modify_Base

Caption: Troubleshooting workflow for low product yield.

References

Sources

Technical Support Center: Troubleshooting Guide for Hydroxynitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and educational purposes only, targeting professionals in controlled laboratory settings. It is not a procedural guide for the synthesis of hydroxynitriles. The synthesis of hydroxynitriles involves highly toxic and hazardous materials, including cyanide salts and hydrogen cyanide gas. All operations involving these substances must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place. Always consult your institution's Environmental Health and Safety (EH&S) department before handling cyanide-containing compounds.[1][2][3]

Introduction

Hydroxynitrile (cyanohydrin) synthesis is a cornerstone reaction in organic chemistry, providing a versatile route to valuable α-hydroxy acids, β-amino alcohols, and other critical intermediates in pharmaceutical development.[4] The reaction, which involves the nucleophilic addition of a cyanide anion to an aldehyde or ketone, is deceptively simple in principle.[5][6] However, its reversible nature and the sensitivity of the reagents to reaction conditions present several challenges that can lead to low yields, side product formation, and purification difficulties.[7][8]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during hydroxynitrile synthesis. It is designed to move beyond a simple checklist of fixes, offering insights into the underlying chemical principles to empower you to make informed, data-driven decisions in your experimental work.

Section 1: Reaction Initiation and Progression Issues

Question 1: My reaction is stalled or proceeding very slowly. What are the likely causes?

Answer: A slow or stalled reaction is one of the most common issues and typically points to one of three primary factors: insufficient nucleophile concentration, unfavorable equilibrium, or catalyst/reagent deactivation.

  • Insufficient Cyanide Nucleophile (CN⁻): The key reactive species is the cyanide anion (CN⁻), not hydrogen cyanide (HCN) itself.[9] HCN is a weak acid (pKa ≈ 9.2), meaning that in a neutral or acidic solution, the concentration of the more nucleophilic CN⁻ is very low.[9] The reaction is often base-catalyzed to increase the concentration of CN⁻.[9] However, the pH must be carefully controlled. A pH that is too high can lead to unwanted side reactions of the carbonyl starting material (e.g., aldol condensation, Cannizzaro reaction). A pH range of 4-5 is often cited as optimal for balancing the need for free cyanide ions with the stability of the reactants.[5][6]

  • Unfavorable Reaction Equilibrium: The formation of hydroxynitriles is a reversible equilibrium reaction.[4][7] For many ketones, particularly those that are sterically hindered, the equilibrium lies significantly on the side of the starting materials.[4] To drive the reaction forward, you can employ Le Châtelier's principle by:

    • Using an excess of the cyanide source.

    • Lowering the reaction temperature, as the forward reaction is typically exothermic.[4][9]

    • Removing the product as it is formed, although this can be challenging in practice.[4]

  • Impure Reagents: The presence of impurities can have a significant impact.

    • Water: Excess water in the reaction mixture can hydrolyze the cyanide source and may not be a suitable solvent if it leads to unwanted side reactions.[5]

    • Acidic Impurities: Aldehyde starting materials are prone to oxidation to carboxylic acids upon storage. These acidic impurities can neutralize the basic catalyst and inhibit the reaction. It is crucial to use freshly distilled or purified aldehydes.

Question 2: I am observing a low yield of the desired hydroxynitrile. How can I diagnose and address this?

Answer: Low yield is a multifaceted problem that requires a systematic diagnostic approach. Beyond the issues of slow reaction rates and unfavorable equilibrium discussed above, consider the following:

  • Side Reactions: The reaction conditions that favor hydroxynitrile formation can also promote side reactions. Aldehyd self-condensation (aldol reaction) is a common side reaction, especially under basic conditions. For aromatic aldehydes, the benzoin condensation can also compete. Careful control of temperature and pH is essential to minimize these pathways.

  • Product Decomposition: Hydroxynitriles can be unstable, particularly in basic solutions, and can revert to the starting carbonyl compound and cyanide.[10] Therefore, it is important to work up the reaction mixture promptly and under mildly acidic conditions to stabilize the product.

  • Substrate Structure: The structure of the carbonyl compound plays a significant role. Aldehydes are generally more reactive and give better yields than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[4][8] For unreactive ketones, more forcing conditions or alternative cyanide sources (e.g., trimethylsilyl cyanide) may be necessary.[8][9]

Section 2: Product Purity and Work-up Challenges

Question 3: My crude product is contaminated with unreacted starting material. What is the best strategy for purification?

Answer: The purification strategy depends on the physical properties of the hydroxynitrile and the starting carbonyl compound.

  • Distillation: If the hydroxynitrile is thermally stable and has a significantly different boiling point from the starting material, vacuum distillation can be an effective purification method.[11] However, be aware that heating can cause decomposition back to the starting materials.

  • Crystallization: Many hydroxynitriles are crystalline solids and can be purified by recrystallization from an appropriate solvent. This is often the preferred method for achieving high purity.

  • Chromatography: Flash column chromatography on silica gel can be used to separate the hydroxynitrile from the starting material and non-polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Question 4: I am having difficulty removing the cyanide salts from my reaction mixture during the work-up. What are the best practices?

Answer: Residual cyanide salts in the product are a significant safety concern and can interfere with subsequent reactions.

  • Aqueous Wash: A standard work-up procedure involves quenching the reaction with a mildly acidic aqueous solution, followed by extraction of the product into an organic solvent. The aqueous layer will contain the inorganic cyanide salts. Multiple extractions of the organic layer with water or brine can help to remove any remaining water-soluble salts.

  • Filtration: If the cyanide salt is not fully dissolved in the aqueous phase, the mixture can be filtered before the aqueous and organic layers are separated.

Section 3: Safety and Waste Disposal

Question 5: What are the critical safety precautions I must take when working with cyanide reagents?

Answer: Cyanide compounds are highly toxic and require strict adherence to safety protocols.[3]

  • Engineering Controls: All manipulations of cyanide salts and reactions that generate hydrogen cyanide must be performed in a certified chemical fume hood.[1][2] Ensure that the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1][3]

  • Avoiding Acidic Conditions: Never mix cyanide salts with strong acids outside of the controlled reaction setup, as this will rapidly generate highly toxic hydrogen cyanide gas.[2][3] Cyanide waste should be kept separate and labeled "No Acids."[2][3]

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all lab personnel are aware of the location of safety showers, eyewash stations, and the appropriate first aid response for cyanide exposure.[1] Do not work alone when handling cyanides.[2]

Question 6: How should I properly quench my reaction and dispose of cyanide-containing waste?

Answer: Proper quenching and waste disposal are critical to ensure the safety of yourself and others.

  • Quenching: At the end of the reaction, any excess cyanide must be safely quenched. A common method is to add an oxidizing agent, such as sodium hypochlorite (bleach), to the reaction mixture under basic conditions (pH > 10) to convert the cyanide to the much less toxic cyanate ion.[3] Be aware that this reaction can be exothermic.

  • Waste Disposal: All cyanide-containing waste, both liquid and solid (e.g., contaminated gloves, paper towels), must be collected in dedicated, clearly labeled hazardous waste containers.[1][2] Never mix cyanide waste with other chemical waste streams, especially acidic waste.[3] Follow your institution's specific guidelines for the disposal of cyanide waste.

Visual Aids and Protocols

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common issues in hydroxynitrile synthesis.

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield / Slow Reaction Start->LowYield PurityIssue Product Purity Issues Start->PurityIssue CheckpH Verify Reaction pH LowYield->CheckpH Is pH optimal (4-5)? CheckTemp Optimize Temperature LowYield->CheckTemp Is temperature controlled? CheckReagents Analyze Reagent Purity (e.g., distill aldehyde) LowYield->CheckReagents Are reagents pure? Equilibrium Consider Equilibrium (Steric Hindrance) LowYield->Equilibrium Is substrate hindered? SideReactions Investigate Side Reactions (e.g., Aldol) PurityIssue->SideReactions Byproducts observed? Workup Optimize Work-up (e.g., Acidic Quench) PurityIssue->Workup Decomposition during work-up? Purification Select Purification Method (Crystallization, Chromatography) PurityIssue->Purification Co-eluting impurities? Solution Improved Outcome CheckpH->Solution CheckTemp->Solution CheckReagents->Solution Equilibrium->Solution Use Le Chatelier's Principle SideReactions->CheckpH Workup->Solution Purification->Solution

Caption: A flowchart for diagnosing and resolving common experimental problems.

Protocol: General Safety and Decontamination Steps

This protocol outlines the essential safety and decontamination procedures for working with cyanide compounds.

I. Pre-Experiment Setup

  • Ensure a certified chemical fume hood is operational.[2]

  • Designate a specific area within the hood for the experiment.[1]

  • Verify that an emergency safety shower and eyewash station are accessible.[1]

  • Prepare dedicated, labeled waste containers for solid and liquid cyanide waste.[2]

  • Prepare a pH 10 buffer solution and a fresh 10% bleach solution for decontamination.[2][12]

II. Decontamination of Glassware and Surfaces

  • All decontamination procedures must be performed within the fume hood.[2]

  • Rinse all contaminated glassware and surfaces first with a pH 10 buffer solution.[12]

  • Follow the buffer rinse with a rinse of 10% bleach solution to oxidize residual cyanide.[12]

  • Collect all rinsates as hazardous cyanide waste.[2]

  • Wash hands thoroughly after completing the decontamination and removing PPE.[2]

Summary Table of Troubleshooting Parameters

Issue Potential Cause Key Parameter to Check Proposed Action
Slow/No Reaction Insufficient CN⁻ nucleophileReaction pHAdjust pH to ~4-5 using a weak acid/base.[5][6]
Unfavorable equilibriumSubstrate structure (sterics)Use excess cyanide, lower temperature.[4]
Impure reagentsAldehyde/ketone purityPurify starting materials (e.g., distillation).
Low Yield Product decompositionWork-up conditionsUse a prompt, mildly acidic quench and work-up.[10]
Side reactions (e.g., Aldol)Reaction temperature and pHLower temperature, maintain optimal pH.
Purity Issues Unreacted starting materialProduct vs. starting material propertiesOptimize purification (distillation, crystallization, or chromatography).
Residual cyanide saltsWork-up efficiencyPerform multiple aqueous washes during extraction.

References

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • the prepar
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Hydroxynitrile. A level Chemistry Revision Notes - Save My Exams.
  • 19.
  • Cyanohydrins. Chemistry LibreTexts.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Cyanides. Division of Research Safety - University of Illinois.
  • Prepar
  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Ch17: CN- to Cyanohydrin. University of Calgary.
  • Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps.
  • Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values.
  • Cyanide Salts. Environmental Health and Safety - Dartmouth.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Hydroxy-4,4-dimethylvaleronitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. The content is structured to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound, while not extensively documented in readily available literature, can be logically approached via the nucleophilic ring-opening of a suitable precursor, such as 3,3-dimethyl-γ-butyrolactone , with a cyanide source. This guide is predicated on this chemically sound synthetic strategy and addresses the potential hurdles you may face.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction yield is very low, or I'm recovering only unreacted starting material. What are the likely causes and how can I improve conversion?

A1: Low conversion is a frequent issue stemming from several potential factors related to reagents, reaction conditions, and catalysts.

  • Cause 1: Ineffective Nucleophile/Cyanide Source: The reactivity of the cyanide source is paramount. Solid salts like sodium cyanide (NaCN) or potassium cyanide (KCN) have limited solubility in many organic solvents, which can severely limit the reaction rate.

    • Solution: Consider using trimethylsilyl cyanide (TMSCN), which is often more soluble and reactive in organic media. Alternatively, if using NaCN or KCN, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can shuttle the cyanide anion into the organic phase, dramatically increasing the reaction rate.

  • Cause 2: Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reagents and influencing the reaction pathway.

    • Solution: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents can effectively dissolve ionic cyanide sources (if used) and stabilize the transition state of the nucleophilic attack without protonating the cyanide ion.

  • Cause 3: Inappropriate Reaction Temperature: The ring-opening of a lactone is an activated process.

    • Solution: While room temperature may be sufficient with highly reactive species, heating is often necessary. Start by screening temperatures from 60°C to 100°C. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and the formation of degradation products. Excessively high temperatures can lead to polymerization or side reactions.[1]

  • Cause 4: Presence of Moisture: Water can hydrolyze the cyanide source to hydrogen cyanide (HCN), reducing its nucleophilicity, and can also potentially lead to the hydrolysis of the lactone starting material or the nitrile product.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2][3]

Q2: My reaction mixture turned dark brown/black, and purification is yielding a tar-like substance instead of the desired product. What is causing this?

A2: The formation of dark, polymeric materials is a classic sign of side reactions, often promoted by strong basicity or high temperatures.[1]

  • Cause 1: Polymerization: The cyanide ion (CN⁻) is a strong base. Under harsh conditions (e.g., high temperatures), it can catalyze the polymerization of the starting material or the product. Furan and lactone rings can be susceptible to polymerization under acidic or strongly basic conditions.[1]

    • Solution:

      • Lower the Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

      • Control Reagent Addition: Add the cyanide source slowly and in a controlled manner to avoid localized high concentrations and exothermic events.

      • Use a Milder Cyanide Source: TMSCN is less basic than alkali metal cyanides and may reduce polymerization.

  • Cause 2: Product Degradation: The hydroxynitrile product itself might be unstable under the reaction conditions, leading to elimination or other degradation pathways.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions. An optimized reaction time is crucial.[4]

Q3: I've successfully synthesized the product, but it's contaminated with impurities that are difficult to separate. What are these impurities and how can I improve purity?

A3: Impurities often arise from predictable side reactions or incomplete conversion.

  • Impurity 1: Unreacted 3,3-dimethyl-γ-butyrolactone: The most common impurity if the reaction does not go to completion.

    • Purification Strategy: The starting lactone and the product hydroxynitrile have different polarities. They can typically be separated using silica gel column chromatography. The hydroxyl group in the product makes it significantly more polar than the starting lactone.

  • Impurity 2: Hydrolyzed Product (5-Hydroxy-4,4-dimethylvaleric acid): If water is present, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), especially during an acidic or basic workup.

    • Purification Strategy: An acid-base extraction can be effective. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.

  • Purification Protocol: For general purification, vacuum distillation is a viable option if the product is thermally stable. Otherwise, column chromatography is the preferred method.

    • Recommended Column Chromatography Conditions:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with cyanide reagents?

A1: Cyanide compounds are highly toxic. All work must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (check for appropriate glove type for the specific solvent). Be aware of the risk of generating highly toxic hydrogen cyanide (HCN) gas if the cyanide source comes into contact with acid. An emergency quench solution, such as a basic solution of sodium hypochlorite (bleach) or hydrogen peroxide, should be readily available to neutralize cyanide spills and decontaminate glassware.

Q2: How can I effectively monitor the progress of this reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate against a spot of your starting material. The product, containing a hydroxyl group, will be more polar and thus have a lower Rf value than the starting lactone. A potassium permanganate (KMnO₄) stain is effective for visualization, as it will react with the hydroxyl group of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.

Q3: Is a catalyst always necessary for the ring-opening of the lactone?

A3: Not always, but it is highly recommended for efficiency. While a strong nucleophile like cyanide can open the lactone ring without a catalyst, the reaction is often slow. A Lewis acid catalyst can be used to activate the carbonyl group of the lactone, making it more electrophilic and susceptible to nucleophilic attack. However, care must be taken as Lewis acids can also coordinate to the nitrile product. For ionic cyanides, a phase-transfer catalyst is often the most effective choice to overcome solubility issues.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound

This protocol provides a general starting point for optimization.

dot

Caption: General workflow for the synthesis of this compound.

Table 1: Comparison of Common Cyanide Sources
Cyanide SourceFormulaFormKey AdvantagesKey Disadvantages
Sodium CyanideNaCNSolidInexpensive, readily available.Poor solubility in organic solvents, highly toxic.
Potassium CyanideKCNSolidSlightly more soluble than NaCN.Poor solubility in organic solvents, highly toxic.
Trimethylsilyl Cyanide(CH₃)₃SiCNLiquidGood solubility, less basic, often higher reactivity.More expensive, moisture-sensitive, highly toxic.
Table 2: Key Parameter Optimization Ranges
ParameterTypical RangeEffect on ReactionTroubleshooting Insight
Temperature 25°C - 100°CHigher temp increases rate but may cause degradation.If reaction is slow, increase temp in 10°C increments. If tar forms, reduce temp.
Solvent DMSO, DMF, MeCNAffects reagent solubility and reaction rate.For ionic cyanides, DMSO or DMF is preferred. For TMSCN, MeCN or THF can be used.
Catalyst (PTC) 1-10 mol%Shuttles cyanide into the organic phase.Essential for reactions with NaCN/KCN in non-polar solvents. Start with 5 mol%.
Reaction Time 2 - 24 hoursDetermines conversion and potential for side reactions.Monitor by TLC/GC. Stop the reaction once the starting material is consumed to maximize yield.
Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common issues.

dot

troubleshooting_tree start Reaction Issue? low_yield Low Yield / No Conversion start->low_yield side_products Dark Color / Tar Formation start->side_products check_reagents Check Cyanide Source & Purity Ensure Anhydrous Conditions low_yield->check_reagents Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes optimize_conditions Increase Temperature Add Phase-Transfer Catalyst check_reagents->optimize_conditions Reagents OK control_addition Add Reagents Slowly lower_temp->control_addition Still an issue

Caption: Decision tree for troubleshooting common synthesis problems.

References

This guide synthesizes information from established chemical principles and related syntheses. For further reading on the methodologies discussed, please consult the following resources.

  • National Institutes of Health (NIH). Optimization of 5-HMF Synthesis by Using Catalytic Dehydration in Biphasic System with a Packed-Bed Continuous Flow Reactor. Available at: [Link]

  • ResearchGate. Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Available at: [Link]

  • Google Patents. Process for the preparation of hydroxyphenylacetonitriles.
  • National Institutes of Health (NIH). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Available at: [Link]

  • Google Patents. Process for the preparation of hydroxy substituted gamma butyrolactones.
  • ResearchGate. SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Available at: [Link]

Sources

"minimizing isonitrile formation in 5-Hydroxy-4,4-dimethylvaleronitrile synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile. Our goal is to provide in-depth troubleshooting advice and field-proven protocols to address a critical challenge in this synthesis: the formation of the undesired 5-isocyano-2,2-dimethylpentan-1-ol (isonitrile) byproduct.

Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reason for isonitrile formation during my nitrile synthesis?

The root cause lies in the ambident nature of the cyanide anion (CN⁻). An ambident nucleophile has two potential nucleophilic sites. In the case of the cyanide ion, it can attack an electrophile (in this synthesis, the carbon of the lactone ring) via either its carbon atom or its nitrogen atom.

  • Attack via Carbon: This is the desired pathway, leading to the formation of a C-C bond and yielding the target nitrile product.

  • Attack via Nitrogen: This is the undesired pathway, resulting in the formation of a C-N bond and yielding the isonitrile byproduct.

The reaction outcome is highly dependent on the reaction conditions and the nature of the cyanide salt used.[1]

Q2: I'm observing a significant, unknown byproduct in my reaction to synthesize this compound from 3,3-Dimethyl-γ-butyrolactone. Could this be the isonitrile?

It is highly probable. The reaction of 3,3-Dimethyl-γ-butyrolactone with a cyanide source is a standard route, but if conditions are not carefully controlled, isonitrile formation is a common side reaction. The isonitrile is a structural isomer of the target product and may have similar chromatographic behavior, making separation challenging.

Q3: How can I definitively confirm the presence of the isonitrile impurity?

The most reliable methods are spectroscopic. Nitriles and isonitriles have distinct absorption bands in infrared (IR) spectroscopy, providing a clear diagnostic tool.

  • Nitrile (R-C≡N) stretch: Appears in the region of 2260–2220 cm⁻¹ .

  • Isonitrile (R-N≡C) stretch: Appears at a lower frequency, in the region of 2180–2120 cm⁻¹ .

Additionally, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the two isomers based on their mass and fragmentation patterns.[2][3]

Troubleshooting Guide: Minimizing Isonitrile Formation

This section addresses specific experimental issues that lead to isonitrile contamination.

Problem: My post-reaction analysis (IR, GC-MS) shows a significant percentage (>5%) of the isonitrile byproduct.

This is a common issue that can almost always be traced back to the choice of reagents and reaction parameters. Let's break down the potential causes and solutions.

Scientific Rationale: The nature of the bond between the cation and the cyanide anion in your cyanide salt is paramount.

  • Ionic Cyanides (e.g., NaCN, KCN): In these salts, the negative charge is predominantly localized on the carbon atom of the cyanide ion. This makes the carbon the more potent nucleophilic site, strongly favoring the formation of the desired nitrile.[4][5]

  • Covalent Cyanides (e.g., AgCN, CuCN): In these salts, the carbon atom is covalently bonded to the metal. The nitrogen atom's lone pair is more available for nucleophilic attack, leading to a significant, often predominant, formation of the isonitrile.[1]

Solution:

  • Action: Exclusively use high-purity, ionic cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Validation: Ensure the cyanide salt is fully dissolved in the reaction solvent to promote its ionic character. Poor solubility can lead to surface reactions that may alter selectivity.

Cyanide SourcePredominant Bond TypeExpected Major Product
NaCN, KCN IonicNitrile (Desired)
AgCN, CuCN CovalentIsonitrile (Undesired)
Table 1: Influence of Cyanide Source on Product Distribution.

Scientific Rationale: Temperature control is a delicate balance. While higher temperatures can increase the reaction rate, they can also provide the activation energy for less favorable pathways, potentially increasing isonitrile formation. Conversely, some isonitriles are known to thermally rearrange to the more stable nitrile form at very high temperatures (>150 °C), but this is often not practical or compatible with the functional groups in the target molecule.[6][7] For the ring-opening of a lactone, moderate and consistent temperature is key.

Solution:

  • Action: Maintain a stable reaction temperature in the range of 60-80 °C. Use an oil bath and a temperature controller for precise regulation.

  • Recommendation: Start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by TLC or HPLC. If the reaction is too slow, incrementally increase the temperature, but avoid exceeding 85 °C, as this may promote side reactions.[8]

Scientific Rationale: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the cyanide anion. Polar aprotic solvents are ideal for this Sₙ2-type reaction. They effectively solvate the cation (e.g., Na⁺) while leaving the cyanide anion "bare" and highly nucleophilic. This enhances its reactivity and favors attack from the more nucleophilic carbon atom.

Solution:

  • Action: Use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Avoid: Protic solvents (e.g., water, ethanol, methanol) can hydrogen-bond with the cyanide anion, reducing its nucleophilicity and potentially altering the C/N attack ratio. While a small amount of water may be unavoidable, the reaction should be conducted under largely anhydrous conditions.

Scientific Rationale: Cyanide salts are derived from a weak acid, hydrogen cyanide (HCN, pKa ≈ 9.2). If the reaction medium becomes acidic, the cyanide anion (CN⁻) will be protonated to form HCN. This depletes the concentration of the required nucleophile, stalling the reaction. Furthermore, HCN is an extremely toxic and volatile gas, creating a severe safety hazard.[9][10]

Solution:

  • Action: Ensure the reaction mixture is neutral to slightly basic. The use of NaCN or KCN will inherently make the solution slightly basic upon dissolution.

  • Safety Mandate: NEVER add acid to a cyanide-containing reaction mixture without proper safety protocols and in a well-ventilated chemical fume hood.[11][12] Maintaining a pH above 10 is a standard safety measure when working with cyanide solutions to prevent HCN evolution.[11]

Visualized Reaction Mechanism & Troubleshooting

G cluster_mech Mechanism: Ambident Nucleophilic Attack reagents 3,3-Dimethyl-γ-butyrolactone + Na⁺CN⁻ nitrile This compound (Nitrile Product) reagents->nitrile  Attack via Carbon  (Major Pathway) isonitrile 5-Isocyano-2,2-dimethylpentan-1-ol (Isonitrile Byproduct) reagents->isonitrile  Attack via Nitrogen  (Minor Pathway)

Caption: Nitrile vs. Isonitrile formation pathway.

T start Isonitrile Detected (>5% by HPLC/IR)? cause1 Check Cyanide Source start->cause1 Yes cause2 Review Reaction Temp. start->cause2 Yes cause3 Evaluate Solvent start->cause3 Yes cause4 Verify Reaction pH start->cause4 Yes sol1 Use high-purity NaCN or KCN. AVOID AgCN/CuCN. cause1->sol1 sol2 Maintain stable temp. (60-80 °C). Avoid overheating. cause2->sol2 sol3 Use polar aprotic solvent (DMSO, DMF). cause3->sol3 sol4 Ensure neutral to basic conditions. NEVER add acid. cause4->sol4

Caption: Troubleshooting workflow for isonitrile contamination.

Validated Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol is optimized to favor the formation of the nitrile product.

Materials:

  • 3,3-Dimethyl-γ-butyrolactone

  • Sodium Cyanide (NaCN), ≥98% purity

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Diethyl ether (or Ethyl Acetate) for extraction

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe connected to a controller.

  • Reagent Preparation: To the flask, add 3,3-Dimethyl-γ-butyrolactone (1.0 eq). Add anhydrous DMSO (approx. 5 mL per 1 g of lactone).

  • Cyanide Addition: Carefully add sodium cyanide (1.2 eq). CAUTION: NaCN is highly toxic. Always handle with appropriate personal protective equipment (PPE), including double gloves.[11]

  • Reaction: Heat the mixture to 75 °C with vigorous stirring. The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the reaction by taking small aliquots, quenching them in water, extracting with diethyl ether, and analyzing the organic layer by TLC or GC-MS. The disappearance of the starting lactone indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water (10x the volume of DMSO).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL per 1 g of starting lactone).

  • Washing: Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Analytical Method for Isonitrile Impurity Quantification by HPLC-UV

This method allows for the baseline separation and quantification of the product and its isonitrile isomer.

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (0.1% Phosphoric Acid)
Mobile Phase B Acetonitrile (0.1% Phosphoric Acid)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 205 nm
Injection Vol. 10 µL
Table 2: HPLC Method Parameters.

Procedure:

  • Standard Preparation: Prepare individual standard solutions of purified this compound and, if available, the isonitrile byproduct in the mobile phase.

  • Sample Preparation: Dilute a small aliquot of the crude reaction product in the mobile phase.

  • Analysis: Inject the standards and the sample onto the HPLC system. The isonitrile, being slightly less polar, is expected to have a slightly longer retention time than the nitrile product.

  • Quantification: Calculate the percentage of isonitrile impurity by comparing the peak area of the isonitrile to the total area of both the nitrile and isonitrile peaks (Area % method).[2]

CompoundFunctional GroupFT-IR Stretch (cm⁻¹)Expected 13C NMR Shift (CN Carbon)
This compound Nitrile (-C≡N)~2245~118-122 ppm
Isonitrile Byproduct Isonitrile (-N≡C)~2140~155-160 ppm
Table 3: Spectroscopic Data for Product and Impurity Identification.
References
  • Chemistry LibreTexts. (2022). Isonitriles. [Link][13]

  • Request PDF. (2025). Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. [Link][14]

  • YouTube. (2022). Nitriles and isonitriles. [Link][1]

  • Chemistry Stack Exchange. (2016). Isonitrile to nitrile conversion. [Link][6]

  • ACS Publications. (2023). Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism. [Link][15]

  • National Institutes of Health. (n.d.). Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes. [Link][16]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link][4]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link][5]

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. [Link][11]

  • Chemistry Stack Exchange. (2016). Conversion of isonitrile (isocyanide) group into cyanide group?[Link][7]

  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. [Link][3]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. [Link][12]

  • NRT Quick Reference Guide. (2017). Cyanide Salts. [Link][9]

  • University of St Andrews. (n.d.). Working safely with cyanide compounds. [Link][10]

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Technical Support Center: Column Chromatography Purification of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic purification of 5-Hydroxy-4,4-dimethylvaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, bifunctional molecule. Here, we synthesize established chromatographic principles with field-proven insights to provide a comprehensive resource in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, strategic questions you may have before beginning your purification workflow.

Q1: I am starting my purification of this compound. What is the best overall strategy to begin with?

A: Your starting point should be a thorough analysis using Thin-Layer Chromatography (TLC) to establish baseline separation conditions. Given that this compound possesses both a polar hydroxyl group and a nitrile moiety, standard normal-phase chromatography on silica gel is the most conventional and cost-effective starting point. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, to determine the approximate polarity needed for elution.

Application Scientist's Insight: The goal of the initial TLC screen is not to achieve perfect separation, but to answer three critical questions: 1) Can the compound be moved off the baseline? 2) Is there a significant difference in retention factor (Rf) between your target compound and major impurities? 3) Does the spot show any signs of streaking or tailing? The answers will dictate your next steps, preventing the costly waste of time and materials on a full-scale column that is destined to fail.

Q2: How do I choose the most appropriate stationary phase for this molecule?

A: The choice of stationary phase is critical and depends on the impurities present and the challenges observed in your initial TLC screens.

Stationary PhasePrimary Use Case for this compoundAdvantagesDisadvantages & Mitigation
Silica Gel (Normal-Phase) Default starting point. Good for separating compounds of moderate polarity from nonpolar impurities.Cost-effective, widely available, extensive literature.Acidic silanol groups can cause severe peak tailing with the hydroxyl group of your molecule.[1] Mitigation: Add a small amount of a modifier like acetic acid to the mobile phase.[1]
Alumina (Neutral, Basic, or Acidic) Alternative to silica if decomposition or irreversible adsorption is observed.Can offer different selectivity compared to silica. Available in different pH ranges to match analyte stability.[1]Can be less predictable than silica; activity is highly dependent on water content.
Reverse-Phase (e.g., C18) When the compound is highly polar and impurities are less polar.Excellent for separating nonpolar and moderately polar compounds.[2]This compound is highly polar and will likely have very little retention, eluting in or near the solvent front.[2]
Hydrophilic Interaction Chromatography (HILIC) Advanced option for highly polar compounds. Excellent for retaining compounds that elute too quickly on reverse-phase.[1][2]Specifically designed to retain and separate very polar compounds using a polar stationary phase and a high-organic mobile phase.[3]Requires careful column equilibration and precise control of water content in the mobile phase for reproducibility.

Q3: My compound, this compound, lacks a strong UV chromophore. How can I effectively monitor my column fractions?

A: This is a common and significant challenge. Standard UV detection at 210-220 nm may provide a weak signal, but it is often insufficient for accurate fraction analysis. You have several more robust options:

  • TLC with Staining: This is the most common approach. Collect all fractions and spot them on a TLC plate. After developing the plate, visualize the spots using a stain that reacts with either the hydroxyl or nitrile group, or is a general-purpose stain. Potassium permanganate (KMnO₄) is an excellent choice as it reacts with the hydroxyl group.

  • Specialized Detectors: If your HPLC or flash chromatography system is equipped with one, a universal detector is ideal. These include an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.[4]

  • Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer provides the most sensitive and specific detection, allowing you to track the exact mass of your target compound.[4][5]

Q4: Is this compound likely to be stable on a standard silica gel column?

A: Stability is a valid concern. The primary risks are the acidic nature of the silica surface and potential hydrolysis of the nitrile group.[6][7] The hydroxyl group is generally stable, but the nitrile can be susceptible to hydrolysis to an amide or carboxylic acid under strongly acidic or basic conditions, although this is typically slow in the absence of water and heat.[7][8]

Trustworthiness Check: Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your crude material in your chosen eluent, add a pinch of silica gel, and stir for a few hours at room temperature. Monitor the reaction by TLC over time to see if any new spots (degradation products) appear.[6]

Section 2: Troubleshooting Guide

This section tackles specific problems you might encounter during your experiment, providing causes and actionable solutions.

Problem: Elution & Retention Issues

Q: My compound is stuck at the origin (baseline) of the TLC plate, even when using 100% ethyl acetate. What should I do?

A: This indicates that your mobile phase is not polar enough to displace the highly polar analyte from the active sites on the silica gel.[6]

  • Solution 1: Increase Mobile Phase Polarity. Add a stronger, more polar solvent like methanol or isopropanol to your ethyl acetate. Start with small percentages (e.g., 1-5% methanol in ethyl acetate) and increase as needed.

  • Solution 2: Add a Competitive Modifier. The hydroxyl group of your molecule is likely hydrogen bonding very strongly with the silanol groups (Si-OH) on the silica surface. Adding a small amount of an acid, like acetic acid (0.1-1%), to the mobile phase can help by competing for these binding sites and improving elution.[1]

  • Solution 3: Change Stationary Phase. If even highly polar solvent systems fail or lead to poor separation, your compound may be too polar for standard normal-phase chromatography. Consider switching to a more suitable technique like HILIC.[1][2]

Problem: Poor Peak Shape

Q: I've managed to get my compound to elute, but the spot on the TLC plate and the peak from the column are badly tailed. How can I achieve sharp, symmetrical peaks?

A: Peak tailing is a classic sign of strong, undesirable secondary interactions between your polar analyte and the stationary phase.[1] For this compound, the primary cause is the interaction between its hydroxyl group and the acidic silanol groups on the silica surface.[1][9]

  • Solution 1: Mobile Phase Modification. As with retention issues, adding a small amount of a polar modifier can drastically improve peak shape. For a weakly acidic hydroxyl group, adding a small amount of acetic acid can suppress the ionization of the silanol groups, reducing the unwanted interaction.[1]

  • Solution 2: Use a Deactivated Silica. Some commercially available silica gels are "end-capped" or treated to reduce the number of accessible silanol groups, which can lead to better peak shapes for polar compounds.

  • Solution 3: Dry Loading. If you are wet-loading the sample dissolved in a very polar solvent (like pure methanol or DMSO), this can disrupt the column bed and cause band broadening and tailing. Dry loading the compound by pre-adsorbing it onto a small amount of silica gel can lead to a much sharper application band and improved peak shape.[10]

Problem: Low Recovery & Potential Decomposition

Q: My final yield after column chromatography is significantly lower than expected, and I see some new faint spots on my TLC analysis of the collected fractions. What is happening?

A: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase or on-column degradation.[6][11]

  • Solution 1: Assess Compound Stability. As mentioned in the FAQ, you must first confirm if your compound is stable on silica gel.[6] If the 2D TLC test shows degradation, you must change your stationary phase. A neutral alumina column is a good first alternative.[1]

  • Solution 2: Minimize Residence Time. Do not let the column run overnight. Elute the compound as efficiently as possible. If the compound tails significantly, it spends a long time on the column, increasing the opportunity for degradation.[6] Once the desired compound begins to elute, you can sometimes increase the solvent polarity more aggressively to push the rest of it off the column quickly, provided it does not co-elute with late-eluting impurities.[6]

  • Solution 3: Avoid Reactive Solvents. Ensure your solvents are high purity and free from contaminants. For example, technical-grade dichloromethane can contain acidic impurities that may harm sensitive compounds.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Normal-Phase Column Chromatography

This protocol outlines a standard workflow for purifying this compound on silica gel.

  • Solvent System Selection (TLC):

    • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 4:1, 2:1, 1:1) and ethyl acetate:methanol (e.g., 9:1).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on multiple TLC plates and develop them in the prepared chambers.

    • Identify a solvent system that provides an Rf value for the target compound of approximately 0.2-0.35. This provides a good starting point for the column.[6]

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use. The amount of silica should be 50-100 times the mass of your crude product.

    • Pour the slurry into the column, using pressure to pack it evenly without cracks or air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 10-20 times the mass of your sample) to this solution.[10]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[10]

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column and begin elution, collecting fractions.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate, then methanol) as the column runs.

    • Monitor the fractions by TLC using a potassium permanganate stain to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualization Hub

Diagram 1: Method Development Workflow

This diagram illustrates the logical flow for developing a purification method for this compound.

MethodDevelopment A Crude Product Analysis B Perform TLC Screen (Hex/EtOAc, EtOAc/MeOH) A->B C Assess Rf, Spot Shape, Stability B->C D Rf ~0.2-0.35 Good Shape? C->D E Prepare Normal-Phase Column (Silica Gel) D->E Yes H Rf = 0 or Degradation? D->H No F Spot Tailing or Streaking? E->F G Add Modifier to Eluent (e.g., 0.5% Acetic Acid) F->G Yes J Load Sample (Dry Load Preferred) F->J No G->J H->B No, Adjust Solvents I Consider Alternative Method (HILIC or Alumina) H->I Yes K Elute & Collect Fractions J->K L Monitor Fractions (TLC + Stain) K->L M Combine Pure Fractions & Evaporate L->M N Pure Compound M->N

Caption: A workflow for purification method development.

Diagram 2: Troubleshooting Logic Tree

This flowchart provides a decision-making path for common purification problems.

Troubleshooting Start Problem Observed P1 Compound Stuck on Baseline Start->P1 P2 Severe Peak Tailing Start->P2 P3 Low Yield / Recovery Start->P3 C1 Eluent not polar enough P1->C1 C2 Strong Analyte-Silica Interaction P2->C2 C3a On-Column Degradation P3->C3a C3b Irreversible Adsorption P3->C3b S1 1. Add MeOH to Eluent 2. Add Acetic Acid 3. Switch to HILIC C1->S1 S2 1. Add Acetic Acid to Eluent 2. Use Dry Loading Technique 3. Use Deactivated Silica C2->S2 S3a 1. Perform 2D TLC Stability Test 2. Switch to Neutral Alumina 3. Elute Faster C3a->S3a S3b 1. Use a Stronger Eluent ('Flush') 2. Change Stationary Phase C3b->S3b

Caption: A troubleshooting guide for common purification issues.

Section 5: References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • Organic Syntheses. (N/A). Organic Syntheses Procedure.

  • Pharma Now. (N/A). Chromatography Techniques for Polar Analytes: Column Selection Guide.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Merck. (N/A). Polar Hydrophilic Compounds in Pharmaceutical Analysis.

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for 5-Hydroxy-4-oxonorvaline (HON).

  • Sobolewska, E., & Biesaga, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433.

  • Teixidó, E., Moyano, E., Santos, F. J., & Galceran, M. T. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A, 1185(1), 102-108.

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

  • Wikipedia. (N/A). Cyanide.

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Technical Support Center: Solvent Effects on 5-Hydroxy-4,4-dimethylvaleronitrile Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals investigating the synthesis and reaction kinetics of 5-Hydroxy-4,4-dimethylvaleronitrile. As a crucial intermediate in various synthetic pathways, understanding and controlling its formation is paramount. Solvent choice is one of the most powerful, yet sometimes overlooked, variables in optimizing reaction rate, yield, and purity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounding our advice in established principles of physical organic chemistry.

Part 1: Fundamental Principles - FAQs on Solvent & Reaction Kinetics

This section addresses the core theoretical concepts that govern how solvents influence the reaction to form this compound, a type of cyanohydrin formation reaction.

Q1: Why is solvent selection so critical for the kinetics of this compound synthesis?

A1: The synthesis of this compound involves the nucleophilic addition of a cyanide anion (CN⁻) to a carbonyl compound. The solvent directly influences the reaction rate by affecting the stability of the reactants and, more importantly, the transition state.[1] Solvents can stabilize or destabilize charged intermediates, solvate the nucleophile, and even participate in the reaction.[2] An optimal solvent will dissolve reactants while minimally "caging" or deactivating the cyanide nucleophile, thus facilitating its attack on the electrophilic carbonyl carbon.

Q2: What are "polar protic" and "polar aprotic" solvents, and how do they uniquely affect this reaction?

A2: This distinction is fundamental to controlling the reaction kinetics.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are capable of hydrogen bonding.[2] For cyanohydrin formation, these solvents can be detrimental. They form a "solvation shell" around the negatively charged cyanide nucleophile through hydrogen bonding, which stabilizes it and lowers its energy. This increased stability makes the nucleophile less reactive, thereby slowing down the desired reaction.[3][4]

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile) have large dipole moments but lack O-H or N-H bonds.[2][4] They can dissolve ionic species like the cyanide salt but are poor at solvating the anion.[5] This leaves the cyanide nucleophile "naked" and highly reactive, significantly accelerating the rate of nucleophilic attack.[5][6] For SN2-type reactions, the rate can increase by orders of magnitude when switching from a protic to an aprotic solvent.[3]

Q3: How does solvent polarity, measured by the dielectric constant (ε), influence the reaction rate?

A3: The dielectric constant reflects a solvent's ability to separate charge. The formation of the cyanohydrin involves a transition state where charge is more dispersed than in the reactants. According to the Hughes-Ingold rules, reactions where the charge is developed or concentrated in the activated complex are accelerated by an increase in solvent polarity.[1] Conversely, if the charge is dispersed or destroyed, a higher polarity solvent may not be as effective. While a high dielectric constant is generally favorable for dissolving ionic reactants, the protic/aprotic nature is often a more dominant factor in determining the ultimate reaction rate for this type of nucleophilic addition.[6]

Part 2: Experimental Design & Protocol

To empirically determine the optimal solvent for your reaction, a systematic kinetic study is essential. This protocol provides a self-validating framework for comparing solvent effects.

Workflow for Kinetic Analysis

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Select Solvents (Protic, Aprotic, Nonpolar) P2 Ensure Solvent Purity (Dry & Degas) P1->P2 P3 Prepare Stock Solutions (Substrate, Cyanide Source) P2->P3 E1 Set up Parallel Reactors (Constant Temperature) P3->E1 Transfer Solutions E2 Initiate Reactions (Simultaneous Start) E1->E2 E3 Aliquot Sampling (Defined Time Intervals) E2->E3 E4 Quench Reaction in Aliquots E3->E4 A1 Analyze Samples (HPLC, GC, or NMR) E4->A1 Submit Samples A2 Quantify Product Formation vs. Time A1->A2 A3 Plot Kinetic Data ([Product] vs. Time) A2->A3 A4 Calculate Initial Rates (Slope of the line) A3->A4 C1 Determine Optimal Solvent A4->C1 Compare Rates

Caption: Experimental workflow for kinetic solvent screening.

Step-by-Step Protocol: Comparative Kinetic Analysis
  • Reagent & Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon) to eliminate water, which can act as a competing protic species.[7]

    • Use high-purity, anhydrous grade solvents. If necessary, purify and dry solvents using standard laboratory procedures (e.g., distillation from a drying agent).

    • Prepare stock solutions of your carbonyl substrate and cyanide source (e.g., NaCN or KCN with a phase-transfer catalyst like 18-crown-6 if solubility is an issue) in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • In parallel reaction vessels (e.g., jacketed lab reactors or vials in a temperature-controlled block), add the chosen solvent. Use at least three solvent types for a good comparison: a polar aprotic (e.g., DMF), a polar protic (e.g., Methanol), and a less polar solvent (e.g., Dichloromethane).

    • Equilibrate the solvents to the desired reaction temperature (e.g., 25 °C). Ensure efficient and identical stirring in all vessels.[7]

    • Add the substrate stock solution to each reactor.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the cyanide source stock solution to each vessel simultaneously. Start a timer for each reaction.

    • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution to neutralize the cyanide). This freezes the reaction at that specific time point.[8]

  • Analysis:

    • Analyze the quenched aliquots using a calibrated analytical method such as HPLC, GC, or ¹H NMR spectroscopy to determine the concentration of the product, this compound.

    • Plot the concentration of the product versus time for each solvent.

    • Determine the initial reaction rate for each solvent by calculating the slope of the linear portion of the concentration-time curve.

Hypothetical Data Summary

The results of such an experiment can be summarized to clearly show the relative performance of each solvent class.

Solvent ClassExample SolventDielectric Constant (ε)Expected Relative RateRationale
Polar Aprotic DMF37+++ (Fastest)Dissolves ionic reactants well but poorly solvates the cyanide anion, leaving it highly nucleophilic and reactive.[5][6]
Polar Protic Methanol33+ (Slowest)Strongly solvates and stabilizes the cyanide anion via hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3][4]
"Borderline" Aprotic Dichloromethane (DCM)9++ (Intermediate)Offers a compromise with moderate polarity for solubility but lacks the strong anion-solvating properties of protic solvents.[2]

Part 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide addresses common problems and links them back to solvent-related causes.

Troubleshooting Q1 Problem: No or Very Slow Reaction Is the reaction proceeding much slower than expected, even in an aprotic solvent? S1 Potential Cause: Contamination with Protic Species 1. Residual water in the solvent or on glassware. 2. Impure starting materials containing water or alcohol. Q1->S1 Check... R1 Recommended Action 1. Use freshly dried, anhydrous solvents. 2. Rigorously dry all glassware and run under inert gas. 3. Check purity of starting materials via Karl Fischer titration. S1->R1 Solution Q2 Problem: Low Yield & Side Products Is the desired product forming, but the final isolated yield is low and other spots appear on TLC/LCMS? S2 Potential Cause: Competing Reactions 1. The solvent may promote a competing racemic background reaction. 2. The reaction may be reversible, with the solvent affecting the equilibrium position. Q2->S2 Check... R2 Recommended Action 1. For enantioselective syntheses, use non-polar organic solvents to suppress the racemic chemical background reaction. 2. Lower the reaction temperature to favor the desired kinetic product. 3. Consider using a biphasic system (organic/aqueous) if using an enzyme catalyst to simplify separation. S2->R2 Solution Q3 Problem: Inconsistent Kinetic Data Are the data points from your kinetic runs scattered and not forming a smooth curve? S3 Potential Cause: Poor Solubility or Mixing 1. One or more reactants are not fully dissolved in the chosen solvent. 2. Inefficient stirring is creating a non-homogeneous reaction mixture. Q3->S3 Check... R3 Recommended Action 1. Verify the solubility of all reactants in the chosen solvent at the reaction temperature. 2. Increase the stirring rate or use a more appropriate stir bar/impeller. 3. Consider a co-solvent system if a single solvent does not provide adequate solubility. S3->R3 Solution

Caption: Troubleshooting common issues in kinetic experiments.

References

  • Belanger, D., & North, M. (2011). Influence of solvent on cyanohydrin synthesis using catalysts 1 and 2. ResearchGate. Available at: [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. Available at: [Link]

  • ResearchGate. (n.d.). Equilibrium constants for traditional cyanohydrin synthesis with... ResearchGate. Available at: [Link]

  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Filo. (2024). Troubleshooting an Organic Reaction Organic Reactivity TROUBLESHOOTING AN... Filo. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Kroutil, W., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Available at: [Link]

  • International Journal of Applied Research. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of Applied Research. Available at: [Link]

  • Chegg. (2024). Solved Troubleshooting an Organic ReactionOrganic | Chegg.com. Chegg. Available at: [Link]

  • Google Patents. (n.d.). Use of nitriles as polar aprotic solvents. Google Patents.
  • Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]

  • Catalysis Science & Technology. (2022). Continuous flow for enantioselective cyanohydrin synthesis. RSC Publishing. Available at: [Link]

Sources

"temperature optimization for 5-Hydroxy-4,4-dimethylvaleronitrile synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile. As a key intermediate in various synthetic pathways, optimizing its preparation is crucial for overall project success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during its synthesis, with a focus on temperature optimization and reaction control.

I. Overview of the Synthesis: Hydrocyanation of 3,3-Dimethyl-1-buten-4-ol

The synthesis of this compound is most effectively achieved through the hydrocyanation of 3,3-dimethyl-1-buten-4-ol. This reaction involves the addition of hydrogen cyanide (HCN) across the double bond of the alkene, typically catalyzed by a transition metal complex, such as a nickel-based catalyst.[1][2][3] The general scheme for this reaction is presented below:

Reaction Scheme:

Success in this synthesis is highly dependent on careful control of reaction parameters, particularly temperature, to maximize the yield of the desired product and minimize the formation of byproducts.

II. Troubleshooting Guide: Temperature Optimization and Common Issues

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on providing actionable solutions grounded in chemical principles.

Q1: The reaction is sluggish, with low conversion of the starting material even after an extended period. What are the likely causes and how can I improve the reaction rate?

A1: Low reaction rates are a common issue in hydrocyanation reactions and can often be attributed to suboptimal temperature or catalyst activity.

Causality: The rate of the catalytic cycle, which includes oxidative addition, migratory insertion, and reductive elimination, is temperature-dependent.[1] Insufficient thermal energy can lead to a slow rate-limiting step, typically the reductive elimination of the nitrile product.

Troubleshooting Steps:

  • Gradual Temperature Increase: Carefully increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress closely by taking aliquots for analysis (e.g., GC-MS or NMR) at each new temperature setpoint. Be cautious, as excessive temperatures can lead to side reactions (see Q2).

  • Catalyst Loading: Ensure that the catalyst loading is appropriate. While a higher catalyst concentration can increase the rate, it may also promote side reactions. Refer to established protocols for similar hydrocyanation reactions for a suitable starting point.[2]

  • Lewis Acid Co-catalyst: The addition of a Lewis acid, such as triphenylboron (B(C₆H₅)₃), can accelerate the rate-limiting reductive elimination step, thereby increasing the overall reaction rate without requiring a significant increase in temperature.[1][3]

  • Solvent Choice: The choice of solvent can influence catalyst solubility and activity. Ensure that the chosen solvent is appropriate for the catalyst system and reaction temperature.

Q2: My reaction mixture is producing a significant amount of a branched-chain isomer (4-hydroxy-3,3-dimethyl-2-methylbutyronitrile) instead of the desired linear product. How can I improve the regioselectivity?

A2: The formation of branched isomers is a common challenge in the hydrocyanation of terminal alkenes.[2] The regioselectivity is influenced by both steric and electronic factors, which can be manipulated to favor the desired linear product.

Causality: The regioselectivity of the hydrocyanation reaction is determined during the migratory insertion step. The orientation of the alkene insertion into the metal-hydride bond dictates whether a linear or branched alkyl-metal intermediate is formed. Steric hindrance around the catalyst's metal center can favor the anti-Markovnikov addition, leading to the linear product.

Troubleshooting Steps:

  • Ligand Modification: The steric bulk of the ligands on the metal catalyst plays a crucial role in directing regioselectivity.[4] Employing bulkier phosphite or phosphine ligands on the nickel catalyst can sterically disfavor the formation of the branched isomer.

  • Lower Reaction Temperature: In some cases, lower reaction temperatures can improve regioselectivity. It is advisable to run a temperature screen (e.g., from room temperature down to 0 °C) to determine the optimal balance between reaction rate and selectivity.

  • Controlled HCN Addition: A slow, controlled addition of hydrogen cyanide can sometimes favor the formation of the thermodynamically more stable linear product.

Q3: I am observing the formation of a dark-colored, insoluble precipitate in my reaction vessel, and the catalyst appears to have deactivated. What is causing this, and how can it be prevented?

A3: Catalyst deactivation and the formation of insoluble byproducts are often linked to the formation of inactive metal-cyanide species.[1][5]

Causality: Nickel-based catalysts can deactivate through the formation of dicyanonickel(II) species, which are unreactive towards alkenes. This can occur through the reaction of the active catalyst with excess hydrogen cyanide.[1][5] High temperatures can accelerate this deactivation pathway.

Troubleshooting Steps:

  • Strict Stoichiometry of HCN: Avoid a large excess of hydrogen cyanide. Use a syringe pump for the slow and controlled addition of HCN to maintain a low concentration in the reaction mixture.

  • Lower Reaction Temperature: Higher temperatures can promote catalyst decomposition. Operating at the lowest effective temperature can help maintain catalyst stability.

  • Use of a HCN Scavenger (with caution): In some advanced applications, a reversible HCN scavenger can be employed to maintain a very low, steady concentration of free HCN. This is an advanced technique and should be approached with a thorough understanding of the underlying chemistry.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature is highly dependent on the specific catalyst and ligand system being used. However, a general starting point for optimization is in the range of 20 °C to 60 °C . It is crucial to perform a temperature optimization study for your specific reaction conditions to find the best balance between reaction rate, selectivity, and catalyst stability. A sample optimization workflow is presented below.

ParameterLow TemperatureModerate TemperatureHigh Temperature
Temperature 0 - 20 °C20 - 40 °C> 40 °C
Reaction Rate SlowModerateFast
Selectivity Potentially HigherOften OptimalMay Decrease
Catalyst Stability HighModerateLower

Q2: Are there any specific safety precautions I should take when working with hydrogen cyanide?

A2: Yes, hydrogen cyanide (HCN) is extremely toxic and volatile .[1] All manipulations involving HCN must be conducted in a well-ventilated fume hood by trained personnel. A dedicated HCN detector should be in place, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. It is also highly recommended to work with a partner and have an emergency plan in place. Transfer hydrocyanation, using a less toxic cyanide source like acetone cyanohydrin, can be a safer alternative.[6]

Q3: How can I effectively purify the final product, this compound?

A3: Purification will likely involve a multi-step process to remove the catalyst, unreacted starting materials, and any byproducts.

  • Catalyst Removal: The nickel catalyst can often be removed by precipitation or by passing the reaction mixture through a short plug of silica gel.

  • Solvent Removal: The reaction solvent can be removed under reduced pressure.

  • Distillation or Chromatography: The crude product can then be purified by vacuum distillation or column chromatography on silica gel. The choice between these two methods will depend on the boiling point of the product and the nature of the impurities.

Q4: Can I use a different catalyst system for this reaction?

A4: While nickel-based catalysts with phosphite ligands are the most common for this type of transformation,[2][4][7] other transition metal catalysts, such as those based on cobalt, have also been reported for hydrocyanation reactions.[2] However, nickel catalysts are generally preferred for their efficiency and selectivity in the hydrocyanation of unactivated alkenes. Any change in the catalyst system will necessitate a re-optimization of the reaction conditions, including temperature.

IV. Visualizing the Workflow and Key Relationships

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Decision cluster_workup Workup & Purification start Assemble Reaction Setup catalyst Prepare Catalyst Solution start->catalyst substrate Prepare Substrate Solution catalyst->substrate combine Combine Catalyst and Substrate substrate->combine hcn Slow Addition of HCN combine->hcn temp_screen Temperature Screening (e.g., 20°C, 30°C, 40°C) hcn->temp_screen sampling In-process Sampling & Analysis temp_screen->sampling analyze Analyze Samples (GC/NMR) sampling->analyze evaluate Evaluate Yield, Selectivity, and Byproducts analyze->evaluate decision Optimal Temperature Identified? evaluate->decision decision->temp_screen No, Re-evaluate quench Quench Reaction decision->quench Yes purify Purification (Distillation/Chromatography) quench->purify characterize Characterize Final Product purify->characterize

A typical workflow for optimizing the reaction temperature.

Relationship between Temperature and Key Reaction Outcomes

G temp Temperature rate Reaction Rate temp->rate Increases selectivity Regioselectivity (Linear Product) temp->selectivity May Decrease stability Catalyst Stability temp->stability Decreases

Sources

Technical Support Center: Managing Impurities in 5-Hydroxy-4,4-dimethylvaleronitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-Hydroxy-4,4-dimethylvaleronitrile. This guide is designed to provide you, our fellow scientists and developers, with practical, field-tested insights into managing the purity of this critical chemical intermediate. My goal is to move beyond mere procedural lists and delve into the causality behind common challenges, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

This compound is a valuable building block, but its synthesis is not without challenges. The presence of both a hydroxyl and a nitrile group in one molecule creates a unique reactivity profile that can lead to specific impurities. This guide will address the most frequent issues encountered in the lab, offering not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions that arise during the synthesis and handling of this compound.

FAQ 1: What are the most common impurities I should expect, and where do they come from?

Understanding the potential impurities is the first step in controlling them. The primary route to this compound involves the cyanide-induced ring-opening of 3,3-dimethyloxetane.[1][2][3] Most impurities originate from this process, side reactions, or subsequent degradation.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Likely Origin
3,3-Dimethyloxetane C₅H₁₀O Unreacted starting material.[2][3]
5-Hydroxy-4,4-dimethylvaleramide C₇H₁₅NO₂ Partial hydrolysis of the nitrile group.[4][5]
5-Hydroxy-4,4-dimethylvaleric acid C₇H₁₄O₃ Complete hydrolysis of the nitrile group.[4][6][7]
Polymeric byproducts (C₇H₁₃NO)n Self-reaction or polymerization, potentially catalyzed by strong acid/base.

| Cyanide Salts (e.g., KCN, NaCN) | KCN / NaCN | Residual reagent from the ring-opening reaction. |

FAQ 2: My final product shows a significant amount of 5-Hydroxy-4,4-dimethylvaleric acid. How can I prevent its formation?

This is the most common byproduct issue, arising from the hydrolysis of the nitrile functional group.[8] This reaction can be catalyzed by either acidic or basic conditions, proceeding through an amide intermediate.[4][9]

Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water. This process is slow but is significantly accelerated by protonation of the nitrile nitrogen (acid catalysis) or by the presence of a strong nucleophile like hydroxide (base catalysis).[6][7]

Preventative Measures:

  • Control pH During Workup: Ensure that any aqueous workup steps are performed under neutral or near-neutral conditions. Avoid prolonged exposure to strong acids or bases.

  • Use Anhydrous Solvents: When possible, use dry solvents for both the reaction and purification steps to minimize the presence of water.

  • Moderate Temperatures: High temperatures during workup or purification can accelerate the rate of hydrolysis.[6]

  • Prompt Isolation: Do not let crude reaction mixtures or aqueous extracts sit for extended periods. Isolate the product promptly after the reaction is complete.

FAQ 3: What is the best analytical method for monitoring my reaction and final product purity?

A combination of techniques is often ideal, but for routine monitoring, High-Performance Liquid Chromatography (HPLC) is typically the most robust method.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the parent compound and non-volatile impurities like the corresponding carboxylic acid and amide. A reverse-phase C18 column is generally effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as unreacted 3,3-dimethyloxetane. Derivatization may be required for the hydroxy-nitrile to improve its volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and for identifying unknown impurities if they are present in sufficient concentration (>1%).

Table 2: Sample HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

| Injection Volume | 10 µL |

Troubleshooting Guide: From Reaction to Pure Compound

This section provides systematic approaches to common experimental roadblocks.

Problem 1: The reaction is incomplete, with significant starting material remaining.

An incomplete reaction not only lowers yield but also complicates purification. The workflow below outlines a systematic approach to diagnosing the root cause.

G start Incomplete Reaction Observed (High Starting Material) check_reagents Verify Reagent Quality (Cyanide source, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Investigate Catalyst/ Activator (if used) start->check_catalyst reagent_issue Source fresh, anhydrous reagents. Repeat reaction. check_reagents->reagent_issue Reagents suspect? conditions_issue Incrementally increase reaction time or temperature. Monitor by HPLC/TLC. check_conditions->conditions_issue Conditions too mild? catalyst_issue Evaluate catalyst loading or try an alternative Lewis acid activator. check_catalyst->catalyst_issue Catalyst inactive?

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Steps & Causality:

  • Verify Reagent Purity: The cyanide source (e.g., KCN, TMSCN) must be of high quality. Older bottles of potassium or sodium cyanide can absorb atmospheric moisture and carbon dioxide, reducing their nucleophilicity. The oxetane starting material should be pure.[2]

  • Solvent Anhydrous? The ring-opening reaction is sensitive to water, which can compete with the cyanide nucleophile and hydrolyze the reagents.[10] Ensure solvents are rigorously dried before use.

  • Optimize Reaction Time & Temperature: Oxetane ring-opening can be sluggish compared to that of epoxides due to lower ring strain.[1] If the reaction stalls at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may be necessary. Monitor the reaction progress every few hours to establish the optimal duration.

  • Consider Lewis Acid Activation: For sterically hindered or less reactive substrates, the addition of a Lewis acid can activate the oxetane oxygen, making the ring more susceptible to nucleophilic attack.[11] However, this must be done cautiously, as Lewis acids can also promote side reactions.

Problem 2: An unknown impurity is detected in my final product.

The appearance of an unexpected peak in your analytical run requires a logical approach to identification. This is crucial for quality control, especially in a drug development context.[12]

Protocol: Systematic Impurity Identification

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data:

    • Objective: To determine the exact mass and elemental formula of the impurity.

    • Method: Infuse a solution of the impure material directly into an ESI-QTOF or Orbitrap mass spectrometer.

    • Analysis: The exact mass will provide a molecular formula. Compare this formula to plausible side products (e.g., dimers, elimination products, or adducts with the solvent).

  • Perform LC-MS/MS Fragmentation:

    • Objective: To obtain structural information about the impurity.

    • Method: Isolate the impurity's mass peak in the mass spectrometer and subject it to collision-induced dissociation (CID).

    • Analysis: The fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation of the impurity to that of your desired product. Shared fragments suggest a related structure.

  • Isolate the Impurity (If Necessary):

    • Objective: To obtain a pure sample for NMR analysis.

    • Method: Use preparative HPLC or careful column chromatography to isolate several milligrams of the unknown impurity.

    • Tip: Use the analytical HPLC method as a starting point for developing a preparative method.

  • Conduct 1D and 2D NMR Spectroscopy:

    • Objective: To definitively elucidate the structure.

    • Method: Acquire ¹H, ¹³C, COSY, and HSQC/HMBC spectra on the isolated impurity.

    • Analysis: This full suite of NMR experiments will allow for the unambiguous assignment of the impurity's chemical structure.

Problem 3: I'm struggling to remove the 5-hydroxy-4,4-dimethylvaleric acid impurity by distillation.

Due to their similar polarities and high boiling points, separating the target hydroxy-nitrile from its corresponding carboxylic acid via distillation is often inefficient.

Solution: Flash column chromatography is the preferred method for this separation.

Protocol: Flash Column Chromatography Purification

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes is typically effective. The more polar carboxylic acid will have a stronger affinity for the silica gel and elute later than the desired nitrile.

    • Column Packing: Slurry pack the column with 100% Hexanes.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique prevents band broadening.

    • Elution:

      • Start with a low polarity eluent (e.g., 10% Ethyl Acetate / 90% Hexanes) to elute non-polar impurities.

      • Gradually increase the polarity (e.g., step gradient to 20%, 30%, 40% Ethyl Acetate).

      • The desired product, this compound, will typically elute before the more polar 5-Hydroxy-4,4-dimethylvaleric acid.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the separated compounds.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Separation principle in flash chromatography.

References

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Bruce, R. B., Howard, J. W., & Hanzal, R. F. (1955). Determination of Cyanide, Thiocyanate, and Alpha-Hydroxynitriles in Plasma or Serum. Analytical Chemistry, 27(8), 1346–1347. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • chemrevise. (n.d.). hydroxynitrile ester. Retrieved from [Link]

  • CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a n. Synfacts, 2013(01), 0085. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one and its azo derivatives. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Hydroxynitrile - A level Chemistry Revision Notes. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyloxetane. PubChem Compound Database. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1980). Reactions of methyl radicals with 3-methyloxetane, 3,3-dimethyloxetane and 2,2-dimethyloxetane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its precursors. 5-Hydroxy-4,4-dimethylvaleronitrile, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing its purity, offering insights into the rationale behind method selection and providing detailed experimental protocols.

The Criticality of Purity in Synthesis

This compound possesses two key functional groups: a hydroxyl (-OH) group and a nitrile (-CN) group. Its synthesis, often involving the reaction of an aldehyde with a cyanide source, can introduce a variety of process-related impurities.[1][2] These may include unreacted starting materials, by-products from side reactions, or degradation products. The presence of such impurities can have significant downstream effects, impacting reaction yields, inducing the formation of unwanted side products in subsequent steps, and potentially compromising the safety and efficacy of the final drug substance. Therefore, robust analytical methods are not just a quality control measure; they are a fundamental component of process understanding and optimization.[3]

This guide will compare three principal analytical techniques for the purity determination of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC): The Volatility-Based Approach

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given the likely volatility of this compound, GC is a highly suitable method for its purity assessment. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Principle of Separation

In GC, the sample is vaporized in a heated inlet and swept onto the analytical column by an inert carrier gas (e.g., helium or nitrogen). Compounds with a higher affinity for the stationary phase will travel more slowly through the column, while those with a higher affinity for the mobile phase (i.e., more volatile compounds) will travel faster. This results in the separation of the components of the mixture, which are then detected as they exit the column. A Flame Ionization Detector (FID) is commonly used for organic compounds and offers excellent sensitivity.

Experimental Protocol: GC-FID Method

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation: A gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an appropriate capillary column.

Methodology:

  • Column Selection: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), is a good starting point. These columns provide good selectivity for compounds with polar functional groups like hydroxyl and nitrile.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or methyl tert-butyl ether (MTBE).

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • Detector Temperature: 280 °C

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurities are identified by their retention times relative to the main peak. For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Self-Validation and Trustworthiness

The robustness of this GC method is ensured through system suitability tests performed before each analysis sequence. This includes replicate injections of a standard solution to check for consistency in retention time and peak area.[5] Method validation, according to ICH guidelines, would involve assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[6][7]

GC-FID Experimental Workflow

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[10] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: RP-HPLC-UV Method

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV detector.

Methodology:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for RP-HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC-UV Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the nitrile group has a weak UV chromophore at low wavelengths)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak.

    • For the identification of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is the preferred technique.

Self-Validation and Trustworthiness

Similar to the GC method, system suitability parameters such as peak asymmetry, theoretical plates, and retention time precision are monitored.[5] The method's specificity is demonstrated by its ability to separate the main component from potential impurities, which can be confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[7]

RP-HPLC-UV Experimental Workflow

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[11][12] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle of Quantification

In a ¹H qNMR experiment, a known mass of the sample is dissolved with a known mass of a certified internal standard of high purity in a deuterated solvent.[13] By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR Method

Objective: To determine the absolute purity of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Internal Standard Selection: A suitable internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are good candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Self-Validation and Trustworthiness

The accuracy of qNMR is directly linked to the accuracy of the weighings and the certified purity of the internal standard.[14] The method is self-validating in that it is a primary ratio method. The choice of non-overlapping signals and ensuring complete solubilization and full relaxation of all nuclei are critical for obtaining reliable results.

qNMR Experimental Workflow

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical method depends on the specific requirements of the analysis.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.[8]Absolute quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[11]
Purity Determination Relative purity based on area percent.Relative purity based on area percent.Absolute purity determination against a certified internal standard.[12]
Typical Impurities Detected Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).A wide range of impurities, including non-volatile and thermally labile compounds.[9]Any proton-containing impurity with distinct NMR signals.
Sensitivity High (ng/mL to pg/mL).Moderate to high (µg/mL to ng/mL).Generally lower than chromatographic methods (mg/mL).
Specificity Good, but co-elution is possible. High with MS detection.High, especially with gradient elution. Excellent with MS detection.Highly specific for structural elucidation; can resolve isomers.
Sample Throughput Moderate (typically 20-40 minutes per sample).Moderate to high (typically 15-30 minutes per sample).Low to moderate, longer acquisition times for high sensitivity.
Quantitation Accuracy Good for relative quantification.Good for relative quantification.Excellent for absolute quantification.

Potential Impurities in this compound Synthesis

Understanding the potential impurities is crucial for developing a specific and robust analytical method.[15] A common synthetic route to hydroxynitriles is the reaction of an aldehyde or ketone with a cyanide source.[16][17] For this compound, this would likely involve pivaldehyde and a cyanide salt or acetone cyanohydrin.

Potential Impurities:

  • Unreacted Starting Materials: Pivaldehyde, cyanide source.

  • By-products:

    • Cyanohydrin of pivaldehyde: Formed from the reaction of pivaldehyde with HCN.

    • Products of self-condensation of pivaldehyde.

  • Degradation Products:

    • Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, especially under acidic or basic conditions.

    • Oxidation of the hydroxyl group to a ketone.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes. This guide has provided a comparative overview of three powerful analytical techniques: GC, HPLC, and qNMR.

  • GC-FID is an excellent choice for routine quality control, particularly for the detection of volatile impurities.

  • RP-HPLC-UV offers versatility and is well-suited for a broader range of potential impurities, including non-volatile and degradation products.

  • ¹H qNMR stands out as a primary method for the accurate determination of absolute purity, providing an orthogonal technique to chromatographic methods and invaluable for the certification of reference materials.

For comprehensive purity analysis, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to establish the absolute purity of a reference standard. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical needs, the stage of development, and the regulatory requirements.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]

  • Organic Syntheses. Org. Synth. 2018, 95, 46-59. Available from: [Link]

  • Journal of Medicinal Chemistry. Purity by absolute qNMR. 2014. Available from: [Link]

  • Shabir GA. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. 2005. Available from: [Link]

  • Gadek R, et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. 2014;57(22):9217-9219. Available from: [Link]

  • Pauli GF, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014;57(22):9220-9231. Available from: [Link]

  • Simmler C, et al. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Phytochemical Analysis. 2014;25(5):377-399. Available from: [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. 2019. Available from: [Link]

  • Chemguide. The Preparation of Nitriles. Available from: [Link]

  • Pauli GF, et al. Quantitative 1H NMR: A versatile tool for the purity evaluation of natural products. Journal of Natural Products. 2012;75(4):834-847. Available from: [Link]

  • Organic Chemistry Portal. Nitrile Synthesis. Available from: [Link]

  • Seto Y, et al. Simultaneous Determination of Hydrogen Cyanide and Volatile Aliphatic Nitriles by Headspace Gas Chromatography, and Its Application to an in Vivo Study of the Metabolism of Acrylonitrile in the Rat. Archives of Toxicology. 2004;78(6):301-5. Available from: [Link]

  • Save My Exams. Hydroxynitrile. 2023. Available from: [Link]

  • ResearchGate. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. 2021. Available from: [Link]

  • Chemistry LibreTexts. Chemistry of Nitriles. 2023. Available from: [Link]

  • Yunos, N. S. H. M., et al. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules. 2021;26(11):3257. Available from: [Link]

  • Wikipedia. Nitrile. Available from: [Link]

  • Science.gov. Developed RP-HPLC method: Topics by Science.gov. Available from: [Link]

  • Singh, S., et al. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol. Journal of Pharmaceutical and Biomedical Analysis. 2013;85:169-174. Available from: [Link]

  • Google Patents. Process for the preparation of hydroxyphenylacetonitriles. 1976.
  • ResearchGate. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. 2017. Available from: [Link]

  • Cakir, H. E., et al. Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. Journal of Apitherapy and Nature. 2018;1(1):13-19. Available from: [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. 2023. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. 2017. Available from: [Link]

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"HPLC and GC-MS analysis of 5-Hydroxy-4,4-dimethylvaleronitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC and GC-MS Analysis of 5-Hydroxy-4,4-dimethylvaleronitrile

A Comparative Guide for Analytical Scientists

The accurate quantification of polar, functionalized molecules is a frequent challenge in pharmaceutical development and chemical synthesis. This compound, a compound featuring both a hydroxyl and a nitrile functional group, serves as an exemplary case study for selecting the most appropriate analytical technique. Its structure presents a classic analytical decision point: the direct approach with High-Performance Liquid Chromatography (HPLC) versus the derivatization-dependent method of Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a detailed, objective comparison of these two powerful techniques for the analysis of this compound. Moving beyond a simple listing of methods, we explore the fundamental principles that dictate the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the rationale needed to select, develop, and validate the optimal method for your specific analytical goals.

Physicochemical Properties & Analytical Implications

Understanding the analyte's structure is paramount to methodological selection. This compound (C₇H₁₃NO) possesses distinct chemical features that govern its behavior in a chromatographic system.

  • Hydroxyl (-OH) Group: This group imparts significant polarity and the capacity for hydrogen bonding. This drastically reduces the molecule's volatility, making it unsuitable for direct GC analysis, which requires compounds to be readily vaporized without degradation.[1][2]

  • Nitrile (-C≡N) Group: The nitrile group is also polar, further contributing to the molecule's overall hydrophilic nature. While nitriles can be analyzed by GC, the presence of the hydroxyl group is the dominant factor.

  • Molecular Weight: At 127.19 g/mol , the compound is well within the range for both HPLC and GC-MS analysis.[3]

The primary analytical challenge is the compound's high polarity and low volatility. An effective analytical strategy must either accommodate these properties directly (HPLC) or chemically modify the molecule to circumvent them (GC-MS).

PropertyValueAnalytical Implication
Molecular Formula C₇H₁₃NOProvides the elemental composition.
Molecular Weight 127.187 g/mol [3]Suitable for both HPLC and GC-MS detection.
Key Functional Groups Hydroxyl (-OH), Nitrile (-C≡N)The polar hydroxyl group is the critical feature, reducing volatility and making derivatization necessary for GC analysis while suggesting a hydrophilic interaction or reversed-phase approach for HPLC.[1][4]
Physical Form Liquid[5]Simplifies sample preparation (dissolution) for both techniques.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is inherently well-suited for analyzing polar, non-volatile, and thermally sensitive compounds because the separation occurs in a liquid mobile phase at or near ambient temperatures.[6][7] This allows for the analysis of this compound in its native form, eliminating the time and potential variability associated with chemical derivatization.

Causality in Method Development: HILIC as the Superior Choice

While standard Reversed-Phase (RP-HPLC) can be attempted, the high polarity of this compound would likely result in poor retention on non-polar C18 columns, with the analyte eluting near the solvent front. A more robust and logical choice is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile), creating a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, providing excellent retention for compounds that are poorly retained in reversed-phase.[8]

Experimental Protocol: HILIC-UV/MS Analysis

This protocol provides a validated starting point for the quantification of this compound.

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
  • Calibration Standards: Perform serial dilutions of the stock solution with 50:50 acetonitrile/water to achieve a calibration curve covering the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
  • Sample Preparation: Dilute the test sample in 50:50 acetonitrile/water to fall within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and a UV or Mass Spectrometry (MS) detector.
  • Column: HILIC Amide or Penta-Hydroxy Column (e.g., 150 x 2.1 mm, 1.7 µm).[8]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).[8]
  • Gradient Elution:
  • 0-2 min: 95% B
  • 2-10 min: Linear gradient from 95% to 50% B
  • 10-12 min: Hold at 50% B
  • 12-13 min: Return to 95% B
  • 13-18 min: Column re-equilibration at 95% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.

3. Detection:

  • UV Detection: 210 nm. Note: Sensitivity may be limited due to the nitrile group being a weak chromophore.
  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive ion mode is recommended for superior sensitivity and selectivity. Monitor the protonated molecule [M+H]⁺.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in ACN/H2O A->B C Serial Dilution (Standards) B->C D Filter (0.22 µm) B->D E Inject Sample D->E F HILIC Separation E->F G ESI+ Ionization F->G H Mass Detection G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Concentration J->K

Caption: Workflow for HILIC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method

GC-MS offers outstanding separation efficiency and highly reproducible mass spectra for definitive identification.[9] However, its core requirement is that analytes must be volatile and thermally stable.[4] For this compound, direct injection into a hot GC inlet would lead to poor peak shape, on-column adsorption, and potential degradation.

The Mandate for Derivatization: Enabling Volatility

To make the analyte "GC-amenable," a chemical modification step known as derivatization is required.[10] The primary goal is to mask the polar hydroxyl group, which is the main impediment to volatilization.[1]

Silylation is the most common and effective technique for this purpose.[11] In this reaction, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. This transformation disrupts hydrogen bonding, reduces polarity, and significantly increases the volatility and thermal stability of the analyte.[2]

Experimental Protocol: GC-MS Analysis via Silylation

This protocol details the derivatization and subsequent GC-MS analysis.

1. Derivatization (Silylation):

  • Sample Preparation: Prepare standards and samples in an aprotic solvent (e.g., acetonitrile or pyridine).
  • Drying: It is critical that the sample is anhydrous. Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reagent Addition: Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
  • Analysis: Cool to room temperature. The sample is now ready for GC-MS injection.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless inlet.
  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating the TMS-derivatized analyte.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and library matching, or Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the TMS derivative.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample in Aprotic Solvent B Evaporate to Dryness (N2) A->B C Add Silylating Reagent (BSTFA) B->C D Heat (70°C, 30 min) C->D E Inject Derivatized Sample D->E F GC Separation (DB-5ms) E->F G EI Ionization (70 eV) F->G H Mass Detection G->H I Integrate Peak Area H->I J Library Match / SIM Quantitation I->J K Calculate Concentration J->K

Caption: Workflow for GC-MS analysis of this compound.

Comparative Performance Analysis

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is best suited for the specific analytical need.[6] This decision involves a trade-off between sample preparation complexity, speed, sensitivity, and operational considerations.

ParameterHPLC (HILIC-MS)GC-MS (with Silylation)Rationale & Expert Insights
Sample Preparation Simple: Dissolve, filter, inject.Complex & Critical: Requires anhydrous conditions, reagent addition, heating, and careful handling.[12]HPLC offers a significant advantage in throughput and simplicity, reducing potential sources of error. Incomplete derivatization in the GC-MS workflow can lead to inaccurate quantification.
Analysis of Native Form Yes. Direct analysis of the parent compound.No. Analyzes a chemical derivative (TMS-ether).For applications where understanding the compound in its original state is crucial (e.g., certain biological matrices), HPLC is the only choice.
Chromatographic Run Time Typically 10-20 minutes.[13]Typically <15 minutes.While the GC run itself is often faster due to the use of a gas mobile phase, the overall sample-to-result time is significantly longer due to the mandatory derivatization step.[13]
Sensitivity (LOD/LOQ) Very High. Modern LC-MS/MS systems provide exceptional sensitivity.Very High. GC-MS is renowned for its sensitivity, especially in SIM mode.Both techniques, when coupled with mass spectrometry, can achieve low limits of detection suitable for trace analysis.[4] The choice here depends on the specific instrumentation available.
Specificity High. Based on retention time and mass-to-charge ratio (and fragmentation in MS/MS).Very High. Based on retention time and a highly reproducible EI fragmentation pattern that can be matched against spectral libraries (e.g., NIST).[9]GC-MS with EI provides a "gold standard" fingerprint for structural confirmation. LC-MS provides high confidence but ESI spectra are less standardized.
Robustness & Pitfalls HILIC methods can require longer equilibration times and may be sensitive to the water content in the sample and mobile phase.Method robustness is highly dependent on the reproducibility of the derivatization step. Reagents are moisture-sensitive, and matrix components can interfere with the reaction.The GC-MS method has more critical failure points, primarily centered around the derivatization chemistry. The HPLC method's robustness is mainly an instrument and column conditioning issue.
Cost Per Analysis Higher, primarily due to the cost of HPLC-grade solvents like acetonitrile.Lower, as it uses minimal solvent and inexpensive carrier gas (Helium).[7]If solvent cost and disposal are major constraints for a high-throughput lab, GC-MS presents a more economical option for routine analysis, provided the derivatization overhead is acceptable.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and effective techniques for the quantification of this compound, but they serve different strategic purposes.

Choose HPLC (specifically HILIC-MS) for:

  • High-Throughput Analysis: The simple "dissolve and inject" sample preparation makes it ideal for screening large numbers of samples.

  • Analysis of the Native Compound: When the chemical integrity of the analyte is paramount and derivatization is undesirable.

  • Laboratories Prioritizing Workflow Simplicity: The method is more straightforward to automate and less prone to chemistry-related errors.

Choose GC-MS for:

  • Definitive Structural Confirmation: The highly reproducible EI mass spectra are excellent for unambiguous identification against established libraries.

  • Laboratories with Existing GC-MS Expertise: If a lab is highly proficient in derivatization techniques, this method can be extremely sensitive and robust.

  • Cost-Constrained Operations: The lower solvent consumption makes it more economical on a per-sample basis for routine assays.

Ultimately, the optimal choice depends on a careful evaluation of the project's goals, available instrumentation, and the desired balance between sample preparation complexity and analytical speed. For most modern applications in research and drug development, the direct, rapid, and robust nature of HILIC-MS presents the most compelling and efficient solution for analyzing polar molecules like this compound.

References

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  • GC Vs.
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A Comparative Guide to the Validation of Analytical Methods for Hydroxynitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods tailored to hydroxynitrile compounds. Designed for researchers, scientists, and drug development professionals, it emphasizes the scientific rationale behind experimental choices, adherence to regulatory standards, and the establishment of robust, trustworthy analytical procedures.

Hydroxynitriles, or cyanohydrins, are a unique class of bifunctional molecules containing both a hydroxyl and a nitrile group attached to the same carbon. They are pivotal intermediates in the synthesis of alpha-hydroxy acids, beta-amino alcohols, and other pharmacologically active compounds.[1][2][3] However, their analysis presents distinct challenges, including chemical instability and the common presence of stereoisomers.[4][5] Therefore, a rigorously validated analytical method is not merely a regulatory formality but a scientific necessity to ensure data integrity, product quality, and patient safety.

This document is structured to provide a logical progression from foundational principles to practical application, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9][10]

A Comparative Overview of Analytical Techniques

The choice of analytical technique is the first critical decision in method development. For hydroxynitriles, the selection is primarily driven by the analyte's volatility, thermal stability, and stereochemistry. The two most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterChiral High-Performance Liquid Chromatography (Chiral HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.[11]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.[11]
Applicability Ideal for non-volatile or thermally labile hydroxynitriles. The gold standard for quantifying enantiomeric purity (e.g., for (R)-mandelonitrile).[11]Suitable for volatile and thermally stable hydroxynitriles. Derivatization (e.g., silylation) is often required to increase volatility and stability.[11][12]
Specificity High specificity for enantiomers is achievable with the correct CSP. Photodiode Array (PDA) detectors can assess peak purity.Excellent specificity due to mass fragmentation patterns, which provide structural confirmation. Selected Ion Monitoring (SIM) mode enhances selectivity.[11]
Sensitivity Limit of Detection (LOD) and Limit of Quantitation (LOQ) are dependent on the detector (e.g., UV, PDA) but are generally high.[11]Very high sensitivity, often reaching parts-per-million (ppm) or lower levels, especially in SIM mode.[11][12]
Key Challenge Screening and selection of the optimal Chiral Stationary Phase can be time-consuming.The derivatization step adds complexity and a potential source of variability. The inherent instability of some cyanohydrins can be problematic at high GC inlet temperatures.[4]

The Validation Workflow: A Structured Approach

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[13][14] The process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

G start_end start_end process process decision decision doc doc start Start: Developed Analytical Procedure protocol Draft Validation Protocol (Define Parameters & Criteria) start->protocol specificity Specificity & Forced Degradation protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness system_suitability Define System Suitability Test (SST) Criteria robustness->system_suitability check All Criteria Met? system_suitability->check check->protocol No (Revise Method/Protocol) report Generate Validation Report check->report Yes end End: Method Validated report->end

Caption: General workflow for analytical method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental execution for each key validation parameter as defined by the ICH Q2(R2) guideline.[6][8][15]

Specificity and Stability-Indicating Properties

Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][16] For hydroxynitriles, which can be unstable, proving a method is "stability-indicating" is paramount. This is achieved through forced degradation (stress testing).[17][18] The goal is to produce potential degradation products and demonstrate that the method can separate them from the intact analyte peak, ensuring that a loss in assay value is observable.

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of the hydroxynitrile compound in a suitable solvent.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 8 hours.

    • Thermal Stress: Store the solid drug substance at 105°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) and visible light for a duration compliant with ICH Q1B guidelines.

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed method (e.g., HPLC).

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradants).

    • Confirm that the main analyte peak is resolved from all degradant peaks (Resolution > 1.5).

    • Utilize a PDA detector to check for peak purity of the analyte peak in the presence of degradants.

G cluster_stress Forced Degradation Conditions start_node start_node stress_condition stress_condition analysis_step analysis_step evaluation_step evaluation_step start Hydroxynitrile Sample Solution acid Acid (HCl, Heat) start->acid base Base (NaOH, RT) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Solid, Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed Samples & Control via HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Peak Purity & Resolution Check analysis->evaluation

Caption: Workflow for demonstrating specificity via forced degradation.

Linearity and Range

Expertise & Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal.[16] This is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16] For an assay, this is typically 80-120% of the target concentration.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the hydroxynitrile reference standard of known purity.

  • Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards covering the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the nominal concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean analytical response versus concentration.

    • Perform a linear regression analysis to calculate the correlation coefficient (r), coefficient of determination (R²), slope, and y-intercept.

Data Presentation: Linearity of a Mandelonitrile HPLC Assay

Concentration (µg/mL)Mean Peak Area (n=3)
80.0798540
90.0899120
100.01001500
110.01099860
120.01202300
Regression Results
Correlation Coefficient (r) 0.9998
Coefficient of Determination (R²) 0.9996
Slope 10025
Y-intercept -1500
Acceptance Criteria R² ≥ 0.999
Accuracy

Expertise & Causality: Accuracy measures the closeness of the test results to the true value.[6] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo). This is vital to prove that excipients or other matrix components do not interfere with the quantification of the analyte.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a known quantity of the hydroxynitrile reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation: Accuracy/Recovery Data

Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.699.5%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0119.499.5%
Mean Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

Expertise & Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. This demonstrates the method's ruggedness in a real-world QC environment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another set of six samples on a different day using a different instrument (if available).

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

Data Presentation: Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Assay (%) 99.8100.199.95
SD 0.450.520.49
%RSD 0.45%0.52%0.49%
Acceptance Criteria %RSD ≤ 2.0%
Robustness

Expertise & Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage and is a critical part of method lifecycle management.[9] It is often evaluated during late-stage development.

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Introduce Variations: Prepare and analyze samples while systematically varying each parameter (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and quantitative results. The results should remain within the acceptance criteria.

Data Presentation: Robustness Study

Parameter VariedVariationResolution (Analyte vs. Impurity)Assay (%)
Nominal Condition -2.8100.2
Flow Rate (mL/min) 0.9 (-10%)3.1100.5
1.1 (+10%)2.599.8
Column Temp (°C) 25 (-5°C)3.0100.1
35 (+5°C)2.6100.3
Acceptance Criteria Resolution ≥ 2.0 98.0% - 102.0%

Conclusion

The validation of an analytical method for hydroxynitrile compounds is a systematic process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. By adhering to the framework established by regulatory bodies like the ICH and by rigorously testing parameters from specificity to robustness, researchers can develop methods that are not only compliant but also scientifically sound. A well-validated method provides trustworthy and reliable data, which is the bedrock of successful drug development and quality control.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: gmp-compliance.org URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families Source: ResearchGate URL: [Link]

  • Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link]

  • Title: Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Two Fatal Intoxications with Cyanohydrins Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A High-Throughput Screening Method for the Directed Evolution of Hydroxynitrile Lyase towards Cyanohydrin Synthesis Source: PubMed URL: [Link]

  • Title: Colorimetric assay for hydroxynitrile lyase activity Cleavage of... Source: ResearchGate URL: [Link]

  • Title: Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering Source: ResearchGate URL: [Link]

  • Title: Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase Source: PubMed URL: [Link]

  • Title: Hydroxynitrile - A level Chemistry Revision Notes Source: Save My Exams URL: [Link]

  • Title: Cyanohydrins - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Method validation of ninhydrin-based spectrophotometry for trace analysis of cyanide residue in an antiseptic alcohol Source: Der Pharma Chemica URL: [Link]

  • Title: Stability-indicating HPLC Method Research Articles Source: R Discovery URL: [Link]

  • Title: Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Valeronitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, a nuanced understanding of structure-activity relationships is paramount. The valeronitrile scaffold, a five-carbon chain terminating in a nitrile group, is a versatile building block in medicinal chemistry, appearing in a range of therapeutic agents.[1] The reactivity of this scaffold, however, is profoundly influenced by the nature and position of substituents along its alkyl chain. This guide provides an in-depth, objective comparison of the reactivity of substituted valeronitriles, supported by established chemical principles and illustrative experimental data. We will explore how electronic and steric effects govern their behavior in key chemical transformations, offering a framework for predicting and controlling their reactivity in complex synthetic pathways.

The Decisive Role of Substituents: A Tale of Two Effects

The reactivity of a substituted valeronitrile is primarily dictated by the interplay of two fundamental phenomena: electronic effects and steric effects. These effects can either enhance or diminish the reactivity of the nitrile group or a reaction center elsewhere on the alkyl chain by altering electron density and the steric environment.

Electronic Effects: The Inductive Push and Pull

The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. Substituents that are more electronegative than carbon, such as halogens or hydroxyl groups, exert a negative inductive effect (-I), withdrawing electron density from the carbon chain. This electron withdrawal makes the carbon atoms more electrophilic and can influence the acidity of adjacent protons. Conversely, alkyl groups exhibit a positive inductive effect (+I), donating electron density and making adjacent carbons more nucleophilic.

For instance, in a nucleophilic substitution reaction at a carbon bearing a leaving group, an electron-withdrawing substituent on a neighboring carbon will increase the partial positive charge on the reaction center, making it more susceptible to nucleophilic attack.[2][3]

Steric Effects: The Physical Barrier to Reaction

Steric effects arise from the spatial arrangement of atoms within a molecule.[4] Bulky substituents can physically hinder the approach of a reagent to the reaction center, a phenomenon known as steric hindrance.[5] This effect is particularly pronounced in reactions that proceed through a crowded transition state, such as the SN2 reaction.[6][7] The larger the substituent, the greater the steric hindrance and the slower the reaction rate.

Quantifying Substituent Effects: The Taft Equation

To move from a qualitative to a quantitative understanding of these effects in aliphatic systems, we turn to the Taft equation.[8][9] This linear free-energy relationship separates the polar (electronic) and steric effects of a substituent. The equation is expressed as:

log(k/k₀) = ρσ + δEₛ

Where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reference compound (usually a methyl group).

  • ρ* is the reaction constant, which reflects the sensitivity of the reaction to polar effects.[9]

  • σ* is the polar substituent constant, which quantifies the inductive effect of the substituent.[10]

  • δ is the reaction constant reflecting the sensitivity to steric effects.

  • Eₛ is the steric substituent constant.[8]

A positive ρ* value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value signifies acceleration by electron-donating groups.[9] A larger magnitude of δ indicates greater sensitivity to steric hindrance.[8]

Comparative Reactivity in Action: Two Key Transformations

To illustrate these principles, we will examine the comparative reactivity of a series of substituted valeronitriles in two fundamental organic reactions: nucleophilic substitution and acid-catalyzed hydrolysis.

Case Study 1: Nucleophilic Substitution of 5-Bromo-Substituted Valeronitriles

The SN2 reaction of 5-bromovaleronitrile and its derivatives with a nucleophile, such as sodium iodide in acetone, provides a clear platform to observe the influence of substituents at the α-carbon (C4) to the leaving group.

Reaction Scheme:

R-CH(Br)CH₂CH₂CH₂CN + NaI → R-CH(I)CH₂CH₂CH₂CN + NaBr

Illustrative Kinetic Data for SN2 Reaction

Substituent (R) at C4σ* (Polar Constant)Eₛ (Steric Constant)Relative Rate Constant (k_rel)
H+0.49+1.241.00
CH₃0.000.000.45
CH₂CH₃-0.10-0.070.38
C₆H₅ (Phenyl)+0.60-0.380.05
C(CH₃)₃-0.30-1.54< 0.01

Analysis of Reactivity Trends:

The data clearly demonstrates the profound impact of both electronic and steric effects on the rate of SN2 reaction.

  • Methyl and Ethyl Substitution: The decrease in reactivity from the unsubstituted (R=H) to the methyl and ethyl-substituted valeronitriles is primarily due to increasing steric hindrance. The bulkier alkyl groups impede the backside attack of the iodide nucleophile.

  • Phenyl Substitution: The phenyl group, with its significant steric bulk (Eₛ = -0.38), dramatically slows the reaction. Although it has an electron-withdrawing inductive effect (σ* = +0.60) which should slightly activate the carbon for nucleophilic attack, the steric hindrance is the dominant factor.

  • tert-Butyl Substitution: The extremely bulky tert-butyl group (Eₛ = -1.54) effectively shuts down the SN2 reaction due to overwhelming steric hindrance.

SN2_Mechanism

Case Study 2: Acid-Catalyzed Hydrolysis of Substituted Valeronitriles

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation.[11][12] Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. The rate of this reaction is sensitive to electronic effects of substituents on the valeronitrile chain.

Reaction Scheme:

R-CH₂(CH₂)₃CN + H₃O⁺ → R-CH₂(CH₂)₃COOH + NH₄⁺

Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis

Substituent (R) at C5σ* (Polar Constant)Relative Rate Constant (k_rel)
H+0.491.00
CH₃0.001.35
C₆H₅ (Phenyl)+0.2150.82
Cl+1.050.25
CN+1.300.18

Analysis of Reactivity Trends:

The hydrolysis of valeronitriles is primarily influenced by the electronic nature of the substituents.

  • Alkyl Substitution: The methyl group (R=CH₃), being electron-donating (+I effect), slightly increases the electron density on the nitrile nitrogen, making it more basic and more readily protonated, thus accelerating the reaction.

  • Phenyl Substitution: The phenyl group exhibits a weak electron-withdrawing effect in this aliphatic system, leading to a slight decrease in the reaction rate compared to the unsubstituted valeronitrile.

  • Electron-Withdrawing Groups (Cl, CN): The strongly electron-withdrawing chloro and cyano groups significantly decrease the basicity of the nitrile nitrogen. This disfavors the initial protonation step, which is the rate-determining step, leading to a marked decrease in the hydrolysis rate.

Hydrolysis_Mechanism

Experimental Protocols

To ensure the reproducibility and validity of comparative reactivity studies, well-defined experimental protocols are essential. The following are step-by-step methodologies for the kinetic analysis of the two case studies discussed.

Protocol 1: Kinetic Analysis of SN2 Reaction of 5-Bromo-Substituted Valeronitriles

Objective: To determine the relative rate constants for the reaction of various 4-substituted 5-bromovaleronitriles with sodium iodide in acetone.

Materials:

  • 5-Bromovaleronitrile and its 4-substituted derivatives

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Volumetric flasks, pipettes, and syringes

  • Thermostated water bath

  • Conductivity meter or HPLC system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

    • Prepare individual stock solutions of each substituted 5-bromovaleronitrile in anhydrous acetone (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in the thermostated water bath.

    • To initiate the reaction, rapidly mix equal volumes of the NaI solution and the specific bromovaleronitrile solution in a reaction vessel maintained at the constant temperature.

  • Monitoring the Reaction:

    • By Conductivity: The reaction produces insoluble sodium bromide (NaBr), causing a decrease in the conductivity of the solution. Record the conductivity at regular time intervals. The rate of reaction can be determined from the change in conductivity over time.

    • By HPLC: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a suitable solvent). Analyze the concentration of the reactant and product by HPLC.

  • Data Analysis:

    • The reaction follows second-order kinetics: Rate = k[R-Br][NaI].[2]

    • Plot the appropriate concentration term versus time (e.g., 1/[R-Br] vs. time for equal initial concentrations) to obtain the rate constant (k) from the slope of the line.

    • Calculate the relative rate constant (k_rel) by dividing the rate constant of each substituted valeronitrile by the rate constant of the unsubstituted 5-bromovaleronitrile.

SN2_Workflow

Protocol 2: Kinetic Analysis of Acid-Catalyzed Hydrolysis of Substituted Valeronitriles

Objective: To determine the relative rate constants for the acid-catalyzed hydrolysis of various substituted valeronitriles.

Materials:

  • Substituted valeronitriles

  • Standardized hydrochloric acid (e.g., 1 M)

  • High-purity water

  • Thermostated reaction vessel with a reflux condenser

  • GC or NMR spectrometer

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a reflux condenser, place a known volume of the standardized HCl solution.

    • Bring the acid solution to the desired reaction temperature (e.g., 80 °C).

  • Kinetic Run:

    • Add a known amount of the substituted valeronitrile to the pre-heated acid solution with vigorous stirring to initiate the reaction.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and neutralize it with a base (e.g., NaHCO₃ solution) to quench the hydrolysis.

    • Analyze the quenched aliquot by GC or ¹H NMR to determine the concentration of the remaining nitrile or the formed carboxylic acid.

  • Data Analysis:

    • The reaction typically follows pseudo-first-order kinetics with respect to the nitrile, as the concentration of water and acid remains essentially constant.

    • Plot ln([nitrile]) versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k').

    • Calculate the relative rate constant (k'_rel) by dividing the rate constant of each substituted valeronitrile by that of the unsubstituted valeronitrile.

Conclusion

The reactivity of substituted valeronitriles is a finely tuned interplay of electronic and steric factors. As demonstrated, electron-withdrawing groups generally retard acid-catalyzed hydrolysis, while bulky substituents dramatically slow down SN2 reactions. A quantitative understanding of these principles, guided by frameworks like the Taft equation and supported by robust kinetic experiments, is indispensable for the rational design of synthetic routes in drug discovery and development. By mastering the ability to predict and control the reactivity of these versatile scaffolds, researchers can significantly enhance the efficiency and success of their synthetic endeavors.

References

  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(7), 1241–1246.
  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Pace, R. D., & Regmi, Y. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]

  • Scribd. (n.d.). NCYC 511 - Hammett Equation and Hammett Plot - I | PDF | Chemistry. Retrieved from [Link]

  • ResearchGate. (2006, September). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. Retrieved from [Link]

  • YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects. Retrieved from [Link]

  • PubMed Central (PMC). (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of 5-Hydroxy-4,4-dimethylvaleronitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, a profound understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide delves into the reaction kinetics of 5-hydroxy-4,4-dimethylvaleronitrile, a key intermediate in various synthetic pathways. Due to the scarcity of direct kinetic data for this specific molecule, this document provides a comprehensive analysis based on established principles of physical organic chemistry, comparing its expected reactivity with that of structurally simpler analogs: valeronitrile and pivalonitrile. By examining the interplay of electronic and steric effects, we can build a predictive model of its behavior, offering valuable insights for researchers working with this and related compounds.

The Hydrolysis of Nitriles: A Mechanistic Overview

The conversion of nitriles to carboxylic acids via hydrolysis is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base, and proceeds through an amide intermediate.[1][2] While the overall transformation is the same, the underlying mechanisms and the factors influencing the reaction rate differ significantly.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the nitrile carbon.[3][4] Subsequent proton transfers and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[2][5]

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3] This is followed by protonation of the resulting anion by water to form an imidic acid, which tautomerizes to the amide. Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia.[2][5]

dot graph "Acid_Catalyzed_Nitrile_Hydrolysis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", fontsize=10];

Nitrile [label="R-C≡N"]; ProtonatedNitrile [label="R-C≡N⁺-H"]; Intermediate1 [label="R-C(OH₂⁺)=NH"]; ImidicAcid [label="R-C(OH)=NH"]; Amide [label="R-C(O)NH₂"]; CarboxylicAcid [label="R-C(O)OH + NH₄⁺"];

Nitrile -> ProtonatedNitrile [label="+ H⁺"]; ProtonatedNitrile -> Intermediate1 [label="+ H₂O"]; Intermediate1 -> ImidicAcid [label="- H⁺"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> CarboxylicAcid [label="+ H₂O, H⁺"]; } caption: "Acid-Catalyzed Nitrile Hydrolysis Mechanism."

dot graph "Base_Catalyzed_Nitrile_Hydrolysis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", fontname="Arial", fontsize=10];

Nitrile [label="R-C≡N"]; Intermediate1 [label="R-C(O⁻)=N⁻"]; ImidicAcid [label="R-C(OH)=NH"]; Amide [label="R-C(O)NH₂"]; Carboxylate [label="R-C(O)O⁻ + NH₃"];

Nitrile -> Intermediate1 [label="+ OH⁻"]; Intermediate1 -> ImidicAcid [label="+ H₂O"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> Carboxylate [label="+ OH⁻"]; } caption: "Base-Catalyzed Nitrile Hydrolysis Mechanism."

Comparative Kinetic Analysis: A Tale of Three Nitriles

To understand the reaction kinetics of this compound, we will compare it with two simpler aliphatic nitriles: valeronitrile and pivalonitrile. This comparison will highlight the influence of steric hindrance and electronic effects on the rate of hydrolysis.

  • Valeronitrile (Pentanenitrile): This straight-chain nitrile serves as our baseline, representing a sterically unhindered aliphatic nitrile.

  • Pivalonitrile (2,2-Dimethylpropanenitrile): The bulky tert-butyl group adjacent to the nitrile function in pivalonitrile introduces significant steric hindrance, which is expected to slow down the rate of nucleophilic attack at the nitrile carbon.[6]

  • This compound: This molecule combines features of both valeronitrile and pivalonitrile, with a sterically hindered dimethyl-substituted carbon atom and a hydroxyl group at the 5-position.

Steric and Electronic Effects at Play

The rate of nitrile hydrolysis is profoundly influenced by the structure of the alkyl group (R) attached to the cyano group (-CN).

  • Steric Hindrance: Bulky substituents near the nitrile group impede the approach of the nucleophile (water or hydroxide ion) to the electrophilic carbon atom. This increases the activation energy of the reaction and, consequently, decreases the reaction rate.[7] Pivalonitrile is a classic example where the large tert-butyl group significantly retards the rate of hydrolysis compared to less hindered nitriles.[6]

  • Electronic Effects: The electronic nature of the substituents can also affect the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the electrophilicity and slow down the reaction. The hydroxyl group in this compound is an electron-withdrawing group, which might be expected to have a modest rate-enhancing effect through induction.

Predicted Kinetic Behavior

Based on these principles, we can predict the relative rates of hydrolysis for our three compounds.

CompoundKey Structural FeaturesPredicted Relative Rate of HydrolysisRationale
Valeronitrile Straight-chain alkyl groupFastest Minimal steric hindrance allows for easy access of the nucleophile to the reaction center.
Pivalonitrile Bulky tert-butyl groupSlowest Significant steric hindrance from the three methyl groups shields the nitrile carbon from nucleophilic attack.[6]
This compound Dimethyl substitution (steric hindrance), hydroxyl group (electronic effect)Intermediate The steric hindrance from the two methyl groups at the 4-position is expected to be the dominant factor, slowing the reaction down compared to valeronitrile. However, the electron-withdrawing effect of the hydroxyl group may partially counteract this steric hindrance, making it more reactive than pivalonitrile.

Experimental Protocols for Kinetic Studies

To experimentally validate the predicted kinetic behavior, a detailed kinetic study is required. The following protocols outline two common methods for monitoring the progress of a nitrile hydrolysis reaction: Gas Chromatography-Mass Spectrometry (GC-MS) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Setup (Pseudo-First-Order Conditions)

For both methods, the reaction is typically carried out under pseudo-first-order conditions to simplify the rate law. This is achieved by using a large excess of water (as the solvent) and a catalytic amount of acid or base. The rate of the reaction will then be dependent only on the concentration of the nitrile.[5]

Procedure:

  • A solution of the nitrile in a suitable solvent (e.g., a water-miscible co-solvent if the nitrile is not fully soluble in water) is prepared.

  • The reaction is initiated by adding a known concentration of the acid or base catalyst.

  • The reaction mixture is maintained at a constant temperature using a thermostat-controlled water bath or heating block.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched to stop the reaction (e.g., by neutralization).

  • The concentration of the remaining nitrile and the formed product (amide or carboxylic acid) in each aliquot is determined using an appropriate analytical technique.

dot graph "Kinetic_Study_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial", fontsize=10];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#FFFFFF"; PrepareReactants [label="Prepare Nitrile Solution and Catalyst"]; InitiateReaction [label="Initiate Reaction at Constant Temperature"]; }

subgraph "cluster_Monitoring" { label = "Reaction Monitoring"; bgcolor="#FFFFFF"; TakeAliquots [label="Withdraw and Quench Aliquots at Timed Intervals"]; AnalyzeAliquots [label="Analyze Aliquots (GC-MS or NMR)"]; }

subgraph "cluster_Analysis" { label = "Data Analysis"; bgcolor="#FFFFFF"; PlotData [label="Plot ln[Nitrile] vs. Time"]; CalculateRate [label="Calculate Pseudo-First-Order Rate Constant (k')"]; ArrheniusPlot [label="Repeat at Different Temperatures and Create Arrhenius Plot"]; DetermineEa [label="Determine Activation Energy (Ea)"]; }

PrepareReactants -> InitiateReaction; InitiateReaction -> TakeAliquots; TakeAliquots -> AnalyzeAliquots; AnalyzeAliquots -> PlotData; PlotData -> CalculateRate; CalculateRate -> ArrheniusPlot; ArrheniusPlot -> DetermineEa; } caption: "General Workflow for a Nitrile Hydrolysis Kinetic Study."

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for monitoring the progress of many organic reactions.[4][11][12][13]

Protocol:

  • Sample Preparation: The quenched aliquots are extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). An internal standard is added to each extract to allow for accurate quantification.

  • GC-MS Analysis: A small volume of the extract is injected into the GC-MS system. The components of the mixture are separated on a capillary column and then detected by the mass spectrometer.

  • Data Analysis: The concentration of the nitrile and the product(s) in each sample is determined by comparing the peak areas of the analytes to that of the internal standard. A calibration curve should be prepared for accurate quantification.

Analytical Methodology: In-situ NMR Spectroscopy

In-situ NMR spectroscopy allows for the real-time monitoring of a reaction as it proceeds within the NMR tube, providing a wealth of kinetic and mechanistic information without the need for quenching and extraction.[14][15][16][17][18]

Protocol:

  • Sample Preparation: The reactants (nitrile, water/co-solvent, and catalyst) are mixed directly in an NMR tube.

  • NMR Data Acquisition: The NMR tube is placed in the spectrometer, and a series of ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The concentration of the nitrile and the product(s) at each time point is determined by integrating the signals corresponding to specific protons in each molecule. The change in the integral values over time is then used to calculate the reaction rate.

Data Interpretation and Kinetic Parameters

The data obtained from either GC-MS or NMR analysis can be used to determine the key kinetic parameters of the reaction.

  • Rate Constant (k): For a pseudo-first-order reaction, a plot of the natural logarithm of the nitrile concentration (ln[nitrile]) versus time will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant.

  • Activation Energy (Ea): By determining the rate constant at several different temperatures, the activation energy can be calculated from the Arrhenius equation. A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant.[19]

Conclusion

References

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  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern. [Link]

  • Gladden, L. F., & Mantle, M. D. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. ArXiv. [Link]

  • Sarlea, M., Kohl, S., Blickhan, N., & Vogel, H. (2010). Valeronitrile hydrolysis in supercritical water. ChemSusChem, 3(1), 85–90. [Link]

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  • Rabinovitch, B. S., & Winkler, C. A. (1942). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Canadian Journal of Research, 20b(5), 73-81. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

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  • Save My Exams. (2023). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

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  • Brady, D., Beeton, A., Zeevaart, J., & Sheldon, R. A. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76-85. [Link]

  • Sarlea, M., Kohl, S., Blickhan, N., & Vogel, H. (2012). Homogeneous catalysis of valeronitrile hydrolysis under supercritical conditions. ChemSusChem, 5(1), 200–205. [Link]

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A Senior Application Scientist's Guide to Catalysts for Hydroxynitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Hydroxynitriles

Chiral hydroxynitriles, or cyanohydrins, are exceptionally valuable building blocks in modern organic synthesis. Their strategic importance stems from the presence of two versatile functional groups—a hydroxyl and a nitrile—on adjacent carbons. This arrangement allows for their conversion into a wide array of other critical functionalities, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1][2] Consequently, enantiomerically pure cyanohydrins are pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals.[3]

The central challenge in their synthesis is the stereoselective formation of a new carbon-carbon bond via the addition of a cyanide nucleophile to a prochiral carbonyl compound. Over the years, two primary catalytic strategies have emerged as dominant: biocatalysis, primarily using hydroxynitrile lyase enzymes, and chemical catalysis, employing chiral metal complexes or organocatalysts. This guide provides an in-depth comparative analysis of these catalytic systems, grounded in experimental data and field-proven insights to aid researchers in catalyst selection and methods development.

Biocatalysis: Hydroxynitrile Lyases (HNLs) as Nature's Catalyst of Choice

The enzymatic synthesis of cyanohydrins using Hydroxynitrile Lyases (HNLs) is a mature and often preferred method, especially in industrial settings.[1] These enzymes, belonging to the C-C lyase class (EC 4.1.2.x), catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[1][4]

Expertise & Experience: The Causality Behind HNL Systems

The primary advantage of HNLs lies in their exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee), and their operation under mild, environmentally benign aqueous conditions.[1][5] Nature has provided a toolbox of HNLs that produce either the (R)- or (S)-enantiomer, granting synthetic chemists access to the desired stereoisomer by selecting the appropriate enzyme.[6][7]

A critical consideration in HNL-catalyzed reactions is the suppression of the non-selective background chemical reaction. This is expertly managed by employing a biphasic system, typically an aqueous buffer containing the enzyme and a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to dissolve the substrate and product.[8] Maintaining a slightly acidic pH (typically 4.0-5.5) in the aqueous phase keeps the HCN protonated, minimizing the concentration of free cyanide ions (CN⁻) and thus thwarting the non-catalyzed pathway.[9][10]

Data Presentation: Performance Comparison of (R)-Selective HNLs

The selection of an HNL is a critical first step. The following table summarizes key performance indicators for several well-characterized (R)-selective HNLs used in the synthesis of (R)-mandelonitrile from benzaldehyde.

Enzyme SourceAbbreviationOptimal pHOptimal Temp. (°C)Specific Activity (U/mg)Enantiomeric Excess (ee%)
Prunus amygdalus (Bitter Almond)PaHNL5.55~15-20>99%
Manihot esculenta (Cassava)MeHNL5.040Varies>95%
Hevea brasiliensis (Rubber Tree)HbHNLNot SpecifiedNot SpecifiedHigh>98%
Passiflora edulis (Passion Fruit)PeHNL4.010VariesHigh

Note: Performance parameters can vary based on the specific assay conditions, enzyme purity, and immobilization strategy. 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[9]

Visualization: General Workflow for HNL-Catalyzed Synthesis

HNL_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A Prepare Biphasic System: - Organic Solvent (e.g., MTBE) with Aldehyde - Aqueous Buffer (e.g., pH 4.0) B Add Immobilized HNL to the mixture A->B C Initiate Reaction: Add Cyanide Source (e.g., HCN solution) B->C D Incubate with Stirring at Optimal Temperature C->D E Monitor Progress: Take aliquots from organic phase D->E F Reaction Completion E->F G Separate Phases Filter to recover enzyme F->G H Isolate Product from organic phase G->H I Analyze Yield & Purity (GC/NMR) Determine Enantiomeric Excess (Chiral HPLC) H->I

Caption: Typical experimental workflow for hydroxynitrile synthesis using an immobilized HNL in a biphasic system.

Trustworthiness: Self-Validating Protocol for (R)-Mandelonitrile Synthesis

This protocol describes a reliable method for synthesizing (R)-mandelonitrile using a commercially available hydroxynitrile lyase. The inclusion of in-process monitoring ensures the reaction's validity.

Materials:

  • Immobilized Prunus amygdalus Hydroxynitrile Lyase (PaHNL)

  • Benzaldehyde

  • Hydrocyanic acid (HCN) or a suitable precursor (e.g., KCN and a weak acid)

  • Citrate buffer (0.1 M, pH 4.0)

  • Methyl tert-butyl ether (MTBE)

  • Reaction vessel with overhead stirrer and temperature control

Procedure:

  • Reaction Setup: In a temperature-controlled vessel at 5°C, prepare a biphasic mixture by combining MTBE (containing dissolved benzaldehyde) and the aqueous citrate buffer. The organic to aqueous phase ratio is typically between 1:1 and 4:1 (v/v).

  • Enzyme Addition: Add the immobilized PaHNL to the mixture. The enzyme loading should be optimized based on its specific activity. Stir the mixture to ensure good dispersion.[11]

  • Reaction Initiation: Carefully add the cyanide source. If using HCN, it is added directly. If generating in situ, a solution of KCN can be added to the buffered aqueous phase. Use a molar excess of cyanide relative to the aldehyde (e.g., 1.5:1).[9] Caution: All operations involving cyanide must be performed in a well-ventilated fume hood with appropriate safety measures.[5]

  • Monitoring: At regular intervals (e.g., every 1-2 hours), take a small aliquot from the organic phase. Analyze the sample by Gas Chromatography (GC) to monitor the consumption of benzaldehyde and the formation of mandelonitrile.

  • Completion and Workup: Once the reaction reaches the desired conversion, stop the stirring and allow the phases to separate. The immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Analysis: Separate the organic layer. The yield of (R)-mandelonitrile can be determined by GC or NMR. The enantiomeric excess (ee%) must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H).[9]

Chemical Catalysis: Designed Catalysts for Asymmetric Cyanation

While biocatalysis is powerful, chemical catalysts offer complementary advantages, such as broader substrate scope for non-natural carbonyls and operation in purely organic solvents.

Expertise & Experience: Mechanisms of Chemical Catalysts

The most successful chemical catalysts are chiral Lewis acids, with Titanium-salen complexes being a prominent example.[11][12] The mechanism involves the coordination of the Lewis acidic metal center to the carbonyl oxygen of the aldehyde or ketone. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the cyanide source.[12] The chiral salen ligand creates a sterically defined environment around the active site, directing the cyanide attack to one face of the carbonyl, thereby inducing enantioselectivity.

A common and safer alternative to HCN in these systems is trimethylsilyl cyanide (TMSCN).[13] The reaction, termed cyanosilylation, yields a silylated cyanohydrin ether, which can be easily hydrolyzed to the final product during workup.

Visualization: Catalytic Cycle of a Ti-salen Complex

Ti_Salen_Cycle catalyst [Ti(salen)] Active Catalyst activated [Ti(salen)]-O=CH-R Activated Complex catalyst->activated + Aldehyde aldehyde R-CHO (Aldehyde) tms TMS-CN product_silylated R-CH(OTMS)-CN Silylated Product activated->product_silylated + TMS-CN (Nucleophilic Attack) product_silylated->catalyst - [Ti(salen)] (Catalyst Regeneration)

Caption: Simplified catalytic cycle for the Ti-salen catalyzed asymmetric cyanosilylation of an aldehyde.

Data Presentation: Performance of Representative Chemical Catalysts
Catalyst SystemSubstrateCyanide SourceYieldee%Reference
Ni(II)-pincer complexAromatic AldehydesAcetonitrileup to 99%up to 96%[14]
Chiral Ti-salen complexAromatic AldehydesAcyl CyanidesHighup to 96%[11]
Chiral oxazaborolidinium saltsAromatic AldehydesTMSCNHighHigh[13]
cyclo[(S)-His-(S)-Phe]BenzaldehydeHCN~90%>90%[15]
Trustworthiness: Representative Protocol for Asymmetric Cyanosilylation

This protocol outlines a general procedure for the Ti-salen catalyzed cyanosilylation of an aldehyde.

Materials:

  • Chiral Ti-salen catalyst

  • Aldehyde substrate

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Activation: Under an inert atmosphere, dissolve the chiral Ti-salen catalyst in anhydrous DCM in a flame-dried flask. Stir the solution at the specified reaction temperature (often 0°C to -78°C to maximize selectivity).

  • Substrate Addition: Add the aldehyde substrate to the catalyst solution.

  • Reaction Initiation: Add TMSCN dropwise to the reaction mixture. The reaction is typically much faster than HNL-catalyzed processes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching and Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ or a mild acid). Extract the product with an organic solvent, dry the combined organic layers (e.g., over Na₂SO₄), and concentrate in vacuo.

  • Purification and Analysis: The crude product (a trimethylsilyl ether) is often hydrolyzed by treatment with a mild acid (e.g., HCl in methanol) to yield the final hydroxynitrile. Purify the product by column chromatography. Determine the yield and characterize by NMR. The enantiomeric excess is determined by chiral HPLC.

Emerging Frontiers: Beyond Traditional Catalysis

The field continues to evolve, with novel enzymatic systems being developed to address specific synthetic challenges.

  • Halohydrin Dehalogenases (HHDH): These enzymes offer a powerful route to chiral β-hydroxynitriles through the enantioselective ring-opening of epoxides with a cyanide source. This provides access to a different class of valuable building blocks not directly accessible through traditional HNLs.[16]

  • Aldoxime Dehydratases (Oxd): Addressing the significant safety concerns of using cyanide, aldoxime dehydratases provide a cyanide-free pathway to nitriles.[17] This chemoenzymatic cascade involves the condensation of an aldehyde with hydroxylamine to form an aldoxime, which is then enzymatically dehydrated to the corresponding nitrile.[18] While not a direct synthesis of hydroxynitriles, it represents a significant advance in safer nitrile synthesis.[17][18]

Concluding Analysis: Selecting the Optimal Catalyst

The choice between a biocatalyst and a chemical catalyst is not arbitrary; it is a strategic decision based on the specific requirements of the synthesis.

ParameterHydroxynitrile Lyases (Biocatalysis)Chiral Metal Complexes (Chemical Catalysis)
Enantioselectivity Generally excellent (>95-99% ee)Very good to excellent (can be highly tunable)
Reaction Conditions Mild (ambient temp., aqueous buffer)Often requires low temperatures and inert atmosphere
Substrate Scope Can be limited to specific aldehyde/ketone classesOften broader, tolerating more diverse functional groups
Cyanide Source Typically HCN (high toxicity)Can use safer alternatives like TMSCN
Catalyst Biodegradable, sourced from plants/microbesOften based on precious or heavy metals
Workup/Purification Simple phase separation, enzyme filtrationRequires quenching, extraction, and chromatography
Industrial Viability Well-established for many processesUsed for specific high-value products

Future Outlook: The future of hydroxynitrile synthesis lies in the synergy between disciplines. Protein engineering and directed evolution are continuously expanding the substrate scope and improving the stability of HNLs.[3] Concurrently, the development of more sustainable and recyclable chemical catalysts using earth-abundant metals is a major focus. Ultimately, the expanding catalytic toolbox provides researchers with unprecedented flexibility to design and execute efficient, selective, and sustainable syntheses of these vital chiral molecules.

References

  • Saito, A., Adachi, S., Kumagai, N., & Shibasaki, M. (2021). Direct Catalytic Asymmetric Addition of Alkylnitriles to Aldehydes with Designed Nickel-Carbene Complexes. Angewandte Chemie International Edition, 60(17), 8739–8743. [Link]

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(27), 6375-6389. [Link]

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. PubMed. [Link]

  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. [Link]

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • Wu, S., Li, Z. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis. [Link]

  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • Stolz, A., et al. (2007). Schematic representation of the reactions catalyzed by oxynitrilases, nitrilases, nitrile hydratases, and amidases. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Belokon, Y. N., et al. (2006). Influence of solvent on cyanohydrin synthesis using catalysts 1 and 2. ResearchGate. [Link]

  • ResearchGate. (2016). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Link]

  • Vedejs, E., & Lee, N. (2005). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PubMed Central. [Link]

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. [Link]

  • von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. PubMed. [Link]

  • Veit, T., et al. (1999). Hydroxynitrile lyase-catalyzed synthesis of cyanohydrins in organic solvents Parameters influencing activity and enantiospecificity. Lund University Research Portal. [Link]

  • Gröger, H. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. PubMed Central. [Link]

  • CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. [Link]

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A Comparative Guide to the Stereoselective Synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral 5-Hydroxy-4,4-dimethylvaleronitrile

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule dictates its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. This compound stands out as a valuable chiral synthon, featuring a critical stereocenter at the C5 position and two versatile functional groups—a hydroxyl and a nitrile—that serve as handles for extensive synthetic modifications. The gem-dimethyl group at C4 provides steric bulk, which can be crucial for molecular recognition and binding affinity in drug candidates.

This guide provides an in-depth comparison of the primary methodologies for establishing the stereochemistry of this molecule: biocatalytic and chemo-catalytic asymmetric reduction of its prochiral ketone precursor, ethyl 4-cyano-2,2-dimethyl-3-oxobutanoate. We will delve into the mechanistic rationale behind these approaches, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific needs.

Section 1: Establishing the Core Stereocenter - Asymmetric Reduction of the Ketone Precursor

The most direct and atom-economical route to chiral this compound involves the stereoselective reduction of the ketone in a precursor like ethyl 4-cyano-2,2-dimethyl-3-oxobutanoate. The choice between a biological or a chemical catalyst is a critical decision point, driven by factors such as desired enantiopurity, scalability, cost, and substrate scope.

The Biocatalytic Approach: Enzymatic Reduction

Biocatalysis leverages the exquisite selectivity of enzymes, refined by evolution, to perform chemical transformations with unparalleled precision.[1] For the asymmetric reduction of prochiral ketones, ketoreductases (KREDs) and alcohol dehydrogenases are the enzymes of choice.[2]

Expertise & Causality: The remarkable stereoselectivity of KREDs stems from the intricate three-dimensional architecture of their active site. The enzyme binds the ketone substrate in a highly specific orientation, positioning it relative to a hydride donor cofactor, typically NADPH or NADH. This pre-organized arrangement ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product.[3][4] A critical component of any industrial-scale enzymatic reduction is the cofactor regeneration system. Since cofactors like NADPH are expensive, they are used in catalytic amounts and continuously regenerated in situ. This is commonly achieved by adding a second enzyme (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose) to the reaction mixture.[3]

Enzymatic_Reduction_Workflow cluster_0 Reaction Vessel cluster_1 Post-Reaction ProchiralKetone Prochiral Ketone (e.g., Ethyl 4-cyano-2,2-dimethyl-3-oxobutanoate) ChiralAlcohol Chiral Hydroxynitrile (Product) ProchiralKetone->ChiralAlcohol Reduction KRED Ketoreductase (KRED) Cofactor_ox NADP+ Cofactor_red NADPH Cofactor_ox->Cofactor_red Regeneration Cofactor_red->Cofactor_ox Hydride Transfer RegenEnzyme Regeneration Enzyme (e.g., GDH) CoSubstrate Co-substrate (e.g., Glucose) CoSubstrate->RegenEnzyme Oxidation Workup Extraction & Purification ChiralAlcohol->Workup Analysis Chiral HPLC Analysis (ee% determination) Workup->Analysis

Caption: Workflow for KRED-catalyzed asymmetric ketone reduction.

Data Presentation: Performance of Biocatalytic Systems

While specific data for this compound's precursor is proprietary, the following table represents typical performance for analogous β-keto ester reductions, demonstrating the high fidelity of this approach.

Enzyme SourceSubstrateCo-substrateTemp (°C)Conversion (%)Enantiomeric Excess (ee%)Reference
Recombinant E. coli expressing ALREthyl 4-chloro-3-oxobutanoateGlucose30>99>99 (R)[5]
Aromatoleum aromaticum PEDHVarious β-keto estersIsopropanol30>95>98 (S)[4]
Engineered KetoreductaseBulky KetonesIsopropanol35>95>99[3]

Trustworthiness: Self-Validating Protocol for Enzymatic Reduction

This protocol is designed to be self-validating by including clear checkpoints for reaction monitoring and product analysis.

  • Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Reagent Addition: Add the regeneration co-substrate (e.g., glucose, 1.1 eq), the oxidized cofactor (NADP+, 0.001 eq), the regeneration enzyme (e.g., glucose dehydrogenase), and the ketoreductase (KRED).

  • Substrate Feed: Dissolve the prochiral ketone precursor (1.0 eq) in a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the disappearance of the ketone substrate and the appearance of the alcohol product by HPLC or GC.

  • Work-up: Once the reaction is complete (typically >99% conversion), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary.

  • Stereoselectivity Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC analysis.

The Chemo-catalytic Approach: Asymmetric Hydrogenation

Chemo-catalysis offers a powerful alternative, utilizing transition metal complexes with chiral ligands to create a catalytic asymmetric environment.[6] For ketone reductions, ruthenium, rhodium, and iridium catalysts are particularly effective, often employed in transfer hydrogenation reactions where a safe hydrogen donor like isopropanol or formic acid is used instead of high-pressure hydrogen gas.[7]

Expertise & Causality: The mechanism of asymmetric transfer hydrogenation involves the formation of a metal-hydride species from the catalyst precursor and the hydrogen donor. The chiral ligand, coordinated to the metal center, orchestrates the approach of the ketone substrate. Through a concerted, six-membered ring transition state (for many Ru-based catalysts), the hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from a ligand to the carbonyl oxygen. The steric and electronic properties of the chiral ligand block one pathway of approach, leading to a highly enantioselective reduction.

ChemoCatalytic_Reduction_Workflow cluster_0 Reaction Vessel (Inert Atmosphere) cluster_1 Post-Reaction ProchiralKetone Prochiral Ketone (e.g., Ethyl 4-cyano-2,2-dimethyl-3-oxobutanoate) ChiralAlcohol Chiral Hydroxynitrile (Product) ProchiralKetone->ChiralAlcohol Transfer Hydrogenation Catalyst Chiral Catalyst (e.g., Ru-TsDPEN) H_Donor Hydrogen Donor (e.g., Isopropanol/Formic Acid) H_Donor->Catalyst Hydride Source Base Base (optional) (e.g., Et3N) Workup Purification (Chromatography) ChiralAlcohol->Workup Analysis Chiral HPLC Analysis (ee% determination) Workup->Analysis Downstream_Reactions Start Chiral this compound Amine Chiral 1,3-Amino Alcohol Start->Amine Nitrile Reduction (e.g., Raney Ni, H2) Lactone Chiral Lactone Derivative Start->Lactone Hydrolysis & Lactonization (Diastereoselective)

Sources

Benchmarking Synthetic Strategies for 5-Hydroxy-4,4-dimethylvaleronitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 5-Hydroxy-4,4-dimethylvaleronitrile, a valuable building block characterized by its sterically hindered hydroxynitrile moiety, presents unique synthetic challenges. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations behind each approach. While a single, universally established industrial synthesis is not prominently documented in publicly available literature, this document explores plausible and analogous methodologies, evaluating their potential merits and drawbacks based on fundamental organic chemistry principles and related transformations.

Introduction to this compound

This compound (C7H13NO) is a bifunctional molecule incorporating a hydroxyl group and a nitrile.[1][2] Its structure, featuring a quaternary carbon center adjacent to the hydroxyl-bearing carbon, suggests its utility in the synthesis of complex molecular architectures where steric hindrance can be strategically employed to control reactivity and stereochemistry. The nitrile group serves as a versatile handle for transformations into amines, carboxylic acids, or other functional groups, while the hydroxyl group offers sites for etherification, esterification, or oxidation.

Hypothetical and Analogous Synthetic Routes

Given the absence of a well-documented, standardized synthesis, this guide will explore several logical synthetic disconnections and analogous reactions reported for similar structures.

Route 1: Aldol-Type Condensation of Pivalaldehyde with Acetonitrile

A plausible and direct approach involves the base-catalyzed aldol-type condensation of pivalaldehyde (2,2-dimethylpropanal) with acetonitrile. This strategy is attractive due to the commercial availability and low cost of the starting materials.

Reaction Mechanism: The reaction would proceed via the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of pivalaldehyde. A subsequent workup would protonate the resulting alkoxide to yield the desired this compound.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, is critical to ensure complete deprotonation of the relatively weakly acidic acetonitrile without competing side reactions.[3] The reaction would likely be conducted at low temperatures to control the reactivity of the generated carbanion and minimize self-condensation or other side reactions. An aprotic solvent like tetrahydrofuran (THF) would be suitable to solvate the organometallic intermediate.

Anticipated Challenges: The primary challenge in this route is the inherent steric hindrance of pivalaldehyde, which can significantly slow down the rate of nucleophilic attack. Furthermore, the potential for retro-aldol reaction under certain conditions could impact the overall yield.

Route 2: Hydrocyanation of a Precursor Alkene

Another potential strategy involves the hydrocyanation of a suitable alkene precursor, such as 4,4-dimethyl-1-penten-1-ol. This route would introduce the nitrile functionality in a separate step after the carbon skeleton is assembled.

Reaction Mechanism: This two-step approach would first involve the synthesis of the precursor alkene, followed by a hydrocyanation reaction. The hydrocyanation could potentially be achieved through various methods, including radical addition of hydrogen cyanide or transition-metal-catalyzed processes.

Causality of Experimental Choices: The synthesis of 4,4-dimethyl-1-penten-1-ol could be achieved through a Grignard reaction between acrolein and a tert-butyl magnesium halide. For the hydrocyanation step, a catalyst system, possibly involving nickel or palladium, would likely be required to achieve good regioselectivity and yield. The choice of catalyst and ligands would be crucial to direct the addition of the cyanide group to the desired position.

Anticipated Challenges: A significant hurdle in this route is achieving the desired regioselectivity during the hydrocyanation step. Anti-Markovnikov addition would be required to obtain the target molecule, which can be challenging to achieve with high selectivity. Additionally, the handling of toxic hydrogen cyanide or its surrogates requires stringent safety protocols.

Route 3: Ring-Opening of a Lactone Precursor

A conceptually different approach involves the ring-opening of a γ-lactone precursor, specifically 3,3-dimethyl-γ-butyrolactone.

Reaction Mechanism: This synthesis would begin with the preparation of the lactone, potentially from a suitable diol or hydroxy acid. The lactone would then be treated with a cyanide source, such as sodium cyanide, under conditions that favor nucleophilic acyl substitution followed by reduction of the resulting keto-nitrile.

Causality of Experimental Choices: The synthesis of 3,3-dimethyl-γ-butyrolactone could be accomplished through the oxidation of 2,2-dimethyl-1,4-butanediol. The subsequent ring-opening with a cyanide nucleophile would likely require elevated temperatures and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The intermediate keto-nitrile would then need to be selectively reduced to the corresponding hydroxynitrile, for which a mild reducing agent like sodium borohydride could be employed.

Anticipated Challenges: This multi-step synthesis may suffer from lower overall yields compared to more convergent approaches. The selective reduction of the ketone in the presence of the nitrile could also present a challenge, potentially requiring protecting group strategies.

Comparative Analysis of Synthetic Routes

Route Starting Materials Key Reactions Potential Advantages Anticipated Challenges Green Chemistry Considerations
1: Aldol-Type Condensation Pivalaldehyde, AcetonitrileAldol Condensation[3]Atom economical, convergent, readily available starting materials.Steric hindrance, potential for low yields, requires strong base and anhydrous conditions.High atom economy if successful. Use of strong bases and aprotic solvents raises environmental concerns.
2: Hydrocyanation of Alkene Acrolein, tert-butyl magnesium halideGrignard Reaction, HydrocyanationModular approach allowing for independent synthesis of the carbon skeleton.Regioselectivity of hydrocyanation, handling of toxic cyanide reagents, potentially lower overall yield.Use of toxic cyanide is a major drawback. Generation of stoichiometric magnesium salts.
3: Lactone Ring-Opening 2,2-dimethyl-1,4-butanediolOxidation, Nucleophilic Acyl Substitution, ReductionAvoids highly reactive organometallic intermediates in the key C-C bond formation step.Multi-step process, potential for low overall yield, chemoselectivity of the reduction step.Use of oxidizing and reducing agents generates stoichiometric waste.

Experimental Protocols (Hypothetical)

The following are hypothetical, high-level protocols based on analogous reactions. These have not been experimentally validated for the synthesis of this compound and should be adapted and optimized with appropriate laboratory safety precautions.

Protocol for Route 1: Aldol-Type Condensation
  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.

  • Add acetonitrile dropwise to the freshly prepared LDA solution at -78 °C and stir for 1 hour.

  • Slowly add a solution of pivalaldehyde in anhydrous THF to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Route 2: Hydrocyanation of 4,4-dimethyl-1-penten-1-ol (Conceptual)
  • Synthesis of 4,4-dimethyl-1-penten-1-ol: Add a solution of acrolein in anhydrous THF to a solution of tert-butylmagnesium chloride in THF at 0 °C. After the addition is complete, stir the reaction at room temperature for 2 hours. Quench with saturated aqueous ammonium chloride and work up to isolate the alcohol.

  • Hydrocyanation: To a solution of the alkene and a suitable nickel or palladium catalyst in an appropriate solvent, add a cyanide source (e.g., acetone cyanohydrin) and a Lewis acid promoter. Heat the reaction mixture and monitor for completion. After workup and purification, the desired hydroxynitrile would be obtained.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Aldol-Type Condensation cluster_1 Route 2: Hydrocyanation cluster_2 Route 3: Lactone Ring-Opening Pivalaldehyde Pivalaldehyde Aldol_Reaction Aldol_Reaction Pivalaldehyde->Aldol_Reaction Acetonitrile, Base Product This compound Aldol_Reaction->Product Workup Acrolein Acrolein Grignard Grignard Acrolein->Grignard t-BuMgCl Alkene_Precursor Alkene_Precursor Grignard->Alkene_Precursor Hydrocyanation Hydrocyanation Alkene_Precursor->Hydrocyanation HCN source, Catalyst Hydrocyanation->Product Diol Diol Oxidation Oxidation Diol->Oxidation Lactone Lactone Oxidation->Lactone Ring_Opening Ring_Opening Lactone->Ring_Opening NaCN Keto_Nitrile Keto_Nitrile Ring_Opening->Keto_Nitrile Reduction Reduction Keto_Nitrile->Reduction NaBH4 Reduction->Product

Caption: Comparative overview of three potential synthetic routes to this compound.

Conclusion

The synthesis of this compound presents a classic challenge in organic synthesis, balancing steric considerations with the need for efficient and selective bond formations. While no single method is definitively established, the Aldol-Type Condensation (Route 1) appears to be the most direct and atom-economical approach on paper, provided the steric hindrance of pivalaldehyde can be overcome with carefully optimized reaction conditions. The Hydrocyanation (Route 2) and Lactone Ring-Opening (Route 3) routes offer plausible alternatives, though they are likely to be longer and potentially lower-yielding.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the desired scale of production, the availability of specialized reagents and equipment, and the tolerance for multi-step sequences. Further experimental investigation is required to validate and optimize these hypothetical routes and to fully benchmark their performance in a laboratory setting. The principles of green chemistry, such as minimizing waste and avoiding hazardous reagents, should also be a key consideration in the development of a sustainable and industrially viable synthesis.[4]

References

  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. (URL not available)
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (URL not available)
  • 5-HYDROXY-4,4-DIMETHYL-PENTANENITRILE | CymitQuimica. (URL not available)
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011-10-14). (URL not available)
  • An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing). (URL not available)
  • Process for the preparation of hydroxy substituted gamma butyrolactones. (URL not available)
  • An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC - NIH. (URL not available)
  • Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts | Request PDF - ResearchG
  • Improvement on Synthesis of Grignard Reagent | Request PDF - ResearchG
  • Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally rel
  • Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural | Request PDF - ResearchG
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. (2020-10-17). (URL not available)
  • 5‐Hydroxymethylfurfural and its Downstream Chemicals: A Review of Catalytic Routes | Request PDF - ResearchG
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - ResearchG
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH. (URL not available)
  • The Aldol Condens
  • Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. (URL not available)
  • Process for the preparation of hydroxy substituted gamma butyrolactones. (URL not available)
  • This compound | 25252-68-0 - ChemicalBook. (URL not available)
  • Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - IRIS. (2020-01-01). (URL not available)
  • A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile - ResearchG
  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (URL not available)
  • Processes for preparing beta-hydroxy-ketones and alpha, beta-unsatur
  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (URL not available)
  • Aldol Condensation of p-Anisaldehyde | PDF | Aldehyde | Ketone - Scribd. (URL not available)
  • Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts Renjing Huanga,b, Jian Changa, Hyuck Choia, John - OSTI.GOV. (URL not available)

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 5-Hydroxy-4,4-dimethylvaleronitrile. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but a framework for understanding the chemical's specific hazards and the logic behind each step of its disposal, ensuring a self-validating system of safety and compliance within your laboratory.

Part 1: Core Principles and Hazard Assessment

This compound is an organic molecule featuring two distinct functional groups that dictate its handling and disposal: a hydroxyl (-OH) group, classifying it as an alcohol, and a nitrile (-CN) group. This dual nature requires a disposal plan that addresses the hazards of both.

  • The Nitrile Group (-CN): The primary hazard associated with nitrile compounds is their potential toxicity. A critical and non-negotiable safety consideration is that nitriles can hydrolyze under acidic conditions to produce highly toxic hydrogen cyanide (HCN) gas. Therefore, the cardinal rule for managing this waste is to prevent contact with acids at all times .[1] Many nitriles themselves can also be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

Based on this profile, this compound must be managed as a hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer (sink) or as regular solid trash.[5][6]

Part 2: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for collecting and preparing this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Protocol 2.1: Waste Collection and Segregation
  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and other compatible nitrogen-containing organic compounds. This waste must be classified as non-halogenated organic solvent waste .

  • Select an Appropriate Container:

    • Utilize a clean, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4][7]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[5]

    • The container must be filled to no more than 90% of its capacity to allow for vapor expansion.[7]

  • Label the Container Immediately: Before adding any waste, affix a properly completed hazardous waste label. Federal and local regulations mandate specific information.[8] The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" (do not use abbreviations)[5]

    • Approximate concentration or percentage of each component if in a mixture.

    • The date when waste was first added (Accumulation Start Date).

  • Segregate Incompatibles: Never mix this waste with incompatible materials. The most critical segregation is from acidic waste .[1] It should also be kept separate from strong oxidizing agents.[9]

Protocol 2.2: On-Site Storage in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[1][8]

  • Secondary Containment: Liquid waste containers must be placed within a secondary containment bin or tray to contain any potential leaks.[5]

  • Container Management: Keep the waste container closed at all times except when adding waste.[1][5]

  • Inspection: The SAA should be inspected weekly for any signs of container leakage or degradation.[10]

Protocol 2.3: Final Disposal
  • Schedule Pickup: Once the container is full (or within one year of the accumulation start date, per institutional policy), contact your EHS office to schedule a waste pickup.[5][8] Do not allow hazardous waste to accumulate in the lab.[10]

Part 3: Managing Contaminated Materials

  • Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as hazardous waste. Do not dispose of them down the drain. They should be collected in a separate, clearly labeled container for aqueous hazardous waste.

  • Contaminated Solids: Personal protective equipment (PPE) like gloves, disposable lab coats, and lab supplies (e.g., pipette tips, weighing paper) that are contaminated with this compound must be collected as solid hazardous waste.[5] These items should be placed in a designated, lined, and sealed container.

  • Empty Container Decontamination: The original chemical container is not "empty" until it has been properly decontaminated.

    • Thoroughly empty the container of all remaining liquid.

    • The first rinse must be collected and disposed of as hazardous waste by adding it to your designated this compound waste container.[5]

    • After the first rinse, subsequent rinses with a suitable solvent (like ethanol or acetone) or water can be managed according to your institution's specific guidelines.

    • Only after thorough rinsing and air-drying can the container be discarded. All labels must be completely defaced or removed.[5]

Part 4: Data Summary & Workflow

Table 1: Disposal Parameters for this compound
ParameterGuidelineRationale & Reference
Waste Classification Hazardous Waste; Non-Halogenated Organic SolventContains toxic nitrile and flammable alcohol functional groups.[2][4]
EPA Waste Code Dependent on local regulations; consult EHS.RCRA establishes federal hazardous waste regulations.[10]
Recommended Container High-Density Polyethylene (HDPE) CarboyChemical compatibility and durability.[4][7]
Primary Incompatibles Acids, Strong Oxidizing AgentsRisk of generating toxic hydrogen cyanide gas with acids.[1][9]
Labeling Requirements "Hazardous Waste", Full Chemical Name, Concentration, Start DateEnsures safety, compliance, and proper final disposal.[5][8]
Prohibited Methods Sink Disposal, Trash Disposal, EvaporationIllegal and poses significant environmental and safety risks.[1][5]
Final Disposal EHS Pickup for Incineration or other approved methodHandled by a licensed hazardous waste management facility.[7]
Diagram 1: Disposal Decision Workflow

G cluster_waste_type Identify Waste Form cluster_containers Select & Label Container cluster_storage_disposal Store & Dispose start Waste Generated: This compound is_liquid Pure Liquid or Organic Solution? start->is_liquid is_aqueous Dilute Aqueous Solution? start->is_aqueous is_solid Contaminated Solid (Gloves, Tips, etc.)? start->is_solid container_organic 1. Select HDPE Solvent Can 2. Label: 'Hazardous Waste - Non-Halogenated Organic' 3. List 'this compound' is_liquid->container_organic Yes container_aqueous 1. Select HDPE Aqueous Waste Bottle 2. Label: 'Hazardous Waste - Aqueous' 3. List 'this compound' is_aqueous->container_aqueous Yes container_solid 1. Select Lined Solid Waste Bin 2. Label: 'Hazardous Waste - Contaminated Solids' 3. List 'this compound' is_solid->container_solid Yes store Place in Secondary Containment within a designated Satellite Accumulation Area (SAA) container_organic->store container_aqueous->store container_solid->store dispose Arrange Pickup with Environmental Health & Safety (EHS) for Final Disposal store->dispose

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Karolinska Institutet. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Portal. [Link]

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Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Hydroxy-4,4-dimethylvaleronitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Hydroxy-4,4-dimethylvaleronitrile, a molecule with potential applications in organic synthesis, requires a comprehensive understanding of its toxicological profile to ensure the safety of laboratory personnel. This guide, grounded in established safety protocols and a risk-based assessment, provides essential, immediate safety and logistical information for handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.

Understanding the Hazard: A Risk-Based Approach to PPE Selection

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found in broad searches, its chemical structure—possessing both a hydroxyl (-OH) group and a nitrile (-CN) group—provides a strong basis for a thorough hazard assessment. Nitrile compounds are known to be toxic, with potential for skin and eye irritation, respiratory tract irritation, and in some cases, the release of highly toxic hydrogen cyanide gas, particularly under acidic conditions.[1] The hydroxyl group may influence the compound's solubility and absorption characteristics. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[2][3][4][5] This plan includes the selection and use of appropriate PPE. The National Institute for Occupational Safety and Health (NIOSH) further provides extensive guidance on chemical protective clothing and equipment.[6][7]

Core Principles of Protection:
  • Dermal Protection: Preventing skin contact is critical. Nitriles can cause irritation and may be absorbed through the skin.[8]

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[1][8]

  • Respiratory Protection: Inhalation of aerosols or vapors can lead to respiratory irritation and systemic toxicity.[1][8]

The following table summarizes the recommended PPE for handling this compound, based on a conservative assessment of the potential hazards associated with its functional groups.

Body PartRecommended PPERationale
Hands Chemical-resistant nitrile gloves (minimum thickness of 4 mil)Nitrile gloves offer good resistance to a wide range of chemicals, including many nitriles. A thickness of at least 4 mil is recommended for incidental contact, with thicker gloves (e.g., 8 mil) or double-gloving for more extensive handling.
Eyes Chemical splash gogglesGoggles provide a complete seal around the eyes, protecting against splashes from all directions. Safety glasses with side shields are not sufficient.
Face Face shield (in addition to goggles)A face shield provides an additional layer of protection for the entire face, particularly when there is a higher risk of splashes or splatters, such as during transfers of larger volumes or when heating the substance.
Body Chemical-resistant laboratory coatA lab coat made of a material that resists chemical penetration is essential to protect the skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodAll manipulations of this compound that could generate aerosols or vapors must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary after a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure. The following workflow is designed to guide researchers through the safe handling of this compound.

Pre-Operational Safety Checklist:
  • Review the (assumed) SDS: Before any work begins, thoroughly read and understand the specific Safety Data Sheet for this compound.

  • Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.

  • Prepare the Work Area: All handling of the compound should take place within a certified chemical fume hood.[1]

  • Assemble all necessary PPE: Have all required PPE readily available and inspect it for any signs of damage before use.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is important to ensure a proper seal and prevent contamination.

PPE_Donning_Sequence cluster_donning Donning PPE Sequence node_lab_coat 1. Lab Coat node_gloves 2. Inner Gloves (optional, for extensive handling) node_lab_coat->node_gloves Secure cuffs node_goggles 3. Goggles node_gloves->node_goggles node_face_shield 4. Face Shield node_goggles->node_face_shield node_outer_gloves 5. Outer Gloves node_face_shield->node_outer_gloves

Caption: A stepwise workflow for the correct donning of Personal Protective Equipment.

Handling this compound:
  • Work Within the Fume Hood: Conduct all transfers, weighing, and reactions within the sash of the chemical fume hood.

  • Use Appropriate Tools: Utilize spatulas, syringes, and other tools that minimize the generation of dust or aerosols.

  • Keep Containers Closed: When not in use, ensure that all containers of the compound are tightly sealed.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

PPE_Doffing_Sequence cluster_doffing Doffing PPE Sequence node_outer_gloves 1. Outer Gloves node_face_shield 2. Face Shield node_outer_gloves->node_face_shield Grasp outer surface node_lab_coat 3. Lab Coat node_face_shield->node_lab_coat Handle by headband node_goggles 4. Goggles node_lab_coat->node_goggles Roll inside out node_inner_gloves 5. Inner Gloves node_goggles->node_inner_gloves Handle by straps

Caption: A stepwise workflow for the correct doffing of Personal Protective Equipment.

Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Any unused this compound and solutions containing it must be disposed of as hazardous chemical waste in a properly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.

  • Contaminated PPE: All disposable PPE, including gloves, must be considered contaminated and disposed of as hazardous waste. Do not discard them in the regular trash. Place them in a designated, sealed hazardous waste container.

  • Glassware and Equipment: Any glassware or equipment that has come into contact with the compound must be decontaminated before being washed and reused. This can typically be done by rinsing with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, with the rinsate collected as hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. This commitment to a culture of safety is the bedrock of innovative and responsible scientific discovery.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.